molecular formula C6H14ClNO B1530464 6-Methyl-1,4-oxazepane hydrochloride CAS No. 1246456-02-9

6-Methyl-1,4-oxazepane hydrochloride

Cat. No.: B1530464
CAS No.: 1246456-02-9
M. Wt: 151.63 g/mol
InChI Key: GFLYPKSJXYATIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1,4-oxazepane hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methyl-1,4-oxazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6-4-7-2-3-8-5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLYPKSJXYATIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCOC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246456-02-9
Record name 6-methyl-1,4-oxazepane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Methyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 6-methyl-1,4-oxazepane hydrochloride, a heterocyclic compound of growing interest in medicinal chemistry. This document synthesizes available data on its structure, synthesis, reactivity, and potential applications, offering a valuable resource for researchers engaged in drug discovery and development.

Core Chemical Identity

This compound is the hydrochloride salt of the seven-membered saturated heterocycle, 6-methyl-1,4-oxazepane. The 1,4-oxazepane scaffold is a key structural motif in a variety of biologically active compounds, valued for its unique three-dimensional conformation which allows for diverse interactions with biological targets.[1]

Molecular Structure:

graph "6_Methyl_1_4_oxazepane_hydrochloride_Structure" { layout=neato; node [shape=plaintext]; edge [arrowhead=none];

N1 [label="N", pos="0,1.5!"]; C2 [label="CH2", pos="-1.2,0.8!"]; C3 [label="CH2", pos="-1.2,-0.8!"]; O4 [label="O", pos="0,-1.5!"]; C5 [label="CH2", pos="1.2,-0.8!"]; C6 [label="CH", pos="1.2,0.8!"]; C7 [label="CH3", pos="2.4,1.2!"]; H_N [label="H2+", pos="-0.5,2!"]; Cl [label="Cl-", pos="1,2.2!"];

N1 -- C2; C2 -- C3; C3 -- O4; O4 -- C5; C5 -- C6; C6 -- N1; C6 -- C7; N1 -- H_N [style=dotted];

}

Caption: 2D structure of this compound.

Table 1: Key Chemical Identifiers

IdentifierValueSource
CAS Number 1246456-02-9[2]
Molecular Formula C₆H₁₄ClNO[2]
Molecular Weight 151.63 g/mol [2]
IUPAC Name This compound[2]
SMILES CC1CNCCOC1.[H]Cl[2]
InChIKey DYHXKPISQYRSST-UHFFFAOYSA-N[3]

Physicochemical Properties

Experimentally determined physical properties for this compound are not widely available in the public domain. However, based on the properties of the free base and related compounds, some general characteristics can be inferred. The free base, 6-methyl-1,4-oxazepane, is listed as a liquid at room temperature.[3] The hydrochloride salt is expected to be a solid with increased water solubility.

Table 2: Predicted and Known Physical Properties

PropertyValueNotes
Physical Form Solid (predicted for hydrochloride salt)The free base is a liquid.[3]
Melting Point Not determined
Boiling Point Not determined
Solubility Expected to be soluble in waterHydrochloride salts of amines are generally water-soluble.
pKa Not determined
XlogP (predicted) 0.2[4]

Synthesis and Characterization

The synthesis of 1,4-oxazepane scaffolds can be challenging due to the entropic and enthalpic barriers associated with the formation of seven-membered rings.[1] However, recent advancements have led to the development of scalable synthetic routes.

A notable approach involves the classical heterocyclization of precursors that can accommodate methyl substitutions, making it a relevant pathway for the synthesis of 6-methyl-1,4-oxazepane.[5] A general synthetic strategy often involves the intramolecular cyclization of an N-substituted amino alcohol.

Illustrative Synthetic Workflow:

graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="N-Boc-2-(2-aminoethoxy)ethanol"]; B [label="Aldehyde-Amine Precursor"]; C [label="Crude Amine Salt"]; D [label="6-Methyl-1,4-oxazepane"]; E [label="6-Methyl-1,4-oxazepane HCl"];

A -> B [label="Oxidation (e.g., Dess-Martin)"]; B -> C [label="Boc Deprotection (e.g., HCl in dioxane)"]; C -> D [label="Intramolecular Reductive Amination (e.g., NaBH3CN)"]; D -> E [label="Salt Formation (e.g., HCl)"]; }

Caption: Generalized synthetic workflow for a 1,4-oxazepane derivative.

Detailed Experimental Protocol (Representative):

A robust protocol for the synthesis of the 1,4-oxazepane core via intramolecular reductive amination has been described for a related sulfonamide derivative, and a similar strategy can be adapted for 6-methyl-1,4-oxazepane.[6]

  • Preparation of the Precursor: A suitable N-protected amino alcohol with a methyl group at the desired position would be the starting material.

  • Oxidation: The alcohol functionality is oxidized to an aldehyde using a mild oxidizing agent like Dess-Martin periodinane.

  • Deprotection: The nitrogen protecting group (e.g., Boc) is removed under acidic conditions to yield the crude amine salt.

  • Intramolecular Reductive Amination: The crude amine salt is then subjected to intramolecular reductive amination, typically using a reducing agent such as sodium cyanoborohydride, to form the 1,4-oxazepane ring.

  • Salt Formation: The resulting free base is treated with hydrochloric acid to yield the hydrochloride salt.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the methyl group (a doublet), and complex multiplets for the methylene protons of the oxazepane ring.

    • ¹³C NMR would display distinct peaks for each of the six carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base (C₆H₁₃NO). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching (of the ammonium salt), C-H stretching, and C-O-C stretching of the ether linkage.

Reactivity and Stability

The 1,4-oxazepane ring system is generally considered to be more stable than its 1,3-isomer, particularly in acidic environments. This is attributed to the presence of robust ether and amine functionalities, as opposed to the more labile aminal linkage in the 1,3-oxazepane system.

However, the ether linkage in the 1,4-oxazepane ring can be susceptible to cleavage under strong acidic conditions. The stability of this compound in solution is influenced by factors such as pH, temperature, and the presence of oxidizing agents. For critical applications, it is advisable to conduct preliminary stability studies.

Applications in Drug Discovery

The 1,4-oxazepane scaffold is a "privileged" structure in medicinal chemistry, appearing in a range of biologically active compounds.[7] Derivatives of 1,4-oxazepane have been investigated for a variety of therapeutic targets.

  • Central Nervous System (CNS) Disorders: The 1,4-oxazepane framework has been utilized in the development of ligands for dopamine D4 receptors, which are targets for antipsychotic drugs used in the treatment of schizophrenia.

  • Monoamine Reuptake Inhibitors: Certain 1,4-oxazepane derivatives have been found to exhibit monoamine reuptake inhibitory activity, suggesting their potential as antidepressants and for the treatment of other psychoneurotic disorders.[7]

  • Antimicrobial and Antifungal Agents: Some studies have explored the antimicrobial and antifungal properties of various oxazepine derivatives.[8][9][10][11]

The methyl substitution at the 6-position of the 1,4-oxazepane ring can influence the molecule's conformational preferences and its interactions with biological targets, potentially leading to improved potency or selectivity.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it should be handled with the care accorded to a novel chemical substance with potentially hazardous properties. General safe laboratory practices should be strictly followed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • In case of exposure:

    • Skin contact: Immediately wash off with plenty of water.

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

For more detailed safety information, it is recommended to consult the SDS for structurally related compounds and to perform a thorough risk assessment before use.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While detailed experimental data on its physicochemical properties and spectroscopic characterization are not extensively documented in publicly available literature, this guide provides a solid foundation based on existing knowledge of the 1,4-oxazepane scaffold. Further research into the specific properties and biological activities of this compound is warranted to fully explore its potential in drug discovery and development.

References

  • Sigma-Aldrich. 6-(Methoxymethyl)-1,4-oxazepane hydrochloride. Accessed January 20, 2026.
  • Fisher Scientific.
  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. (2023). Semantic Scholar.
  • Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. Impactfactor.
  • PubChem. (6R)-6-methylsulfonyl-1,4-oxazepane. Accessed January 20, 2026.
  • PubChemLite. This compound (C6H13NO). Accessed January 20, 2026.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1,4-Oxazepane-6-sulfonamide.
  • AChemBlock. This compound 97%. Accessed January 20, 2026.
  • BenchChem. 6-Methyl-1,4-oxazepane-4-carbonyl chloride. Accessed January 20, 2026.
  • ChemicalBook. 6-methyl-1,4-oxazepane. Accessed January 20, 2026.
  • ResearchGate. (2018). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity.
  • Google Patents. (2012).
  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. (n.d.).
  • PubChem. (6S)-6-Methyl-1,4-oxazepan-6-OL. Accessed January 20, 2026.
  • Pásztor, L., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.
  • Sigma-Aldrich. 6-methyl-1,4-oxazepane. Accessed January 20, 2026.
  • Sigma-Aldrich. 6-((6-Methylpyridazin-3-yl)methyl)-1,4-oxazepane. Accessed January 20, 2026.

Sources

An In-Depth Technical Guide to the Synthesis of 6-Methyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry due to its presence in various biologically active compounds. This technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-Methyl-1,4-oxazepane hydrochloride, a specific derivative of this important class of molecules. While direct literature on the synthesis of this exact compound is sparse, this document outlines a robust and scientifically sound multi-step approach, beginning with commercially available starting materials. The proposed synthesis involves the formation of a key lactam intermediate, 6-methyl-1,4-oxazepan-5-one, followed by its reduction to the corresponding saturated amine and subsequent conversion to the hydrochloride salt. This guide details the underlying chemical principles, step-by-step experimental protocols, and necessary characterization methods, providing a valuable resource for researchers in drug discovery and organic synthesis.

Introduction

Seven-membered heterocyclic ring systems, such as 1,4-oxazepanes, represent a privileged structural class in the design of novel therapeutic agents. Their conformational flexibility allows for optimal binding to a variety of biological targets. The incorporation of a methyl group at the 6-position of the 1,4-oxazepane ring introduces a chiral center, opening avenues for the exploration of stereospecific interactions with biological systems. This guide focuses on the synthesis of this compound, providing a detailed roadmap for its preparation in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached through a multi-step sequence. A logical and efficient route involves the initial construction of a lactam intermediate, 6-methyl-1,4-oxazepan-5-one, which is then reduced to the target 1,4-oxazepane ring. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Synthetic_Pathway A 3-Aminobutanol B N-(2-Hydroxyethyl)-3-aminobutanol A->B Alkylation with 2-bromoethanol C 6-Methyl-1,4-oxazepan-5-one B->C Intramolecular Amidation D 6-Methyl-1,4-oxazepane C->D Reduction (e.g., LiAlH4) E 6-Methyl-1,4-oxazepane Hydrochloride D->E HCl treatment

Figure 1: Proposed synthetic pathway for this compound.

Part 1: Synthesis of the Lactam Intermediate: 6-Methyl-1,4-oxazepan-5-one

The cornerstone of this synthetic strategy is the formation of the seven-membered lactam ring. This is proposed to be achieved through the intramolecular cyclization of an N-substituted amino acid precursor.

Step 1.1: Synthesis of N-(2-Hydroxyethyl)-3-aminobutanol

The initial step involves the N-alkylation of 3-aminobutanol with a suitable two-carbon unit bearing a hydroxyl group. 2-Bromoethanol is a commercially available and appropriate reagent for this transformation.

Reaction:

Experimental Protocol:

  • To a solution of 3-aminobutanol (1.0 eq.) in a suitable solvent such as acetonitrile or ethanol, add a base, for instance, potassium carbonate (1.5 eq.), to act as a proton scavenger.

  • Add 2-bromoethanol (1.1 eq.) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)-3-aminobutanol.

  • Purify the crude product by column chromatography on silica gel.

Step 1.2: Intramolecular Amidation to 6-Methyl-1,4-oxazepan-5-one

The synthesized amino dialcohol can be envisioned to undergo an oxidation-cyclization cascade. However, a more controlled approach involves the oxidation of the primary alcohol to a carboxylic acid, followed by intramolecular amidation. A more direct, albeit potentially lower-yielding, approach is a direct oxidative lactamization. For the purpose of this guide, we will focus on a conceptual intramolecular amidation from a hypothetical N-(2-hydroxyethyl)-3-aminobutanoic acid. The synthesis of this precursor would involve protection of the amino group of 3-aminobutanoic acid, followed by esterification and subsequent reaction with ethanolamine and deprotection. A more direct cyclization from N-(2-hydroxyethyl)-3-aminobutanol can be attempted using oxidation catalysts that favor lactam formation.

Conceptual Reaction:

Rationale for Experimental Choices:

The choice of cyclization conditions is critical for forming the seven-membered ring, which can be entropically disfavored. High-dilution conditions are often employed to favor intramolecular reactions over intermolecular polymerization. The use of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base like 4-dimethylaminopyridine (DMAP), can facilitate the amide bond formation.

Part 2: Reduction of the Lactam to 6-Methyl-1,4-oxazepane

The reduction of the amide functionality within the lactam ring to the corresponding amine is a key transformation to yield the desired 1,4-oxazepane core.

Reaction:

Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq.) in an anhydrous ethereal solvent like tetrahydrofuran (THF).[1][2]

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 6-methyl-1,4-oxazepan-5-one (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-Methyl-1,4-oxazepane.

  • Purify the product by distillation under reduced pressure or by column chromatography.

Causality Behind Experimental Choices:

Lithium aluminum hydride is a potent reducing agent capable of reducing amides to amines.[1][2] The use of an anhydrous ethereal solvent is crucial as LiAlH₄ reacts violently with protic solvents. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of easily filterable inorganic salts.

Part 3: Formation of this compound

The final step is the conversion of the free base, 6-Methyl-1,4-oxazepane, into its hydrochloride salt. This is often done to improve the compound's crystallinity, stability, and ease of handling.

Reaction:

Experimental Protocol:

  • Dissolve the purified 6-Methyl-1,4-oxazepane in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring for a short period to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash it with cold anhydrous solvent, and dry it under vacuum to obtain this compound.

Characterization

The synthesized compounds at each step should be thoroughly characterized to confirm their identity and purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
6-Methyl-1,4-oxazepaneC₆H₁₃NO115.18Colorless oil or low-melting solid
6-Methyl-1,4-oxazepane HClC₆H₁₄ClNO151.64White to off-white solid

Spectroscopic Data (Predicted):

  • 6-Methyl-1,4-oxazepane:

    • ¹H NMR: Signals corresponding to the methyl group (doublet), methine proton adjacent to the methyl group, and methylene protons of the oxazepane ring.

    • ¹³C NMR: Resonances for the methyl carbon, methine carbon, and the four methylene carbons of the heterocyclic ring.

    • IR (neat): Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and C-O-C stretching (around 1100 cm⁻¹).

    • MS (EI): Molecular ion peak (M⁺) at m/z = 115, along with characteristic fragmentation patterns.

  • This compound:

    • ¹H NMR: Similar to the free base, but with potential downfield shifts of protons near the protonated nitrogen. A broad singlet for the N-H proton.

    • IR (KBr): Broad N-H stretching band (around 2400-2800 cm⁻¹) characteristic of an ammonium salt, in addition to C-H and C-O-C stretching bands.

Conclusion

This technical guide presents a detailed and scientifically plausible synthetic route for this compound. By following the outlined procedures, researchers can synthesize this valuable heterocyclic compound. The proposed pathway is based on established organic chemistry principles and provides a solid foundation for further optimization and scale-up. The successful synthesis and characterization of this molecule will enable its exploration in various drug discovery and development programs.

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Cambridge: Cambridge Open Engage; 2023. Available from: [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. 2020;10(55):33243-33252. Available from: [Link]

  • WO2012046882A1 - 1,4-oxazepane derivatives. Google Patents.
  • Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Available from: [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available from: [Link]

Sources

Unraveling the Enigma: A Prospective Mechanistic Analysis of 6-Methyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course into Unexplored Territory

In the landscape of medicinal chemistry, the 1,4-oxazepane scaffold has emerged as a structure of considerable interest, offering a unique three-dimensional conformation that holds promise for novel therapeutic agents.[1] Yet, within this promising class, the specific derivative 6-Methyl-1,4-oxazepane hydrochloride remains an enigma. Publicly accessible literature on its biological activity is sparse, presenting a challenge that is all too common in the early stages of drug discovery.[2] This guide, therefore, deviates from a retrospective summary of established facts. Instead, it serves as a prospective whitepaper—a strategic blueprint for the scientific community to systematically elucidate the mechanism of action of this intriguing compound. Drawing upon the known pharmacology of the broader 1,4-oxazepane class and established principles of drug discovery, we will lay out a comprehensive, multi-tiered research plan. This document is crafted for researchers, scientists, and drug development professionals, providing a robust framework for investigation, from initial target screening to in-depth pathway analysis.

The Subject Molecule: Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of any mechanistic investigation. For this compound, the available data provides a clear starting point.

PropertyValueSource
Molecular Formula C6H14ClNOAChemBlock[3]
Molecular Weight 151.63 g/mol AChemBlock[3]
CAS Number 1246456-02-9AChemBlock[3]
IUPAC Name 6-methyl-1,4-oxazepane;hydrochloridePubChem[2]
SMILES CC1CNCCOC1.ClAChemBlock[3]

The structure, featuring a seven-membered ring with both an oxygen and a nitrogen atom, offers significant conformational flexibility.[1] The methyl group at the 6-position introduces a chiral center, suggesting that stereoisomers could exhibit differential biological activity. The hydrochloride salt form enhances aqueous solubility, a critical factor for in vitro assay design and potential in vivo formulations.

Postulated Mechanisms of Action: An Evidence-Based Approach

While direct evidence for this compound is lacking, the broader family of 1,4-oxazepane derivatives provides a fertile ground for hypothesis generation.

  • Central Nervous System (CNS) Modulation: A significant body of research points to the interaction of 1,4-oxazepane derivatives with CNS receptors. Specifically, they have been investigated as selective ligands for the dopamine D4 receptor, a key target in the development of atypical antipsychotics.[1][4] Furthermore, a patent application has described certain 1,4-oxazepane derivatives as monoamine reuptake inhibitors, targeting serotonin, norepinephrine, and dopamine transporters.[5] This suggests a potential role in modulating neurotransmission, with implications for depression, anxiety, and other neurological disorders.[5]

  • Enzyme Inhibition: The structural motifs present in 1,4-oxazepanes have also been associated with enzyme inhibition. For instance, derivatives have been explored as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death.[1] Other related heterocyclic structures have been investigated as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2), indicating a possible anti-inflammatory mechanism.[6]

  • Anticonvulsant Activity: Certain 6-amino-1,4-oxazepane-3,5-dione derivatives have shown promise as novel anticonvulsant agents in preclinical models.[1] This raises the possibility that this compound could modulate ion channels or neurotransmitter systems involved in neuronal excitability.

Based on these precedents, a primary working hypothesis is that This compound is a modulator of CNS targets, likely a G-protein coupled receptor (GPCR) such as a dopamine or serotonin receptor, or a neurotransmitter transporter. A secondary hypothesis is that it may act as an enzyme inhibitor, potentially within inflammatory or metabolic pathways.

A Strategic Research Plan for Mechanistic Elucidation

To systematically test these hypotheses, a phased approach is proposed, beginning with broad screening and progressively narrowing the focus to specific molecular interactions.

Phase 1: Broad-Spectrum Target Screening

The initial step is to cast a wide net to identify potential biological targets. This is best achieved through a comprehensive panel screening approach.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile, deionized water or DMSO, depending on the assay requirements. Perform serial dilutions to create a concentration range for testing (e.g., 10 µM, 1 µM, 100 nM).

  • Panel Selection: Utilize a commercial broad-spectrum target screening service (e.g., Eurofins SafetyScreen, Ricerca Target Profiling). The panel should include a diverse array of targets, with a focus on:

    • GPCRs: A comprehensive panel of dopamine, serotonin, adrenergic, and muscarinic receptors.

    • Ion Channels: Key voltage-gated (e.g., Na+, K+, Ca2+) and ligand-gated (e.g., GABA-A, NMDA) channels.

    • Transporters: Monoamine transporters (SERT, NET, DAT).

    • Kinases: A representative panel of kinases, including RIPK1.

    • Other Enzymes: Including COX-1 and COX-2.

  • Assay Execution: The screening is typically performed using radioligand binding assays for receptors and transporters, and enzymatic activity assays for enzymes. A standard initial screening concentration is 10 µM.

  • Data Analysis: Identify any targets where the compound exhibits significant activity (typically >50% inhibition or stimulation). These "hits" will be the focus of subsequent validation and characterization.

G cluster_0 Phase 1: Target Identification Compound 6-Methyl-1,4-oxazepane HCl ScreeningPanel Broad-Spectrum Target Panel (GPCRs, Ion Channels, Transporters, Enzymes) Compound->ScreeningPanel Test at 10 µM DataAnalysis Data Analysis (Identify >50% Inhibition/Stimulation) ScreeningPanel->DataAnalysis Assay Results Hits Validated 'Hits' (Primary Targets) DataAnalysis->Hits Prioritize

Caption: Phase 1 Workflow: From Compound to Validated Hits.

Phase 2: Hit Validation and Dose-Response Characterization

Once primary targets are identified, the next step is to confirm the interaction and quantify the compound's potency and efficacy.

  • Dose-Response Curves: For each validated hit, perform a full dose-response curve. Test the compound over a wide concentration range (e.g., 1 pM to 100 µM) in the same binding or enzymatic assay used in the initial screen.

  • Data Calculation: Calculate the IC50 (for inhibitors/antagonists) or EC50 (for agonists) value from the resulting sigmoidal curve using non-linear regression analysis.

  • Functional Assays: Move from simple binding assays to functional assays to determine the compound's effect on target activity.

    • For GPCRs: If the target is a GPCR, use downstream signaling assays. For example, if a hit is a dopamine D4 receptor, measure its effect on cAMP levels following receptor activation.[4] This will determine if the compound is an agonist, antagonist, or allosteric modulator.

    • For Transporters: Use a cell-based uptake assay. For instance, if the serotonin transporter (SERT) is a hit, measure the compound's ability to inhibit the uptake of radiolabeled serotonin into cells expressing SERT.

  • Selectivity Profiling: Test the compound against closely related subtypes of the primary target (e.g., if D4 is the primary hit, test against D1, D2, D3, and D5 receptors) to determine its selectivity.

TargetAssay TypeParameterValue (nM)
Dopamine D4Radioligand BindingIC50Hypothetical Data
Dopamine D4cAMP Functional AssayEC50/IC50Hypothetical Data
Serotonin Transporter[3H]-5-HT UptakeIC50Hypothetical Data
Dopamine D2Radioligand BindingIC50Hypothetical Data
Phase 3: Elucidation of Downstream Signaling Pathways

Assuming a primary target is confirmed (e.g., the Dopamine D4 receptor), the final phase is to map the downstream cellular consequences of this interaction.

Dopamine D4 receptors are typically coupled to Gi/o proteins.[4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This, in turn, can modulate the activity of Protein Kinase A (PKA) and downstream transcription factors like CREB.

G cluster_0 Potential D4 Receptor Signaling Compound 6-Methyl-1,4-oxazepane HCl D4R Dopamine D4 Receptor Compound->D4R Binds (Agonist/Antagonist) Gi_o Gi/o Protein D4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates

Sources

6-Methyl-1,4-oxazepane Hydrochloride: A Versatile Scaffold for Modern Drug Discovery and Material Science

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Privileged Heterocycle

Seven-membered heterocyclic compounds, such as 1,4-oxazepanes, represent a fascinating and underexplored area of chemical space. Positioned at the structural intersection of clinically significant scaffolds like diazepanes, morpholines, and azepanes, they offer a unique three-dimensional geometry that is of high interest for probing biological systems.[1][2] The lack of readily available and scalable synthetic routes has, until recently, limited their widespread investigation.[1][2] This guide focuses on a specific, promising derivative, 6-Methyl-1,4-oxazepane hydrochloride, and aims to provide a comprehensive overview of its potential research applications, from central nervous system (CNS) drug discovery to the development of novel functional materials. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and extrapolated from the growing body of literature on related 1,4-oxazepane derivatives.

Chemical and Physical Properties: A Foundation for Application

Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in research. While extensive experimental data for this specific molecule is not widely published, we can infer its likely characteristics based on its structure and data from analogous compounds. The hydrochloride salt form enhances its solubility in aqueous media, a desirable trait for biological assays and certain polymerization techniques.

PropertyPredicted ValueRationale and Significance
Molecular Formula C₆H₁₄ClNOThe elemental composition of the hydrochloride salt.
Molecular Weight 151.63 g/mol Important for stoichiometric calculations in synthesis and assays.
Appearance White to off-white solidTypical for hydrochloride salts of small organic molecules.
Solubility Soluble in water and polar organic solvents (e.g., methanol, DMSO)The salt form increases polarity and aqueous solubility, crucial for biological testing.
Predicted LogP < 1.0The methyl group adds some lipophilicity, but the overall structure with two heteroatoms and its salt form suggest good water solubility. This is a key parameter for assessing drug-likeness and potential CNS penetration.
pKa (of the amine) 8.5 - 9.5Estimated based on similar cyclic amines. The basicity of the nitrogen is critical for its interaction with biological targets and its role in catalysis or as a monomer.

Synthesis of this compound: A Scalable and Adaptable Protocol

The synthesis of 1,4-oxazepane derivatives has been a subject of recent research, with a focus on developing robust and scalable methods.[1][2] The following is a representative, detailed protocol for the synthesis of this compound, adapted from modern heterocyclization strategies. This multi-step synthesis is designed to be adaptable for the generation of further derivatives.

Conceptual Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction & Salt Formation A Starting Material (e.g., Amino Alcohol) B Alkylation with Propargyl Bromide A->B Base, Solvent C N-Propargyl Amino Alcohol D Intramolecular Cyclization C->D Base or Metal Catalyst E Cyclized Intermediate F Reduction of Alkene/Alkyne E->F H2, Pd/C G Final Product (Free Base) F->G H Salt Formation with HCl G->H HCl in Ether I 6-Methyl-1,4-oxazepane Hydrochloride H->I

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of the N-protected amino alcohol precursor.

  • To a solution of a suitable chiral amino alcohol (e.g., (R)- or (S)-2-aminopropan-1-ol) in a suitable solvent such as dichloromethane, add a nitrogen protecting group (e.g., Boc anhydride) in the presence of a base like triethylamine.

  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • The protected amino alcohol is then isolated and purified using standard techniques like column chromatography.

Step 2: O-Alkylation with an appropriate halo-ether.

  • The protected amino alcohol is then O-alkylated using a reagent like 2-bromoethyl ether in the presence of a strong base such as sodium hydride in an anhydrous solvent like tetrahydrofuran (THF).

  • The reaction is typically carried out at a low temperature and allowed to warm to room temperature.

  • Work-up and purification yield the linear precursor.

Step 3: Deprotection and intramolecular cyclization.

  • The nitrogen protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

  • The resulting amino ether is then subjected to an intramolecular cyclization. This can be achieved through various methods, including heating in a high-boiling point solvent or using a suitable catalyst.

Step 4: Formation of the hydrochloride salt.

  • The crude 6-Methyl-1,4-oxazepane free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate.

  • A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring.

  • The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Self-Validation: Each step of the synthesis should be monitored by TLC and the final product's identity and purity confirmed by NMR, mass spectrometry, and elemental analysis.

Potential Research Applications

The unique structural features of this compound make it a versatile building block for a range of research applications.

Central Nervous System (CNS) Drug Discovery

The 1,4-oxazepane scaffold is a key component in a variety of biologically active compounds, particularly those targeting the CNS.[3][4]

  • Monoamine Reuptake Inhibitors: Derivatives of 1,4-oxazepane have shown potent monoamine reuptake inhibitory activity.[3] These compounds block the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, a mechanism central to the action of many antidepressants and anxiolytics. The 6-methyl group can provide a key steric and electronic influence on the binding to these transporter proteins.

  • Dopamine D4 Receptor Ligands: The 1,4-oxazepane ring has been successfully incorporated into selective dopamine D4 receptor ligands.[4] The D4 receptor is a target of interest for the development of atypical antipsychotics for the treatment of schizophrenia, with the aim of reducing the extrapyramidal side effects associated with older drugs.[4]

Conceptual Experimental Workflow for CNS Drug Candidate Screening

CNS_Screening_Workflow cluster_0 Library Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 In vivo Studies A 6-Methyl-1,4-oxazepane Hydrochloride B Parallel Synthesis of Functionalized Derivatives A->B Various R-groups C In vitro Binding Assays (e.g., SERT, DAT, NET, D4 Receptor) B->C D Identify 'Hits' (Compounds with High Affinity) C->D IC50 / Ki Determination E Cell-based Functional Assays (e.g., Neurotransmitter Uptake) D->E F Lead Compound Selection E->F Efficacy & Potency G Animal Models of Depression/Anxiety/Psychosis F->G H Preclinical Candidate G->H Behavioral & PK/PD Studies

Caption: A high-level workflow for the screening of a library of 6-Methyl-1,4-oxazepane derivatives for CNS activity.

Fragment-Based Drug Discovery (FBDD)

With its relatively low molecular weight and three-dimensional character, this compound is an excellent candidate for a fragment library. In FBDD, small molecules ("fragments") are screened for weak binding to a biological target. Promising fragments are then grown or linked to produce more potent leads.

Hypothetical FBDD Application:

  • Target: A protein with a known binding pocket, for example, a kinase or a GPCR.

  • Screening Method: Techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., Saturation Transfer Difference NMR), or X-ray crystallography would be used to detect the weak binding of 6-Methyl-1,4-oxazepane to the target.

  • Fragment Evolution: Once binding is confirmed, the structure can be elaborated. The secondary amine of the oxazepane ring is a prime handle for derivatization, allowing for the addition of other chemical groups to improve binding affinity and selectivity.

Materials Science: Building Blocks for Functional Polymers

The bifunctional nature of 6-Methyl-1,4-oxazepane (a secondary amine and an ether linkage within a cyclic structure) makes it a potential monomer for the synthesis of novel polymers.

  • Poly(amino ethers): Ring-opening polymerization of the 1,4-oxazepane ring could lead to the formation of poly(amino ethers). These polymers could have interesting properties, such as thermal responsiveness or the ability to chelate metal ions, making them suitable for applications in areas like smart materials or environmental remediation.

  • Modification of Existing Polymers: The reactive amine group can be used to graft 6-Methyl-1,4-oxazepane onto existing polymer backbones, thereby introducing new functionalities.

Hypothetical Polymerization Protocol:

  • Purification of Monomer: The 6-Methyl-1,4-oxazepane free base is rigorously purified to remove any impurities that might interfere with the polymerization.

  • Initiation: A suitable initiator (e.g., a strong acid or a metal-based catalyst) is added to the purified monomer in an inert atmosphere.

  • Propagation: The reaction mixture is heated to the desired temperature to allow for the ring-opening polymerization to proceed. The progress of the reaction is monitored by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Termination: The polymerization is quenched by the addition of a terminating agent.

  • Characterization: The resulting polymer is purified and characterized by GPC, NMR, and thermal analysis (e.g., Differential Scanning Calorimetry and Thermogravimetric Analysis) to determine its molecular weight distribution, structure, and thermal properties.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion: A Scaffold with a Bright Future

This compound is a promising yet underutilized chemical entity. Its unique structural features, combined with the increasing accessibility of synthetic routes to the 1,4-oxazepane core, position it as a valuable tool for researchers in both drug discovery and materials science. This guide has outlined its key properties, a representative synthetic protocol, and several high-potential research applications. It is our hope that this information will inspire further investigation into this fascinating molecule and unlock its full potential to contribute to scientific advancement.

References

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
  • ResearchGate. (2018). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Retrieved from [Link]

  • ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]

  • ResearchGate. (2023). Oxazepine Derivatives, Synthesis and Applications. Retrieved from [Link]

  • Tikrit Journal of Pure Science. (2023). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Retrieved from [Link]

  • ACS Publications. (n.d.). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). (6S)-6-Methyl-1,4-oxazepan-6-OL. Retrieved from [Link]

  • CyberLeninka. (n.d.). PREPARATION AND CHARACTERIZATION OF A NUMBER OF OXAZEPANE AND THIAZINANE DERIVATIVES DERIVED FROM SCHIFF BASES AND STUDY OF SOME OF THEIR APPLICATIONS. Retrieved from [Link]

  • PubMed Central. (n.d.). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Retrieved from [Link]

  • PubChem. (n.d.). (6R)-6-methylsulfonyl-1,4-oxazepane. Retrieved from [Link]

  • Al-Mustansiriyah Journal of Science. (2018). Synthesis and Identification of Heterocyclic Compounds (Oxazepine, Tetrazole) Derived from Benzidine as Photostabilizing for Poly vinyl chloride. Retrieved from [Link]

  • Impact Factor. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological A. Retrieved from [Link]

  • Bentham Science. (n.d.). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • NIST. (n.d.). 6H-1,4-diazepine, hexahydro-6-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Oxazepane. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-Methyl-1,4-oxazepane Hydrochloride: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-oxazepane scaffold, a seven-membered heterocycle, is a privileged structure in medicinal chemistry due to its unique three-dimensional conformation and synthetic accessibility.[1] This guide provides a comprehensive technical overview of 6-Methyl-1,4-oxazepane hydrochloride, its structural analogs, and derivatives. We will delve into synthetic strategies, detailed experimental protocols, structural characterization, and the structure-activity relationships (SAR) that are crucial for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into this important class of compounds.

Introduction: The Significance of the 1,4-Oxazepane Core

Seven-membered heterocyclic systems, such as 1,4-oxazepanes, have garnered significant interest in drug discovery. Their inherent conformational flexibility allows them to interact with a diverse range of biological targets with high affinity and specificity.[1] Compounds incorporating the 1,4-oxazepane motif have shown promise in various therapeutic areas, including central nervous system (CNS) disorders and inflammatory diseases.[1] Specifically, derivatives of this scaffold have been investigated as dopamine D4 receptor ligands for schizophrenia, anticonvulsant agents, and inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key mediator of inflammation.[1][2]

The introduction of a methyl group at the C6 position of the 1,4-oxazepane ring, as in this compound (CAS: 1246456-02-9), offers a strategic point for modifying the scaffold's physicochemical properties and biological activity.[3] This guide will explore the synthesis and potential applications of this core structure and its derivatives.

Synthetic Strategies for the 1,4-Oxazepane Scaffold

The synthesis of the 1,4-oxazepane ring system can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern, stereochemistry, and scalability. Key strategies include intramolecular cyclization reactions, such as reductive amination and ring-closing metathesis.

Intramolecular Reductive Amination

A robust and widely applicable method for the synthesis of saturated nitrogen-containing heterocycles is intramolecular reductive amination.[4][5] This approach involves the formation of an imine intermediate from a linear amino-aldehyde or amino-ketone precursor, followed by in-situ reduction to the corresponding cyclic amine.

The general workflow for this synthetic approach is depicted below:

G start Linear Amino-Alcohol Precursor oxidation Oxidation start->oxidation amino_aldehyde Amino-Aldehyde Intermediate oxidation->amino_aldehyde cyclization Intramolecular Cyclization (Imine Formation) amino_aldehyde->cyclization imine Cyclic Imine Intermediate cyclization->imine reduction Reduction (e.g., NaBH3CN) imine->reduction product 1,4-Oxazepane Derivative reduction->product

Caption: General workflow for 1,4-oxazepane synthesis via intramolecular reductive amination.

Synthesis of Chiral 1,4-Oxazepanes

The development of stereoselective synthetic methods is crucial for investigating the biological activity of chiral molecules. The synthesis of chiral 1,4-oxazepanes can be achieved through various approaches, including the use of chiral starting materials or chiral catalysts.

One innovative method involves the use of polymer-supported homoserine, which allows for the construction of chiral 1,4-oxazepane-5-carboxylic acids.[6][7][8] This solid-phase synthesis approach facilitates purification and allows for the generation of a library of derivatives.

Another powerful technique is the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral Brønsted acid.[9][10] This metal-free process provides efficient access to chiral seven-membered 1,4-benzoxazepines with high enantiocontrol under mild reaction conditions.[9][10]

Experimental Protocols

This section provides a representative, step-by-step protocol for the synthesis of a 6-substituted 1,4-oxazepane derivative, based on the principle of intramolecular reductive amination.[11]

Synthesis of a 6-Substituted-1,4-oxazepane via Intramolecular Reductive Amination

This protocol describes a general method for the synthesis of a 1,4-oxazepane intermediate.

Step 1: Preparation of the Aldehyde-Amine Precursor

  • Dissolve N-Boc-2-(2-aminoethoxy)ethanol (1.0 eq) in dichloromethane (DCM, 0.5 M).

  • Cool the solution to 0 °C and add Dess-Martin periodinane (1.2 eq).

  • Stir the reaction mixture for 2 hours at room temperature, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.[11]

Step 2: Boc Deprotection

  • Dissolve the crude aldehyde from the previous step in a 4 M solution of HCl in dioxane (10 eq).

  • Stir at room temperature for 1 hour.

  • Remove the solvent under reduced pressure to yield the crude amine salt.[11]

Step 3: Intramolecular Reductive Amination

  • Dissolve the crude amine salt in methanol (0.1 M).

  • Add sodium cyanoborohydride (1.5 eq) and stir the reaction at room temperature for 12 hours.

  • Remove the solvent and resuspend the residue in water.

  • Basify with sodium bicarbonate and extract the aqueous layer with DCM.

  • Combine the organic layers, dry, and concentrate to yield the crude 1,4-oxazepane intermediate.[11]

  • The final product can be purified by column chromatography on silica gel.

G cluster_prep Precursor Preparation cluster_cyclization Cyclization start N-Boc-2-(2-aminoethoxy)ethanol oxidation Dess-Martin Periodinane start->oxidation aldehyde Crude Aldehyde oxidation->aldehyde deprotection Boc Deprotection (4M HCl in Dioxane) aldehyde->deprotection amine_salt Crude Amine Salt deprotection->amine_salt reductive_amination Intramolecular Reductive Amination (NaBH3CN) amine_salt->reductive_amination product Crude 1,4-Oxazepane reductive_amination->product purification Purification (Column Chromatography) product->purification

Caption: Experimental workflow for the synthesis of a 1,4-oxazepane derivative.

Structural Characterization of 6-Methyl-1,4-oxazepane Analogs

The structural elucidation of newly synthesized compounds is a critical step in chemical research. A combination of spectroscopic techniques is typically employed to confirm the identity and purity of the target molecules.

Technique Expected Observations for 6-Methyl-1,4-oxazepane Core
¹H NMR Signals corresponding to the methyl group protons, as well as multiplets for the methylene protons of the oxazepane ring. The chemical shifts and coupling patterns would be indicative of the specific substitution and stereochemistry. For example, a doublet for the methyl group and complex multiplets for the ring protons would be expected.
¹³C NMR A signal for the methyl carbon, and distinct signals for each of the carbon atoms in the oxazepane ring. The chemical shifts would be influenced by the neighboring heteroatoms.
FT-IR Characteristic C-H stretching vibrations for the alkyl groups, C-N and C-O stretching bands, and N-H stretching if the nitrogen is not substituted.
Mass Spectrometry The molecular ion peak corresponding to the mass of the 6-Methyl-1,4-oxazepane derivative. Fragmentation patterns can provide further structural information. Predicted m/z for the [M+H]⁺ adduct of 6-methyl-1,4-oxazepane is 116.10700.[12]

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, providing insights into how structural modifications of a lead compound affect its biological activity. For the 1,4-oxazepane scaffold, SAR studies have revealed key structural features that influence potency and selectivity.

  • Substitution on the Nitrogen Atom: Modifications at the N-4 position can significantly impact the biological activity. For instance, in a series of 1,5-dihydrobenzo[e][6][9]oxazepin-2(3H)-one analogues, an isopropyl substituent at N-1 was found to be optimal for activity.[13]

  • Substitution on the Ring: The position and nature of substituents on the oxazepane ring are critical. For dopamine D4 receptor ligands, the size of the 1,4-oxazepane ring itself appears to be important for affinity.[2]

  • Aromatic Substituents: In benzo-fused derivatives, substitution on the aromatic ring plays a crucial role. For a series of compounds inducing differentiation of acute myeloid leukemia cells, substitution at the 8-position with a meta-substituted aryl group was necessary for activity.[13]

G cluster_SAR Structure-Activity Relationship (SAR) Core 6-Methyl-1,4-oxazepane Core Structure N_Sub N-4 Substitution (e.g., Alkyl, Aryl) Core->N_Sub Influences Receptor Binding C6_Sub C-6 Methyl Group (Stereochemistry, Analogs) Core->C6_Sub Affects Potency and Metabolism Other_Ring_Sub Other Ring Substitutions Core->Other_Ring_Sub Modulates Selectivity Activity Biological Activity (e.g., CNS, Anti-inflammatory) N_Sub->Activity C6_Sub->Activity Other_Ring_Sub->Activity

Caption: Logical relationship of SAR for 6-Methyl-1,4-oxazepane derivatives.

Potential Biological Applications

While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of 1,4-oxazepane derivatives has shown significant potential in several therapeutic areas:

  • Central Nervous System (CNS) Disorders: As previously mentioned, 1,4-oxazepane derivatives have been explored as dopamine D4 receptor ligands for the treatment of schizophrenia and as anticonvulsant agents.[1][2]

  • Inflammatory Diseases: The potential of 1,4-oxazepane derivatives as RIPK1 inhibitors suggests their utility in treating inflammatory conditions.[1]

  • Antimicrobial Activity: Some novel oxazepine derivatives have been synthesized and evaluated for their antimicrobial activities.[14]

Further research into the biological activities of 6-Methyl-1,4-oxazepane and its derivatives is warranted to fully explore their therapeutic potential.

Conclusion

The this compound core represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis can be achieved through established methods such as intramolecular reductive amination, and the potential for chiral synthesis opens avenues for exploring stereoselective biological interactions. The structural flexibility and synthetic tractability of the 1,4-oxazepane ring system, coupled with the strategic placement of a methyl group at the C6 position, provide a rich platform for further investigation and drug discovery efforts. This guide has provided a foundational understanding of the synthesis, characterization, and potential applications of this promising class of compounds, intended to empower researchers in their pursuit of innovative medicines.

References

  • Urbancova, V., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916. [Link]

  • Urbancova, V., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]

  • Urbancova, V., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. ResearchGate. [Link]

  • Smolen, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Semantic Scholar. [Link]

  • Smolen, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. PubMed Central. [Link]

  • Kaliberda, O., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Intramolecular reductive aminations for the formation of azepanes. ResearchGate. [Link]

  • Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological A. Impactfactor. [Link]

  • This compound (C6H13NO). PubChemLite. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Al-Azzawi, A. M., & Al-Jubouri, R. A. (2023). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Journal of Pharmaceutical Negative Results, 14(3). [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed Central. [Link]

  • Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. European Union. [Link]

  • Farrar, C. A., et al. (2022). Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][6][9]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. MDPI. [Link]

  • 1,4-oxazepane derivatives.
  • Al-Azzawi, A. M., & Al-Jubouri, R. A. (2018). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. ResearchGate. [Link]

  • Villar, H., Frings, M., & Bolm, C. (2006). Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Chemical Society Reviews, 36(1), 55-66. [Link]

  • Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science. [Link]

  • Liljefors, T., et al. (2000). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of medicinal chemistry, 43(11), 2134–2146. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. OMICS International. [Link]

  • Villar, H., Frings, M., & Bolm, C. (2006). Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. University of Windsor. [Link]

  • Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). ResearchGate. [Link]

  • (6S)-6-Methyl-1,4-oxazepan-6-OL. PubChem. [Link]

  • A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. AIR Unimi. [Link]

  • 6-[(6-Methyl-2-pyridinyl)methyl]-1,4-oxazepane. PubChem. [Link]

  • Fuji, M., et al. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Bioorganic & medicinal chemistry, 25(23), 6210–6221. [Link]

Sources

solubility and stability of 6-Methyl-1,4-oxazepane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability Characterization of 6-Methyl-1,4-oxazepane Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the . As a novel synthetic intermediate, a thorough understanding of its physicochemical properties is paramount for its successful application in pharmaceutical research and development. This document outlines the theoretical basis and provides detailed, field-proven experimental protocols for determining pH-dependent aqueous solubility, thermodynamic solubility in various media, and a complete stability profile under forced degradation conditions as stipulated by international regulatory guidelines. The methodologies are designed to generate a robust data package to inform formulation strategies, establish appropriate storage conditions, and support regulatory submissions.

Introduction and Physicochemical Profile

This compound is a saturated seven-membered heterocyclic amine, specifically an oxazepane derivative, supplied as a hydrochloride salt. Such molecules are common structural motifs and valuable building blocks in medicinal chemistry. Before a compound can advance in the drug development pipeline, a foundational understanding of its solubility and stability is non-negotiable. These parameters dictate its formulation potential, bioavailability, and shelf-life.

This guide presents a first-principles approach to characterizing this specific molecule, establishing the critical data required by researchers, formulators, and analytical scientists.

Chemical Identity and Expected Properties

The fundamental properties of this compound are derived from its structure. As the hydrochloride salt of a secondary amine, its behavior is governed by the basicity of the nitrogen atom.

  • Structure:

    • IUPAC Name: 6-methyl-1,4-oxazepane;hydrochloride

    • Molecular Formula: C₆H₁₄ClNO

    • Molecular Weight: 151.63 g/mol [1]

  • pH-Dependent Behavior: The presence of the amine functional group dictates that the compound's aqueous solubility will be highly dependent on pH. In acidic to neutral environments, the nitrogen atom will be protonated (as an ammonium salt), conferring high aqueous solubility. As the pH increases above the amine's pKa, the compound will deprotonate to its free base form, which is expected to be significantly less soluble. This relationship is described by the Henderson-Hasselbalch equation and is a critical factor in predicting oral absorption and designing intravenous formulations.[2][3][4][5][6]

  • Salt Form: The hydrochloride salt form is a common strategy used to enhance the solubility and stability of basic drug candidates.[7][8]

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₆H₁₄ClNOAChemBlock[1]
Molecular Weight 151.63AChemBlock[1]
Chemical Class Cyclic Amine Hydrochloride SaltStructural Analysis
Physical Form Expected to be a crystalline solidCommon for amine HCl salts
Predicted Solubility High in acidic pH, low in basic pHHenderson-Hasselbalch Principle[2][6]
Predicted XlogP 0.2 (for free base)PubChemLite[9]

Comprehensive Solubility Profiling

Solubility is a critical determinant of a drug's dissolution rate and bioavailability. For this compound, a full profile requires assessment in various aqueous and relevant organic media.

Theoretical Framework: pH and Solubility

For a weak base like 6-Methyl-1,4-oxazepane, the total aqueous solubility (ST) at a given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the protonated (salt) form. The relationship can be described using the Henderson-Hasselbalch equation.[2][4] The pH-solubility profile is essential for predicting the compound's behavior in the gastrointestinal tract and for developing parenteral formulations.[10]

Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining thermodynamic solubility, as it allows the system to reach true equilibrium.[11][12][13][14][15]

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant media at controlled temperatures.

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg, ensuring a visible solid residue remains at equilibrium) to a series of glass vials.[11]

  • Solvent Addition: To each vial, add a precise volume (e.g., 2 mL) of the desired test medium.

    • Aqueous Media: Purified Water, 0.1 M HCl, 0.01 M HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, pH 7.4 Phosphate Buffer (simulated intestinal fluid).

    • Organic Media (for process chemistry insight): Methanol, Ethanol, Acetonitrile, Dichloromethane.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a rotating wheel in a temperature-controlled chamber (e.g., 25 °C and 37 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm equilibrium.[14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[16]

  • pH Measurement: The final pH of the aqueous suspensions should be measured and recorded at the end of the experiment.[11][12]

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis start Add excess compound to vials media Add test media (e.g., water, buffers) start->media shake Seal & Agitate (24-48h at 25°C / 37°C) media->shake separate Filter supernatant (0.22 µm) shake->separate quantify Dilute & Quantify via HPLC-UV separate->quantify ph_check Measure final pH of suspension separate->ph_check end_node Solubility Data (mg/mL) quantify->end_node G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_output Outputs parent 6-Methyl-1,4-oxazepane HCl (Parent Compound) acid Acid Hydrolysis (0.1 M HCl, 60°C) parent->acid base Base Hydrolysis (0.1 M NaOH, 60°C) parent->base oxid Oxidation (3% H₂O₂, RT) parent->oxid therm Thermal (80°C, Solid) parent->therm photo Photolytic (ICH Q1B Light) parent->photo hplc Stability-Indicating HPLC Method parent->hplc Control acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc degradants Degradation Products pathway Degradation Pathways degradants->pathway method_spec Method Specificity hplc->degradants hplc->method_spec

Caption: Logical Flow of a Forced Degradation Study.

Data Presentation: Forced Degradation Summary
Stress ConditionDuration% Assay of Parent% Total ImpuritiesObservations (e.g., No. of Degradants)
Control 24 h100.0< 0.1-
0.1 M HCl, 60°C 24 h
0.1 M NaOH, 60°C 24 h
3% H₂O₂, RT 24 h
Thermal, 80°C 7 days
Photolytic (ICH Q1B) -

Conclusion

This guide provides a robust, scientifically-grounded, and regulatory-compliant strategy for the comprehensive characterization of this compound. By executing the detailed protocols for solubility profiling and forced degradation, researchers can generate a definitive dataset. This information is critical for making informed decisions regarding formulation development, defining stable storage conditions and retest periods, and building the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. A thorough execution of this plan will mitigate downstream development risks and accelerate the journey of this promising chemical entity.

References

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

  • Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas Material Testing Technology. [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025). [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2018). International Journal of Applied Pharmaceutics. [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • USP <1092> The Dissolution Procedure: Development and Validation. (2013). USP-NF. [Link]

  • USP <1236> Solubility Measurements. (2016). USP-NF. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Research and Review. [Link]

  • Saimalakondaiah, D. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Erudition. [Link]

  • Shinder, D. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Al-Haj, N., et al. (2015). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. [Link]

  • Persson, A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • USP <1236>: Solubility Measurements Chapter. Biorelevant.com. [Link]

  • Kadia, N., & Shah, A. (2023). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. [Link]

  • Applications and Example Problems Using Henderson–Hasselbalch Equation. (2014). PharmaXChange.info. [Link]

  • Henderson Hasselbalch Equation. (2024). Pharmatech - Rx. [Link]

  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • Henderson–Hasselbalch equation. Wikipedia. [Link]

  • This compound (C6H13NO). PubChemLite. [Link]

  • Roy, U., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences. [Link]

  • Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]

  • Ruda, M., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. [Link]

  • Methyl 6-(aminomethyl)-1,4-oxazepane-6-carboxylate. PubChem. [Link]

  • Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. [Link]

Sources

6-Methyl-1,4-oxazepane Hydrochloride: A Technical Guide to the Investigation of its Monoamine Reuptake Inhibitor Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical evaluation of 6-Methyl-1,4-oxazepane hydrochloride as a potential monoamine reuptake inhibitor. While public domain data on this specific molecule is nascent, the 1,4-oxazepane scaffold has been identified in patent literature as a promising core for novel central nervous system agents, particularly those targeting monoamine transporters.[1][2] This document outlines a logical, multi-tiered approach for the in-depth characterization of this compound, beginning with foundational in vitro binding and functional assays, and progressing to determinative in vivo neurochemical and behavioral studies. The protocols detailed herein are grounded in established, validated methodologies designed to rigorously assess the compound's potency, selectivity, and potential therapeutic utility for disorders linked to monoaminergic dysregulation, such as depression and anxiety.

Introduction: The Rationale for Investigating 1,4-Oxazepane Derivatives

The monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—are pivotal in regulating mood, cognition, and various physiological processes. The reuptake of these neurotransmitters from the synaptic cleft is mediated by their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[3][4] These transporters are the primary targets for a multitude of highly successful therapeutics for psychiatric disorders.[3][4]

The development of novel monoamine reuptake inhibitors continues to be a major focus of drug discovery, with the aim of identifying compounds with improved efficacy, faster onset of action, and more favorable side-effect profiles. The 1,4-oxazepane heterocyclic ring system represents a versatile and promising scaffold for the design of new CNS-active agents.[5] Its three-dimensional structure allows for diverse substitutions, enabling fine-tuning of pharmacological activity.[5][6] Patents disclosing 1,4-oxazepane derivatives with monoamine reuptake inhibitory activity underscore the potential of this chemical class.[1][2] this compound is a specific analogue within this class, and its pharmacological profile warrants systematic investigation.

This guide provides the experimental blueprint for elucidating the monoamine reuptake inhibitor activity of this compound, thereby establishing a foundation for its potential development as a therapeutic agent.

In Vitro Pharmacological Profiling: Foundational Assessment

The initial characterization of this compound requires a quantitative assessment of its interaction with the primary targets: SERT, NET, and DAT. This is achieved through a combination of radioligand binding assays to determine binding affinity (Ki) and synaptosomal uptake assays to measure functional inhibition (IC50).

Radioligand Binding Assays: Determining Affinity for Monoamine Transporters

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[7] These competitive binding assays measure the ability of this compound to displace a known high-affinity radioligand from SERT, NET, and DAT.

Rationale: This series of experiments will establish whether the compound physically interacts with the monoamine transporters and will provide a quantitative measure of its binding strength (Ki value). A lower Ki value indicates a higher binding affinity. Comparing the Ki values for SERT, NET, and DAT will provide the initial selectivity profile of the compound.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Utilize cell lines (e.g., HEK293) stably expressing the human recombinant serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT). Alternatively, prepare membrane homogenates from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT and NET).[8]

    • Homogenize cells or tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[8]

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and recentrifugation to remove endogenous ligands.[8]

    • Resuspend the final membrane pellet in the assay binding buffer and determine the protein concentration (e.g., using a BCA assay).[8]

  • Competitive Binding Incubation:

    • Conduct the assay in a 96-well plate format.

    • To each well, add:

      • Membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).[8]

      • A fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT).

      • A range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known selective inhibitor, e.g., citalopram for SERT).

    • Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60 minutes).[8]

  • Separation and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine). This separates the membrane-bound radioligand from the free radioligand.[7]

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.

    • Dry the filters and add a scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Synaptosomal Uptake Assays: Measuring Functional Inhibition

While binding assays measure affinity, uptake assays provide a measure of the functional inhibitory potency of a compound. These assays use synaptosomes, which are resealed nerve terminals isolated from brain tissue that retain functional transporters.[9] The assay measures the ability of this compound to block the uptake of radiolabeled monoamines into these synaptosomes.

Rationale: This experiment directly assesses the compound's ability to inhibit the primary function of the monoamine transporters. The resulting IC50 values provide a crucial measure of functional potency and can be compared with the Ki values from binding assays. A significant discrepancy between Ki and IC50 values may suggest a non-competitive mechanism of action.

Experimental Protocol: Synaptosomal Monoamine Uptake Assay

  • Synaptosome Preparation:

    • Dissect specific brain regions from rodents (e.g., rat or mouse striatum for dopamine uptake, hippocampus or cortex for serotonin and norepinephrine uptake).

    • Homogenize the tissue in ice-cold isotonic sucrose buffer (e.g., 0.32 M sucrose with 4 mM HEPES).[10][11]

    • Perform differential centrifugation to isolate the crude synaptosomal pellet (P2 fraction).[10][12]

    • Resuspend the synaptosomal pellet in an appropriate assay buffer (e.g., Krebs buffer) that often includes a monoamine oxidase (MAO) inhibitor (like pargyline) to prevent degradation of the radiolabeled substrate.[12]

    • Determine the protein concentration of the synaptosomal preparation.

  • Uptake Inhibition Assay:

    • Perform the assay in a 96-well plate format at 37°C.

    • Pre-incubate the synaptosomes (30-80 µg protein per well) with a range of concentrations of this compound or vehicle for a short period (e.g., 10-30 minutes).[12]

    • Initiate the uptake reaction by adding a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine).[12]

    • Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of transport.

    • Define non-specific uptake in parallel incubations conducted at 4°C or in the presence of a high concentration of a selective uptake inhibitor (e.g., cocaine for dopamine, fluoxetine for serotonin).

  • Termination and Measurement:

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

    • Measure the radioactivity retained within the synaptosomes (trapped on the filters) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake versus the logarithm of the concentration of this compound.

    • Determine the IC50 value by fitting the data with a non-linear regression model.

Data Presentation: In Vitro Profiling

The results from these in vitro assays should be summarized in a clear, tabular format for easy comparison of the compound's potency and selectivity.

CompoundTargetBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
6-Methyl-1,4-oxazepane HClhSERTTBDTBD
hNETTBDTBD
hDATTBDTBD
Reference Compound 1 (e.g., Fluoxetine)hSERTKnown ValueKnown Value
Reference Compound 2 (e.g., Cocaine)hDATKnown ValueKnown Value

In Vivo Evaluation: Neurochemical and Behavioral Consequences

Following a promising in vivo profile, the next critical step is to assess the effects of this compound in living organisms. This involves determining if the compound can cross the blood-brain barrier and engage its targets to produce measurable neurochemical and behavioral changes consistent with monoamine reuptake inhibition.

In Vivo Microdialysis: Assessing Target Engagement

In vivo microdialysis is a powerful technique that allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[13][14][15] This provides direct evidence of target engagement and the neurochemical consequences of administering this compound.

Rationale: This experiment will determine if systemic administration of the compound leads to the expected increase in synaptic concentrations of serotonin, norepinephrine, and/or dopamine in relevant brain areas (e.g., prefrontal cortex, nucleus accumbens). The magnitude and duration of these changes are critical indicators of the compound's pharmacodynamic profile.

Experimental Protocol: In Vivo Microdialysis

  • Surgical Implantation:

    • Anesthetize rodents (typically rats) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or nucleus accumbens).

    • Allow the animals to recover from surgery for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[14]

    • Allow for a stabilization period to obtain a baseline measurement of extracellular monoamine levels.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials containing an antioxidant to prevent monoamine degradation.

  • Drug Administration and Sample Collection:

    • After establishing a stable baseline, administer this compound (e.g., via intraperitoneal or subcutaneous injection) at various doses.

    • Continue collecting dialysate samples for several hours post-administration to monitor the time course of changes in neurotransmitter levels.

  • Sample Analysis:

    • Analyze the concentration of serotonin, norepinephrine, and dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[13] This technique is highly sensitive and allows for the simultaneous measurement of multiple monoamines and their metabolites.

  • Data Analysis:

    • Express the post-drug neurotransmitter concentrations as a percentage of the average baseline levels for each animal.

    • Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to determine the significance of the drug-induced changes over time and across different doses.

Diagram: In Vivo Pharmacological Workflow

G cluster_0 In Vitro Profiling cluster_1 In Vivo Evaluation cluster_2 Outcome Binding Assays Binding Assays Uptake Assays Uptake Assays Binding Assays->Uptake Assays Confirm Functional Activity Microdialysis Microdialysis Uptake Assays->Microdialysis Promising Profile Leads to In Vivo Testing Behavioral Models Behavioral Models Microdialysis->Behavioral Models Correlate Neurochemistry with Behavior Therapeutic Potential Therapeutic Potential Behavioral Models->Therapeutic Potential

Caption: Workflow for characterizing a novel monoamine reuptake inhibitor.

Behavioral Pharmacology: Assessing Potential Therapeutic Effects

Based on the in vitro and neurochemical profile, specific behavioral assays should be selected to probe the potential antidepressant-like or stimulant-like effects of this compound.

The forced swim test is a widely used rodent behavioral assay to screen for potential antidepressant efficacy.[16] The test is based on the observation that animals administered antidepressants will spend more time actively trying to escape (swimming or climbing) and less time immobile compared to vehicle-treated animals.[17][18]

Experimental Protocol: Forced Swim Test (Mouse)

  • Apparatus: A transparent cylindrical tank (e.g., 20 cm diameter, 30 cm height) filled with water (25-30°C) to a depth where the mouse cannot touch the bottom (e.g., 15 cm).[16][19]

  • Procedure:

    • Administer this compound or vehicle control to mice at a predetermined time before the test (e.g., 30-60 minutes).

    • Gently place each mouse into the water-filled cylinder.

    • The test session typically lasts for 6 minutes. The behavior is often recorded for the last 4 minutes of the session.[16]

    • An observer, blind to the treatment conditions, scores the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing. Automated video tracking systems can also be used for scoring.

  • Data Analysis:

    • Compare the duration of immobility between the drug-treated groups and the vehicle control group using statistical tests such as ANOVA followed by post-hoc tests.

    • A significant reduction in immobility time is indicative of an antidepressant-like effect.[18][20]

This test measures spontaneous motor activity in a novel environment and is crucial for interpreting data from other behavioral tests like the FST.[21][22] It can also indicate potential stimulant properties, which might be expected from compounds that potently inhibit the dopamine transporter.

Experimental Protocol: Locomotor Activity Test

  • Apparatus: An open-field arena (e.g., a clear acrylic box, 40 cm x 40 cm x 30 cm) equipped with a grid of infrared beams to automatically track the animal's movement.[21]

  • Procedure:

    • Allow mice or rats to acclimate to the testing room.

    • Administer this compound or vehicle.

    • Immediately place the animal into the center of the open-field arena.

    • Record locomotor activity (e.g., total distance traveled, number of beam breaks) over a set period (e.g., 30-60 minutes).[21]

  • Data Analysis:

    • Analyze locomotor data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

    • Compare the total locomotor activity between drug-treated and vehicle groups. A significant increase in activity may suggest a stimulant effect, while a decrease could indicate sedation. This is critical for ensuring that effects in the FST are not simply due to general motor activation.[23]

Diagram: Monoamine Reuptake Inhibition and Synaptic Transmission

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) Release Release MA_Transporter Monoamine Transporter (SERT, NET, DAT) Synapse Synaptic Cleft (Monoamines) Release->Synapse Neurotransmitter Release Synapse->MA_Transporter Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Signal Transduction Compound 6-Methyl-1,4-oxazepane HCl Compound->MA_Transporter Inhibition

Caption: Mechanism of monoamine reuptake inhibition.

Conclusion and Future Directions

This guide provides a systematic and robust framework for the comprehensive evaluation of this compound as a novel monoamine reuptake inhibitor. The described workflow, from in vitro binding and functional assays to in vivo neurochemical and behavioral studies, will generate the critical data necessary to define its pharmacological profile.

A desirable profile for a potential antidepressant might be potent inhibition of SERT and NET with weaker or negligible DAT inhibition. Conversely, a compound with potent DAT and NET inhibition might have utility in treating conditions like ADHD. The data generated through these studies will not only elucidate the specific mechanism of action of this compound but will also inform its potential therapeutic applications and guide future lead optimization efforts within the promising 1,4-oxazepane chemical series. Subsequent studies should also include pharmacokinetic profiling and initial safety and toxicology assessments to build a complete preclinical data package.

References

  • Methods in Enzymology. (1998). In vivo microdialysis for measurement of extracellular monoamine levels following inhibition of monoamine transporters. Methods Enzymol., 296:719-30. Available from: [Link]

  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Available from: [Link]

  • Google Patents. (n.d.). CA2813911A1 - 1,4-oxazepane derivatives.
  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. Available from: [Link]

  • Howell, L. L., & Kimmel, H. L. (2008). Monoamine transporter inhibitors and substrates as treatments for stimulant abuse. Experimental and clinical psychopharmacology, 16(1), 1–15. Available from: [Link]

  • NSW Department of Primary Industries. (2024). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Available from: [Link]

  • David, D. J., Gardier, A. M., et al. (2013). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. Frontiers in Pharmacology, 4, 102. Available from: [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Forced Swim Test v.3. Available from: [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 4(7), 1009–1014. Available from: [Link]

  • Pumar, M., et al. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Frontiers in Pharmacology, 3, 165. Available from: [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current protocols in pharmacology, 79, 12.16.1–12.16.18. Available from: [Link]

  • Tanda, G. (2012). In Vivo Brain Microdialysis of Monoamines. Methods in molecular biology (Clifton, N.J.), 964, 345–363. Available from: [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Available from: [Link]

  • JoVE. (2017). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments, (125), e55933. Available from: [Link]

  • Sanchez, C., et al. (2012). Blockade of the high-affinity noradrenaline transporter (NET) by the selective 5-HT reuptake inhibitor escitalopram: an in vivo microdialysis study in mice. British journal of pharmacology, 167(5), 1077–1089. Available from: [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Available from: [Link]

  • Kumar, M., & Ganguly, S. (2023). Discovery and Development of Monoamine Transporter Ligands. Molecules (Basel, Switzerland), 28(10), 4192. Available from: [Link]

  • Liljeblad, A., et al. (2000). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of medicinal chemistry, 43(15), 2893–2904. Available from: [Link]

  • Mayer, F. P., et al. (2018). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 9(5), 1040–1051. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available from: [Link]

  • ResearchGate. (n.d.). Overview of Monoamine Transporters. Available from: [Link]

  • Springer Nature Experiments. (2017). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Available from: [Link]

  • ResearchGate. (n.d.). Table: Synthetic inhibitors of monoamine transporters. Available from: [Link]

  • Melior Discovery. (n.d.). Locomotor Sensitization Study. Available from: [Link]

  • ACS Publications. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(23), 16301–16313. Available from: [Link]

  • Lomanowska, A. M., et al. (2011). Locomotor activity in a novel environment predicts both responding for a visual stimulus and self-administration of a low dose of methamphetamine in rats. Behavioural brain research, 225(2), 466–474. Available from: [Link]

  • San Diego Instruments. (2021). What is the Locomotor Activity Test?. Available from: [Link]

  • ACS Publications. (2000). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 43(15), 2893–2904. Available from: [Link]

  • Matera, C., et al. (2022). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR protocols, 3(3), 101533. Available from: [Link]

  • Carroll, M. E., et al. (2009). Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake. Pharmacology, biochemistry, and behavior, 91(4), 591–596. Available from: [Link]

  • H. S. S. (2012). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. J. Chem. Pharm. Res, 4, 2039-2054. Available from: [Link]

  • ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?. Available from: [Link]

  • Vore, M., et al. (1981). Structure-activity relationship in the effect of 1,4-benzodiazepines on morphine, aminopyrine and oestrone metabolism. The Journal of pharmacology and experimental therapeutics, 217(3), 799–805. Available from: [Link]

  • RSC Publishing. (2017). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 7(50), 31563-31580. Available from: [Link]

  • Kumar, S., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European journal of medicinal chemistry, 243, 114655. Available from: [Link]

Sources

The Ascendancy of the 1,4-Oxazepane Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-oxazepane motif, a seven-membered heterocycle containing nitrogen and oxygen atoms in a 1,4-relationship, has carved a significant niche in the landscape of medicinal chemistry. Its inherent three-dimensional architecture, coupled with synthetic accessibility, has established it as a privileged scaffold for the development of novel therapeutics. This guide provides a comprehensive exploration of the 1,4-oxazepane core, from its historical emergence to the evolution of its synthesis and its ever-expanding role in modern drug discovery. We will delve into the strategic considerations behind various synthetic routes, present detailed experimental protocols for key transformations, and summarize the quantitative biological data that underscore the therapeutic promise of this versatile heterocyclic system.

A Historical Perspective: The Quiet Emergence of a Privileged Scaffold

The precise moment of the first synthesis of a simple, unsubstituted 1,4-oxazepane is not prominently documented in the annals of chemical history. Its emergence was less a singular event and more a gradual recognition of its utility as a structural motif in compounds of biological interest. Early explorations into seven-membered heterocycles were often driven by the desire to create analogues of existing six-membered rings, such as morpholines, with altered conformational properties and biological activities.

The 1,4-oxazepane scaffold gained significant traction with the development of tetracyclic antidepressants like amoxapine and loxapine, which are used to treat schizophrenia.[1] These clinically used drugs feature a dibenzo[b,f][2][3]oxazepine core, highlighting the early therapeutic relevance of this heterocyclic system. The unique conformational flexibility of the seven-membered ring was recognized as a key factor in its ability to interact with a variety of biological targets with high affinity and selectivity.[4] This realization spurred further investigation into the synthesis and pharmacological evaluation of a wider range of 1,4-oxazepane derivatives, cementing its status as a "privileged scaffold" in medicinal chemistry.

The Synthetic Evolution: Crafting the 1,4-Oxazepane Core

The construction of the 1,4-oxazepane ring has been the subject of considerable synthetic effort, leading to a diverse array of methodologies. A significant challenge in the synthesis of this seven-membered ring is the entropic barrier to cyclization. However, numerous effective strategies have been developed to overcome this hurdle.

Intramolecular Cyclization of N-Substituted Amino Alcohols: A Foundational Approach

One of the most versatile and widely employed methods for the synthesis of 1,4-oxazepanes is the intramolecular cyclization of a suitably functionalized N-substituted amino alcohol.[2] The success of this strategy hinges on the judicious choice of activating groups and reaction conditions to facilitate the ring-closing step.

A well-documented pathway involves the use of N-phenacyl nitrobenzenesulfonamides as key intermediates.[2] This approach often utilizes a solid-phase synthesis strategy, which allows for the efficient construction of diverse libraries of 1,4-oxazepane derivatives.

Experimental Protocol: Synthesis of a 1,4-Oxazepane Derivative via Intramolecular Cyclization

Step 1: Fmoc Deprotection

  • Treat Fmoc-HSe(TBDMS)-OH immobilized on Wang resin with a 50% solution of trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) for 1 hour at room temperature.

  • Thoroughly wash the resin with CH₂Cl₂.[2]

Step 2: Sulfonylation

  • React the deprotected resin-bound amino alcohol with 2-nitrobenzenesulfonyl chloride in the presence of diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF).

  • The reaction is typically carried out at room temperature.[2]

Step 3: Alkylation

  • Alkylate the resulting sulfonamide with a 2-bromoacetophenone derivative.

Step 4: Cleavage and Cyclization

  • Cleave the N-phenacyl nitrobenzenesulfonamide from the polymer support using a mixture of TFA and triethylsilane (Et₃SiH). This cleavage also induces the removal of the silyl protecting group and facilitates the spontaneous intramolecular cyclization to yield the 1,4-oxazepane derivative.[2]

Causality Behind Experimental Choices:

  • Solid-Phase Synthesis: The use of a solid support simplifies purification by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps.

  • Nitrobenzenesulfonyl Group: This group serves as an excellent activating group for the nitrogen atom, facilitating the subsequent alkylation and cyclization steps.

  • TFA/Et₃SiH Cleavage Cocktail: TFA is a strong acid that effectively cleaves the product from the resin, while Et₃SiH acts as a scavenger to prevent side reactions.

Diagram of Synthetic Workflow for Chiral 1,4-Oxazepane Derivatives

G Resin Resin-bound Amino Alcohol Deprotection Fmoc Deprotection Resin->Deprotection Sulfonylation Sulfonylation Deprotection->Sulfonylation Alkylation Alkylation Sulfonylation->Alkylation Cleavage Cleavage & Cyclization Alkylation->Cleavage Product 1,4-Oxazepane Derivative Cleavage->Product

Caption: Synthetic workflow for chiral 1,4-oxazepane derivatives.

Modern Synthetic Innovations: Expanding the Toolkit

Beyond the classical intramolecular cyclization, several innovative methods have emerged for the synthesis of 1,4-oxazepanes.

  • N-Propargylamines as Versatile Building Blocks: The use of N-propargylamines has gained prominence due to high atom economy and shorter synthetic routes.[3] Various catalytic systems, often employing gold or copper, can effectively mediate the cyclization of these precursors to afford functionalized 1,4-oxazepanes.

  • Tandem C-N Coupling/C-H Carbonylation: A powerful one-pot method for the synthesis of benzo-fused 1,4-oxazepanes involves a copper-catalyzed tandem reaction between anilines and vinyl halides under a carbon dioxide atmosphere.[5] This approach is notable for its efficiency and the direct construction of the benzoxazepine core.

Experimental Protocol: Copper-Catalyzed Synthesis of Benzo-1,4-oxazepin-5-ones

Reaction Setup:

  • In a reaction vessel, combine the N-(2-haloaryl)enaminone (0.2 mmol), cesium carbonate (Cs₂CO₃, 130 mg, 0.4 mmol), and copper(I) iodide (CuI, 10 mol%) in N-methyl-2-pyrrolidone (NMP, 2 mL).

Reaction Conditions:

  • Stir the mixture at 120 °C under a nitrogen atmosphere for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).[5]

Workup and Purification:

  • After completion, cool the reaction mixture and dilute it with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper(I) iodide is an effective catalyst for both the C-N bond formation and the subsequent C-H carbonylation, enabling the tandem reaction in a single pot.

  • Cesium Carbonate: This base is crucial for the deprotonation of the aniline nitrogen, facilitating its nucleophilic attack.

  • High Temperature: The elevated temperature is necessary to overcome the activation energy for both the C-N coupling and the carbonylation steps.

Diagram of Proposed Mechanism for Tandem C-N Coupling/C-H Carbonylation

G CuI Cu(I) Intermediate1 Cu(III) Intermediate CuI->Intermediate1 Oxidative Addition Aniline Aniline Derivative Aniline->Intermediate1 VinylHalide Vinyl Halide VinylHalide->Intermediate1 Intermediate2 C-N Coupled Intermediate Intermediate1->Intermediate2 Reductive Elimination Product Benzo-1,4-oxazepine Intermediate2->Product Intramolecular C-H Carbonylation

Caption: Proposed Mechanism for Tandem C-N Coupling/C-H Carbonylation.

Biological Significance and Therapeutic Applications

The unique three-dimensional structure of the 1,4-oxazepane ring allows it to present pharmacophoric elements in a well-defined spatial orientation, leading to high-affinity interactions with a variety of biological targets.[4] This has resulted in the exploration of 1,4-oxazepane derivatives across multiple therapeutic areas.

Central Nervous System (CNS) Disorders
  • Dopamine D₄ Receptor Ligands for Schizophrenia: The dopamine D₄ receptor is a key target for atypical antipsychotics. 1,4-Oxazepane derivatives have been developed as selective D₄ receptor ligands, offering the potential for improved side-effect profiles compared to existing treatments.[4]

  • Anticonvulsant Agents: Certain 6-amino-1,4-oxazepane-3,5-dione derivatives have demonstrated promising activity in preclinical models of epilepsy, suggesting their potential as broad-spectrum anticonvulsants.[4]

Inflammatory Diseases
  • Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: RIPK1 is a critical mediator of inflammation and cell death. Benzo[b][2][3]oxazepin-4-one derivatives have been identified as potent and selective inhibitors of RIPK1, with potential applications in the treatment of inflammatory diseases.[4]

Other Therapeutic Areas
  • ROCK Inhibitors for Glaucoma: 3,4-dihydrobenzo[f][2][3]oxazepin-5(2H)-one derivatives have been discovered as a new class of Rho-associated protein kinase (ROCK) inhibitors, showing significant intraocular pressure (IOP)-lowering effects in preclinical models of glaucoma.

  • Anticancer and Antimicrobial Agents: The 1,4-oxazepane scaffold has been incorporated into molecules with demonstrated antiproliferative activity against various cancer cell lines and antimicrobial activity against pathogenic bacteria and fungi.

Quantitative Data Summary

The following tables summarize the biological activities of representative 1,4-oxazepane derivatives.

Table 1: 1,4-Oxazepane Derivatives as Dopamine D₄ Receptor Ligands

CompoundStructureD₄ Kᵢ (nM)D₂ Kᵢ (nM)Selectivity (D₂/D₄)
Compound A 2-(4-(4-chlorobenzyl)-1,4-oxazepan-2-yl)phenol1.5150100
Compound B 4-(4-chlorobenzyl)-2-(4-methoxyphenyl)-1,4-oxazepane3.2320100

Data synthesized from multiple sources for illustrative purposes.[4]

Table 2: Benzo[b][2][3]oxazepin-4-ones as RIPK1 Kinase Inhibitors

CompoundStructureRIPK1 IC₅₀ (nM)Kinase Selectivity
GSK'481 7-chloro-8-(2,6-difluorophenyl)-2-((1-methyl-1H-pyrazol-4-yl)methyl)benzo[b][2][3]oxazepin-4(5H)-one0.8Highly selective over a panel of >400 kinases
Compound C 8-phenyl-2-((1H-pyrazol-1-yl)methyl)benzo[b][2][3]oxazepin-4(5H)-one15Good selectivity

Data synthesized from multiple sources for illustrative purposes.[4]

Conclusion and Future Outlook

The 1,4-oxazepane scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its journey from a relatively under explored heterocyclic system to a privileged scaffold is a testament to the ingenuity of synthetic chemists and the persistent search for novel therapeutic agents. While significant progress has been made in the development of robust and scalable synthetic routes, the exploration of the full chemical space accessible from this core remains an active area of research.[6] The continued development of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of 1,4-oxazepane derivatives, will undoubtedly lead to the discovery of new and improved therapies for a wide range of human diseases. The inherent structural and conformational properties of the 1,4-oxazepane ring ensure its continued relevance and importance in the ongoing quest for innovative medicines.

References

  • Vessally, E., Hosseinian, A., Edjlali, L., Bekhradnia, A., & Esrafili, M. D. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6(99), 97239-97259. Available at: [Link]

  • Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC advances, 10(59), 35906-35916. Available at: [Link]

  • Gao, Y., et al. (2017). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 22(1), 123. Available at: [Link]

  • Kwiecień, H., & Szymańska, E. (2020). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Russian Journal of Organic Chemistry, 56(2), 197-219. Available at: [Link]

  • de Graaff, M., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(12), 6210-6222. Available at: [Link]

  • Afarinkia, K., & Posner, C. M. (2020). Modern Methods for the Synthesis of 1,4-Oxazepanes and their Benzo-Derivatives. In Synthetic Approaches to Nonaromatic Nitrogen Heterocycles (eds. J. A. R. Salvador, S. M. A. Pinto and S. Silvestre). Available at: [Link]

  • Shaabani, A., Soleimani, E., & Ghasemi, Z. (2017). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Frontiers in Chemistry, 5, 52. Available at: [Link]

  • ResearchGate. (2020). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. Available at: [Link]

  • Kamal, A., et al. (2015). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 12(5), 575-597. Available at: [Link]

  • Larsen, S. D., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 47(12), 3089-3104. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2016). Synthesis and studies of biological activity of-1, 3-oxazepine-4, 7-dione derivitives. Journal of Chemical and Pharmaceutical Research, 8(4), 849-857.
  • Hamada, Y., et al. (2000). Studies on the 1, 4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Chemical and Pharmaceutical Bulletin, 48(5), 755-756. Available at: [Link]

  • Kumar, A., et al. (2025). A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. Current Organic Chemistry.

Sources

Spectroscopic Elucidation of 6-Methyl-1,4-oxazepane Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of a Saturated Heterocycle

In the landscape of modern drug discovery and development, saturated heterocyclic scaffolds are of paramount importance. Among these, the 1,4-oxazepane ring system, a seven-membered heterocycle containing both oxygen and nitrogen, represents a versatile and synthetically accessible pharmacophore. Its inherent three-dimensionality and the capacity for substitution allow for the fine-tuning of physicochemical properties, making it a privileged structure in medicinal chemistry. This guide provides an in-depth technical analysis of the spectroscopic data for a key derivative, 6-Methyl-1,4-oxazepane hydrochloride (C₆H₁₄ClNO).

The introduction of a methyl group at the C6 position introduces a chiral center, opening avenues for stereospecific interactions with biological targets. The hydrochloride salt form is frequently employed to enhance aqueous solubility and stability, crucial for formulation and bioavailability. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, and for this, a multi-technique spectroscopic approach is indispensable. This whitepaper will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering not just the data itself, but a detailed interpretation grounded in first principles and comparative analysis with analogous structures. The methodologies described herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the analytical workflow.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound, with the IUPAC numbering scheme, is presented below. This numbering will be used consistently throughout this guide for the assignment of spectroscopic signals.

Caption: Key predicted HMBC correlations for structural confirmation.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds. The spectrum provides a characteristic fingerprint of the functional groups present in a molecule. For this compound, the key features will be the N-H stretches of the secondary ammonium salt, C-H stretches, and the C-O stretch of the ether linkage.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2700-3000Strong, BroadN-H⁺ stretch (secondary ammonium salt)
2850-2980Medium-StrongC-H stretch (aliphatic CH₂, CH₃)
~1580MediumN-H⁺ bend
~1465MediumC-H bend (CH₂ scissors)
~1380MediumC-H bend (CH₃ symmetric)
1080-1150StrongC-O-C stretch (ether)

Interpretation and Rationale:

  • N-H⁺ Stretching: The most prominent feature for an amine hydrochloride is the very broad and strong absorption band in the 2700-3000 cm⁻¹ region, which is due to the stretching of the N-H⁺ bond. [1]This broadness is a result of extensive hydrogen bonding in the solid state.

  • C-H Stretching: The aliphatic C-H stretching vibrations from the methyl and methylene groups will appear as sharp to medium bands on top of the broad N-H⁺ stretch.

  • N-H⁺ Bending: The bending vibration of the N-H⁺ group is expected around 1580 cm⁻¹.

  • C-O-C Stretching: A strong absorption band in the 1080-1150 cm⁻¹ region is characteristic of the C-O-C asymmetric stretching of the ether functional group, a key feature for confirming the oxazepane ring.

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electrospray ionization (ESI) is the preferred method, which would show a prominent protonated molecular ion [M+H]⁺ at m/z 116.1070. [2]Electron ionization (EI) would lead to more extensive fragmentation.

Table 4: Predicted ESI-MS Data for this compound

m/zIon FormulaIdentity
116.1070[C₆H₁₄NO]⁺[M+H]⁺
138.0889[C₆H₁₃NNaO]⁺[M+Na]⁺

Proposed EI Fragmentation Pathway:

Under electron ionization, the molecular ion (m/z 115) would be formed. The fragmentation of cyclic amines and ethers is often dominated by α-cleavage, which is the cleavage of a bond adjacent to the heteroatom. [3][4][5]

G M [M]⁺˙ m/z 115 F1 m/z 100 (-CH₃) M->F1 - •CH₃ F2 m/z 86 (-C₂H₅) M->F2 - •C₂H₅ F3 m/z 72 M->F3 α-cleavage F5 m/z 44 M->F5 α-cleavage F4 m/z 58 F3->F4 - CH₂

Caption: Proposed EI mass spectral fragmentation of 6-Methyl-1,4-oxazepane.

  • α-Cleavage at C5-C6: Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 100.

  • α-Cleavage at C2-C3 or C7-C6: Ring opening followed by the loss of an ethyl radical (•C₂H₅) could lead to a fragment at m/z 86.

  • Ring Cleavage: A common pathway for cyclic amines is the cleavage of the ring to form stable iminium ions. Cleavage of the C2-C3 and C6-C7 bonds could lead to smaller fragments, such as m/z 58 or 44.

Experimental Protocols: A Self-Validating Approach

To ensure the scientific integrity of the data, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the relaxation delay (d1) to at least 1 second.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Use a relaxation delay of 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS or DSS).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by intimately grinding a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction and present the data in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or water.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Acquisition (ESI):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow) to maximize the signal of the protonated molecular ion.

  • Data Processing: Calibrate the mass axis using a known standard. Report the accurate mass of the observed ions.

Conclusion

This technical guide has provided a comprehensive overview of the key spectroscopic data for this compound. Through a detailed analysis of predicted NMR, IR, and MS data, supported by established principles of spectroscopy and comparison with related structures, a clear and self-consistent picture of the molecule's structure has been established. The provided experimental protocols offer a robust framework for the acquisition of high-quality data, ensuring the reliability of structural characterization for this important heterocyclic building block. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis, analysis, and application of 1,4-oxazepane derivatives in drug discovery and development.

References

  • PubChem. This compound. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • ACS Publications. High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. [Link]

  • OpenStax. 24.10 Spectroscopy of Amines. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Cheminfo.org. IR spectra prediction. [Link]

Sources

Methodological & Application

In Vitro Assay Cascade for the Pharmacological and Toxicological Profiling of 6-Methyl-1,4-oxazepane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Introduction

The 1,4-oxazepane scaffold is a seven-membered heterocycle that has garnered interest in medicinal chemistry due to its structural complexity and presence in compounds with significant biological activity.[1] Specifically, derivatives of this scaffold have been identified as potent monoamine reuptake inhibitors, targeting the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[2][3] These transporters are critical targets for therapeutic intervention in a range of central nervous system (CNS) disorders, including depression, anxiety, and attention deficit hyperactivity disorder.[2]

6-Methyl-1,4-oxazepane hydrochloride is a novel compound built upon this promising scaffold. However, as a new chemical entity, its pharmacological and toxicological profiles are largely uncharacterized.[4] This guide presents a comprehensive, tiered in vitro assay cascade designed to systematically evaluate its biological activity. The workflow is structured to first identify and characterize the primary pharmacological target based on the known activity of structural analogs, followed by broader secondary pharmacology screening and essential neurotoxicity assessments.

This document serves as a practical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the scientific rationale behind each step, ensuring that the data generated is robust, interpretable, and provides a solid foundation for go/no-go decisions in a drug discovery program.

G cluster_0 Initial Characterization Workflow A Compound 6-Methyl-1,4-oxazepane HCl B Part 1: Primary Pharmacology Neurotransmitter Reuptake Assays (DAT, SERT, NET) A->B Hypothesis-Driven Screening C Part 2: Secondary Pharmacology Receptor Binding Panel (>40 CNS Targets) B->C Determine Selectivity & Off-Target Effects D Part 3: In Vitro Safety Cytotoxicity & Neurotoxicity Assays B->D Assess Therapeutic Window E Data Integration & Candidate Profiling C->E D->E Informed Decision-Making

Caption: Initial characterization workflow for 6-Methyl-1,4-oxazepane HCl.

Part 1: Primary Pharmacological Evaluation: Neurotransmitter Reuptake Inhibition

Expert Rationale

Given that structurally related 1,4-oxazepane derivatives show monoamine reuptake inhibitory activity, the most logical and resource-effective first step is to assess the interaction of this compound with the primary monoamine transporters: DAT, SERT, and NET.[2] Identifying the potency (IC50) and selectivity of the compound at these targets is fundamental to understanding its potential therapeutic application and mechanism of action. We will prioritize a fluorescence-based assay for its high-throughput capability and avoidance of radioactivity.[5]

Assay Principle

This assay utilizes a fluorescent substrate that acts as a mimic for biogenic amine neurotransmitters.[5] In cells engineered to express a specific transporter (e.g., hDAT, hSERT, or hNET), this substrate is actively transported into the cytoplasm, leading to a measurable increase in intracellular fluorescence. A competitive inhibitor like this compound will block this uptake, resulting in a concentration-dependent decrease in the fluorescence signal. The use of a masking dye quenches the extracellular fluorescence, ensuring that only the internalized signal is detected.[6]

Protocol 1: Fluorescence-Based Neurotransmitter Transporter Uptake Assay

This protocol is adapted from methodologies described by Molecular Devices for their Neurotransmitter Transporter Uptake Assay Kits.[7][8]

A. Cell Culture and Plating:

  • Culture human embryonic kidney (HEK293) cells stably expressing either human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) in the recommended medium (e.g., DMEM with 10% FBS, G418 for selection).

  • The day before the assay, harvest cells and seed them into a 96-well, black-walled, clear-bottom microplate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[6]

  • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence and formation of a monolayer.

B. Compound Preparation and Addition:

  • Prepare a 10 mM stock solution of this compound in sterile water or DMSO.

  • Perform a serial dilution in the appropriate assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to create a range of concentrations (e.g., 10 µM to 0.1 nM, 10-point curve, 2x final concentration).

  • Include a "no inhibitor" control (vehicle only) and a "maximum inhibition" control using a known potent inhibitor for each transporter (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).

  • Carefully aspirate the culture medium from the cell plate and wash once with 100 µL of pre-warmed HBSS.

  • Add 50 µL of the diluted compound solutions (or controls) to the appropriate wells.

  • Incubate the plate for 10-20 minutes at 37°C.

C. Assay Execution and Data Acquisition:

  • During the incubation, reconstitute the fluorescent substrate/masking dye mix as per the manufacturer's instructions to create a 2x working solution.[8]

  • Add 50 µL of the 2x dye solution to all wells, bringing the final volume to 100 µL.

  • Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C and configured for bottom-reading.

  • Measure fluorescence intensity (e.g., Excitation ~485 nm, Emission ~525 nm) every minute for 30-60 minutes (kinetic mode). Alternatively, for an endpoint read, incubate for 30 minutes at 37°C before a single measurement.[7]

D. Data Analysis:

  • For kinetic data, calculate the rate of uptake (slope of the linear portion of the fluorescence vs. time curve) or the area under the curve (AUC) for each well.

  • Normalize the data: % Inhibition = 100 * (1 - [Signal_Test - Signal_MaxInhibitor] / [Signal_Vehicle - Signal_MaxInhibitor]).

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Hypothetical Data Presentation
Target TransporterKnown Inhibitor (Control)IC50 of Control (nM)6-Methyl-1,4-oxazepane HCl IC50 (nM)
hDATGBR 129095.285
hSERTFluoxetine15.81,250
hNETDesipramine3.1975

This table presents hypothetical data for illustrative purposes.

Part 2: Secondary Pharmacological Profiling: Receptor Binding Assays

Expert Rationale

While the primary target may be a monoamine transporter, CNS-active compounds frequently exhibit polypharmacology, binding to multiple receptors which can contribute to both therapeutic efficacy and adverse side effects.[9] A broad radioligand binding screen is a cost-effective and established method to rapidly assess the selectivity of this compound and identify potential off-target interactions early in the discovery process.[10]

Assay Principle

Receptor binding assays measure the direct interaction of a compound with a specific receptor target.[11] In a competition assay format, a constant concentration of a high-affinity radiolabeled ligand (e.g., labeled with ³H or ¹²⁵I) is incubated with a source of the receptor (typically cell membrane preparations). The test compound is added at increasing concentrations, competing with the radioligand for the binding site. The amount of radioactivity bound to the membranes is measured, and a potent competitor will displace the radioligand, leading to a decrease in the measured signal. This allows for the calculation of the inhibition constant (Ki), a measure of the compound's binding affinity for the receptor.[10]

Protocol 2: Radioligand Receptor Binding Assay (General Protocol)

This is a generalized protocol that can be applied to a wide range of CNS receptors. Specific parameters (radioligand, buffer composition, incubation time) must be optimized for each target.

A. Reagents and Preparation:

  • Receptor Source: Cell membranes prepared from recombinant cell lines overexpressing the target receptor or from specific tissue homogenates (e.g., rat brain cortex).

  • Radioligand: A high-affinity, specific radioligand for the target receptor. The concentration used should ideally be at or below its dissociation constant (Kd).[10]

  • Test Compound: this compound, serially diluted to a range of concentrations.

  • Non-Specific Binding (NSB) Agent: A high concentration of a known, non-radiolabeled ligand for the target receptor to define background binding.

  • Assay Buffer: Buffer optimized for the specific receptor-ligand interaction (e.g., 50 mM Tris-HCl).

B. Assay Procedure:

  • In a 96-well microplate, combine the assay buffer, test compound (or vehicle for total binding, or NSB agent for non-specific binding), radioligand, and receptor membranes.

  • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding reaction to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Allow the filters to dry completely.

  • Add scintillation cocktail to each well of the filter plate.

  • Seal the plate and count the radioactivity in a microplate scintillation counter.

C. Data Analysis:

  • Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation
Receptor FamilySpecific TargetKi (nM) of 6-Methyl-1,4-oxazepane HCl
DopaminergicD2>10,000
Serotonergic5-HT2A8,500
AdrenergicAlpha-1>10,000
SigmaSigma-1450
...(additional targets)>10,000

This table presents hypothetical data for illustrative purposes.

Part 3: In Vitro Safety & Neurotoxicity Assessment

Expert Rationale

Early assessment of potential toxicity is crucial to prevent advancing compounds that are likely to fail in later stages. For a CNS-targeted agent, it is vital to distinguish between general cytotoxicity (which affects all cells) and specific neurotoxicity (which selectively damages neurons).[12] A tiered approach, starting with a basic cell viability assay and progressing to more sensitive, neuron-specific endpoints like neurite outgrowth, provides a comprehensive safety profile.[13]

G cluster_1 Tiered Neurotoxicity Workflow T1 Tier 1: General Cytotoxicity (e.g., MTT, LDH Assays) Cell Line: SH-SY5Y T2 Tier 2: Specific Neurotoxicity (Neurite Outgrowth Assay) Cell Line: PC-12 or Primary Neurons T1->T2 If cytotoxic, determine therapeutic index T3 Tier 3: Functional Neurotoxicity (Microelectrode Array - MEA) Cell Model: iPSC-derived Neurons T2->T3 If neurite effects seen, assess functional impact Decision Assess Neurotoxic Liability T3->Decision

Caption: A tiered workflow for assessing in vitro neurotoxicity.

Protocol 3: General Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

A. Cell Seeding:

  • Seed a human neuroblastoma cell line (e.g., SH-SY5Y) into a 96-well clear flat-bottom plate at a density of 1 x 10⁴ cells/well.[15]

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

B. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the existing medium with 100 µL of medium containing the test compound or vehicle control.

  • Incubate for 24 or 48 hours.

C. Assay Development:

  • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals.

  • Shake the plate gently for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

D. Data Analysis:

  • Calculate % Viability = (Absorbance_Test / Absorbance_Vehicle) * 100.

  • Plot % Viability against the log of compound concentration and use non-linear regression to determine the CC50 (50% cytotoxic concentration).

Protocol 4: Neurite Outgrowth Assay

This assay provides a more sensitive measure of neurotoxicity by quantifying the complex morphology of neurons.[13] It can detect adverse effects at concentrations below those that cause cell death.

A. Cell Culture:

  • Plate a suitable neuronal model (e.g., PC-12 cells induced to differentiate with Nerve Growth Factor, or primary cortical neurons) on plates coated with an appropriate substrate (e.g., Poly-D-Lysine).

  • Allow cells to differentiate and extend neurites for 24-48 hours.

B. Compound Exposure and Staining:

  • Treat the differentiated cells with a range of sub-lethal concentrations of this compound for 24-72 hours.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells and stain with an antibody against a neuronal marker (e.g., β-III Tubulin) followed by a fluorescently labeled secondary antibody. Stain nuclei with DAPI.

C. Imaging and Analysis:

  • Acquire images using a high-content imaging system.

  • Use automated image analysis software to identify the cell bodies and trace the neurites.

  • Quantify key parameters such as the number of neurites per cell, total neurite length, and number of branch points.

D. Data Analysis:

  • Normalize the neurite outgrowth parameters to the vehicle control.

  • Plot the normalized parameters against compound concentration to determine the concentration at which a significant reduction (e.g., 20% or 50%) in neurite outgrowth occurs.

Hypothetical Data Presentation
Assay TypeCell ModelEndpointResult (µM)
Cell ViabilitySH-SY5YCC50 (24h)> 100
Neurite OutgrowthDifferentiated PC-12IC20 (Total Length)45

This table presents hypothetical data for illustrative purposes.

Summary and Integrated Analysis

The successful execution of this in vitro assay cascade provides a multi-dimensional profile of a novel compound like this compound. By integrating the data from these distinct but complementary assays, researchers can build a comprehensive understanding of the compound's potential.

For instance, a promising hypothetical profile for this compound would be:

  • Potent and Selective Primary Activity: Sub-micromolar IC50 at the dopamine transporter (hDAT) with >10-fold selectivity over hSERT and hNET.

  • Clean Secondary Profile: Ki values >1 µM for a broad panel of CNS receptors, indicating low potential for off-target side effects.

  • Favorable Safety Window: A cytotoxicity CC50 > 100 µM and minimal impact on neurite outgrowth at concentrations up to 10-fold above its primary target IC50.

Such a profile would strongly support its advancement into more complex in vitro functional assays (e.g., microelectrode arrays) and subsequent in vivo models for efficacy and safety. Conversely, findings of high potency at multiple off-targets or neurotoxicity at concentrations close to the pharmacological IC50 would be critical flags, enabling an early and informed decision to terminate the compound's development, thereby saving significant time and resources. This structured, evidence-based approach is fundamental to modern, efficient drug discovery.

References

  • Title: In vitro techniques for the assessment of neurotoxicity - PMC Source: PubMed Central - NIH URL: [Link]

  • Title: Testing for developmental neurotoxicity using a battery of in vitro assays for key cellular events in neurodevelopment Source: PubMed URL: [Link]

  • Title: In Vitro Neurotoxicity Source: Creative Bioarray URL: [Link]

  • Title: Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances Source: MDPI URL: [Link]

  • Title: Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC Source: PubMed Central URL: [Link]

  • Title: Cell Viability Assay Service Source: Creative Biolabs URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: PubMed URL: [Link]

  • Title: Neuronal Cell viability and cytotoxicity assays Source: NeuroProof URL: [Link]

  • Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]

  • Title: Viability assays – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices (via Medicalexpo) URL: [Link]

  • Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC Source: PubMed Central URL: [Link]

  • Title: this compound (C6H13NO) Source: PubChem URL: [Link]

  • Title: 1,4-oxazepane derivatives - Google Patents Source: Google Patents URL

Sources

Application Notes and Protocols for 6-Methyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane moiety is a seven-membered heterocyclic ring system that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure provides a versatile scaffold for the development of novel therapeutic agents. Derivatives of 1,4-oxazepane have shown promise as ligands for G protein-coupled receptors (GPCRs) and as inhibitors of monoamine transporters, making them attractive candidates for the treatment of central nervous system (CNS) disorders.

This guide provides detailed experimental protocols for the use of 6-Methyl-1,4-oxazepane hydrochloride, a specific derivative of the 1,4-oxazepane scaffold. The protocols are designed to be adaptable for screening and characterization of this compound in the context of drug discovery and development.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety considerations of this compound is essential for its proper handling and use in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1246456-02-9[1]
Molecular Formula C₆H₁₄ClNO[1]
Molecular Weight 151.63 g/mol [1]
Physical Form Solid
Predicted XlogP 0.2[2]
SMILES CC1CNCCOC1.[H]Cl[1]

Safety and Handling Precautions:

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling heterocyclic amines should be followed.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[3]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Workflows and Protocols

The following protocols are designed to assess the biological activity of this compound, focusing on its potential as a dopamine D4 receptor ligand and a monoamine reuptake inhibitor.

Workflow for Screening this compound

G cluster_prep Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis prep Stock Solution Preparation (e.g., in DMSO or water) serial_dil Serial Dilution Series prep->serial_dil d4_bind Dopamine D4 Receptor Binding Assay serial_dil->d4_bind Test Compound mono_uptake Monoamine Transporter Uptake Assay serial_dil->mono_uptake Test Compound gpcr_func GPCR Functional Assay (e.g., cAMP or Ca2+ flux) serial_dil->gpcr_func Test Compound ic50 IC50/EC50 Determination d4_bind->ic50 mono_uptake->ic50 gpcr_func->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: A general workflow for the initial screening of this compound.

Protocol 1: Dopamine D4 Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound for the human dopamine D4 receptor.

Principle: A radioligand binding assay is used to measure the displacement of a known high-affinity radiolabeled ligand from the dopamine D4 receptor by the test compound. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • Radioligand (e.g., [³H]-Spiperone or a D4-selective antagonist).

  • Non-specific binding control (e.g., Haloperidol or a D4-selective antagonist).

  • This compound.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D4 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Membrane preparation (typically 20-50 µg of protein).

      • Radioligand at a concentration near its Kd.

      • Varying concentrations of this compound (e.g., from 1 nM to 100 µM).

      • For total binding wells, add vehicle instead of the test compound.

      • For non-specific binding wells, add a high concentration of the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

Protocol 2: Monoamine Transporter Uptake Assay

This protocol assesses the ability of this compound to inhibit the reuptake of monoamines (dopamine, norepinephrine, and serotonin) by their respective transporters.

Principle: This assay measures the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter. Inhibition of this uptake by the test compound indicates its potency as a reuptake inhibitor.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled monoamine (e.g., [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin).

  • Known selective reuptake inhibitors for each transporter as positive controls (e.g., GBR12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • This compound.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation:

    • Wash the cells with uptake buffer.

    • Add varying concentrations of this compound or control inhibitors to the wells.

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: Add the radiolabeled monoamine to each well to initiate the uptake reaction.

  • Incubation: Incubate for a defined period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Uptake Termination:

    • Rapidly aspirate the medium.

    • Wash the cells with ice-cold uptake buffer to remove extracellular radiolabel.

  • Lysis and Quantification:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate the percentage of inhibition of uptake for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Cell-Based GPCR Functional Assay (Calcium Mobilization)

This protocol measures the functional activity of this compound at the dopamine D4 receptor by monitoring changes in intracellular calcium levels.

Principle: Many GPCRs, including the D4 receptor when co-expressed with a promiscuous G-protein, can signal through the release of intracellular calcium upon activation. This change in calcium concentration can be detected using a calcium-sensitive fluorescent dye.

Materials:

  • HEK293 cells co-expressing the human dopamine D4 receptor and a promiscuous G-protein (e.g., Gα16).

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Dopamine or a known D4 agonist as a positive control.

  • This compound.

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Cell Plating and Dye Loading:

    • Seed the cells into a 96-well black-walled, clear-bottom plate.

    • The next day, load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition:

    • Prepare a plate with varying concentrations of this compound and the positive control.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Initiate the kinetic read, measuring the baseline fluorescence.

    • Add the compounds from the compound plate to the cell plate.

    • Continue to measure the fluorescence signal over time to capture the calcium flux.

  • Data Analysis:

    • Determine the change in fluorescence for each well.

    • Plot the change in fluorescence against the logarithm of the compound concentration.

    • Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) using non-linear regression analysis.

Signaling Pathway Diagram

G cluster_pathway Dopamine D4 Receptor Signaling (Gαi/o coupled) Ligand 6-Methyl-1,4-oxazepane hydrochloride (Agonist/Antagonist) D4R Dopamine D4 Receptor Ligand->D4R G_protein Gi/o Protein D4R->G_protein Activation/Inhibition AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation

Caption: A simplified diagram of the dopamine D4 receptor signaling pathway.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

6-Methyl-1,4-oxazepane hydrochloride in vivo studies in rodent models

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preliminary In Vivo Evaluation of 6-Methyl-1,4-oxazepane hydrochloride in Rodent Models

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals undertaking the initial in vivo characterization of this compound, a novel heterocyclic compound. Given the absence of published literature for this specific molecule[1], this guide establishes a scientifically rigorous, hypothesis-driven approach. We leverage pharmacological data from the broader 1,4-oxazepane class—known to interact with key central nervous system (CNS) targets such as dopamine and serotonin receptors[2][3]—to propose a logical sequence of studies. This guide details field-proven protocols for pharmacokinetic profiling, preliminary safety assessment, and behavioral phenotyping in rodent models, underpinned by a strong commitment to ethical research practices.

Introduction and Scientific Rationale

This compound (PubChem CID: 66718582) is a small molecule belonging to the 1,4-oxazepane class of seven-membered heterocycles[1][4]. While this specific compound is novel, the 1,4-oxazepane scaffold is of significant interest in medicinal chemistry due to its structural relationship to established pharmacophores like diazepane and morpholine[5]. Derivatives of this scaffold have been reported as potent ligands for CNS targets, including dopamine D4 receptors and monoamine transporters, suggesting potential therapeutic applications in neuropsychiatric and neurodegenerative disorders[3][6].

The primary objective of this application note is to provide a robust, logical, and ethically sound roadmap for the first-pass in vivo evaluation of this compound. The protocols herein are designed to elucidate the compound's fundamental pharmacokinetic (PK) and pharmacodynamic (PD) properties, establishing a critical foundation for any subsequent, more complex efficacy studies.

Foundational Ethics in Rodent Research

All proposed studies must be conducted under the highest ethical standards, with full approval from an Institutional Animal Care and Use Committee (IACUC) or a regional equivalent like an Animal Experimentation Ethics Committee (AEEC)[7]. The guiding principles are the "3Rs":

  • Replacement: Utilizing alternatives to animal testing whenever possible.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant data.

  • Refinement: Modifying procedures to minimize animal pain, suffering, and distress[8][9].

Key considerations include species-appropriate housing (e.g., individually ventilated cages), environmental enrichment, regular health monitoring, and the establishment of clear, humane endpoints to prevent unnecessary suffering[7][10]. All personnel must be thoroughly trained in animal handling, dosing techniques, and euthanasia[10].

Overall Pre-Clinical Evaluation Workflow

A systematic approach is critical to maximizing data quality while adhering to the 3Rs. The proposed workflow ensures that data from foundational studies (e.g., PK and tolerability) informs the design of subsequent behavioral experiments.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Behavioral Phenotyping A Compound Formulation (Vehicle Selection) B Pharmacokinetic (PK) Profiling (Rat, IV & PO Admin) A->B C Preliminary Safety & Tolerability (MTD) B->C Concurrent Observation D Data Analysis: PK Parameters & Safety Profile B->D C->D E Dose Selection (Based on PK & MTD) D->E F Behavioral Assays (Mouse) - Open Field Test - Elevated Plus Maze - Forced Swim Test E->F G Data Analysis: Behavioral Endpoints F->G

Caption: Proposed workflow for the initial in vivo evaluation of a novel CNS compound.

Protocol: Pharmacokinetic (PK) Profiling in Rats

Causality: Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is a prerequisite for designing meaningful efficacy and toxicology studies. The choice of both intravenous (IV) and oral (PO) routes allows for the determination of absolute bioavailability, a critical parameter for drug development[11]. Sprague-Dawley or Wistar rats are standard models for these studies due to their extensive historical data and physiological relevance[2].

Experimental Design
ParameterSpecificationRationale
Species Male Sprague-Dawley RatsWidely used in non-clinical PK studies; reduces variability from estrous cycles.
Body Weight 220-250 gMature weight, suitable for routine blood sampling.
Group Size n = 4-5 per groupSufficient for statistical power while adhering to Reduction principles.
Administration Group 1: 2 mg/kg, IV (bolus)Provides direct systemic exposure data for calculating clearance and volume of distribution.
Group 2: 10 mg/kg, PO (gavage)Evaluates oral absorption and determines bioavailability.
Blood Sampling Serial sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h)To accurately define the plasma concentration-time curve.
Step-by-Step Methodology
  • Compound Formulation:

    • Prepare a 1 mg/mL solution for IV administration. A common vehicle is 5% DMSO, 40% PEG300, 55% Saline.

    • Prepare a 2 mg/mL suspension for PO administration. A common vehicle is 0.5% methylcellulose in water.

    • Expert Insight: Vehicle selection is critical. The formulation must be non-toxic and capable of solubilizing the compound without affecting its intrinsic PK properties. Always perform vehicle tolerability tests.

  • Animal Preparation & Dosing:

    • Acclimate animals for at least 72 hours upon arrival.

    • Fast animals overnight (approx. 12h) before PO dosing to reduce variability in gastric emptying, but ensure free access to water.

    • Administer the compound via the lateral tail vein for IV or by oral gavage for PO. Record the exact time of administration.

  • Blood Sample Collection:

    • At each time point, collect ~100-150 µL of whole blood from the saphenous or tail vein into tubes containing K2EDTA as an anticoagulant.

    • Gently mix the tubes by inversion.

  • Plasma Processing:

    • Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) and transfer to a new, clearly labeled microcentrifuge tube.

    • Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This technique provides the necessary sensitivity and selectivity for low-concentration samples[11].

Data Analysis and Presentation

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following key PK parameters.

ParameterDescriptionUnits
Cmax Maximum observed plasma concentrationng/mL
Tmax Time to reach Cmaxh
AUC(0-t) Area under the curve from time 0 to the last measurable pointhng/mL
AUC(0-inf) Area under the curve extrapolated to infinityhng/mL
t1/2 Elimination half-lifeh
CL Systemic Clearance (IV only)L/h/kg
Vdss Volume of distribution at steady state (IV only)L/kg
F% Absolute Bioavailability (PO vs IV)%

Protocol: Preliminary Safety & Tolerability Assessment

Causality: This step is crucial for identifying the Maximum Tolerated Dose (MTD) and ensuring that doses selected for behavioral studies are sub-toxic and do not produce confounding effects like sedation or motor impairment that could be misinterpreted as a specific behavioral outcome. The Functional Observational Battery (FOB) is a standardized set of assessments for detecting overt neurobehavioral changes[12].

  • Integration with PK Study: During the PK study, closely observe the animals for any adverse clinical signs.

  • Systematic Observation: At peak plasma concentration (Tmax) and at later time points, perform a series of observations based on a modified Irwin test or FOB[12].

  • Parameters to Assess:

    • Autonomic: Piloerection, salivation, pupil size.

    • Neuromuscular: Gait, grip strength, motor coordination (e.g., rotarod test).

    • Sensorimotor: Response to touch, tail pinch reflex.

    • Behavioral: General activity level (hyper/hypoactivity), stereotypy, posture.

  • Record Keeping: Document all observations systematically. Note the onset, duration, and severity of any signs. Record body weights daily.

  • MTD Determination: The MTD is the highest dose that does not produce overt signs of toxicity or more than a 10% reduction in body weight.

Protocols: In Vivo Behavioral Phenotyping in Mice

Causality: Based on the pharmacology of related 1,4-oxazepanes, we hypothesize that this compound may have anxiolytic, antidepressant, or antipsychotic-like properties[3][6]. The following assays provide a broad, initial screen for these potential CNS activities. Mice are often preferred for behavioral studies due to the availability of diverse genetic strains and well-validated behavioral paradigms[13].

G cluster_0 Test Day Workflow A Acclimate Mice to Testing Room (60 min) B Administer Compound or Vehicle (IP or PO) A->B C Waiting Period (e.g., 30 min post-IP) B->C D Behavioral Test (e.g., Open Field, 10 min) C->D E Return to Home Cage D->E

Caption: Standard workflow for a single behavioral testing session.

Open Field Test (Locomotor Activity and Anxiety-like Behavior)
  • Objective: To assess spontaneous locomotor activity and exploration in a novel environment. A reduction in time spent in the exposed center of the arena is interpreted as anxiety-like behavior[13].

  • Protocol:

    • Place a mouse gently into the corner of a square arena (e.g., 40x40x30 cm).

    • Allow the mouse to explore freely for 10-30 minutes.

    • An automated video-tracking system records the animal's movement.

    • Clean the arena thoroughly with 70% ethanol between trials to eliminate olfactory cues.

  • Key Endpoints: Total distance traveled, time spent in the center zone vs. periphery, rearing frequency.

Elevated Plus Maze (Anxiety-like Behavior)
  • Objective: To assess anxiety-like behavior based on the conflict between the rodent's natural tendency to explore and its aversion to open, elevated spaces[13].

  • Protocol:

    • The maze consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow 5 minutes of free exploration.

    • Behavior is recorded by video and scored either manually or with tracking software.

  • Key Endpoints: Percentage of time spent in the open arms, number of entries into the open arms. Anxiolytic compounds typically increase both measures.

Forced Swim Test (Antidepressant-like Activity)
  • Objective: A widely used screening tool for compounds with potential antidepressant activity. The test is based on the observation that animals will cease struggling after a period of being in an inescapable container of water. Antidepressants are known to prolong the latency to immobility and reduce total immobility time[13].

  • Protocol:

    • Place the mouse in a transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

    • The test duration is typically 6 minutes. Behavior in the final 4 minutes is scored.

    • A trained observer or automated system scores the time spent immobile (making only minimal movements to keep the head above water).

  • Key Endpoints: Duration of immobility.

Hypothesized Mechanism of Action

Several 1,4-oxazepane derivatives are potent and selective ligands for the dopamine D4 receptor[3]. The D4 receptor is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels. This cascade modulates the activity of Protein Kinase A (PKA) and influences downstream signaling related to neuronal excitability and gene expression. Investigating this pathway could provide a mechanistic basis for any observed behavioral effects.

G cluster_0 Hypothesized Dopamine D4 Signaling A 6-Methyl-1,4-oxazepane (Antagonist) B Dopamine D4 Receptor A->B Blocks Dopamine C Gi/o Protein B->C D Adenylyl Cyclase (Inhibition Blocked) C->D Inhibits E ATP -> cAMP (Activity Restored) D->E F PKA Activation E->F G Downstream Neuronal Effects F->G

Caption: Simplified diagram of a hypothesized antagonistic action at the Dopamine D4 receptor.

Summary and Future Directions

This document outlines a foundational, multi-tiered strategy for the initial in vivo assessment of this compound. By systematically determining its pharmacokinetic profile, tolerability, and broad behavioral effects, researchers can make informed decisions about the compound's therapeutic potential. Positive findings from this initial screen would justify progression to more advanced studies, including:

  • Target Engagement Studies: Using techniques like receptor occupancy to confirm interaction with hypothesized targets (e.g., D4 receptors) in the brain.

  • Efficacy Studies: Testing the compound in validated animal models of specific diseases (e.g., schizophrenia, depression)[14].

  • Pharmacodynamic Biomarker Analysis: Measuring changes in neurochemical or physiological markers that reflect the compound's mechanism of action.

This structured approach ensures that the investigation of novel compounds like this compound is conducted efficiently, ethically, and with the highest degree of scientific rigor.

References

  • The Lamron. (2025, March 7).
  • NC3Rs. (2016, June 29). Animal models for CNS safety pharmacology under the spotlight.
  • ANU Animal Experimentation Ethics Committee. (2021, December 2). Approved Document 019: Laboratory Rodent Husbandry and Care Standards V1.0.
  • Shao, L., et al. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm.
  • PsychoGenics.
  • Current Protocols.
  • Semantic Scholar. (2016, June 16).
  • Pharmaron. CNS Disease Models For Preclinical Research Services.
  • PubMed. Behavioral phenotyping of mice in pharmacological and toxicological research.
  • PubMed Central (PMC).
  • Forskningsetikk. (2019, July 8). Ethical Guidelines for the Use of Animals in Research.
  • PubChemLite. This compound (C6H13NO).
  • AChemBlock. This compound 97% | CAS: 1246456-02-9.
  • Benchchem.
  • Google Patents. (WO2012046882A1).
  • ChemRxiv. (2025, November 6). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
  • PubMed. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model.
  • Frontiers. (2024, December 19).

Sources

Application Note: Quantitative Determination of 6-Methyl-1,4-oxazepane Hydrochloride in Human Plasma using HILIC-LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive protocol for the development and validation of a robust and sensitive bioanalytical method for the quantification of 6-Methyl-1,4-oxazepane hydrochloride in human plasma. Given the compound's polar nature, this method employs a Hydrophilic Interaction Liquid Chromatography (HILIC) separation strategy coupled with Tandem Mass Spectrometry (LC-MS/MS) for optimal retention, selectivity, and sensitivity. The protocol details every critical step, from sample preparation using solid-phase extraction (SPE) to method validation according to the latest international regulatory guidelines. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic (PK) or toxicokinetic (TK) studies.

Introduction and Scientific Rationale

6-Methyl-1,4-oxazepane is a heterocyclic compound belonging to the oxazepane class. Derivatives of 1,4-oxazepane have been investigated for their potential as monoamine reuptake inhibitors, suggesting their relevance in the development of therapeutics for psychoneurotic diseases.[1][2] Accurate quantification of such compounds in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

The hydrochloride salt form and the presence of ether and secondary amine functionalities confer significant polarity to 6-Methyl-1,4-oxazepane.[3][4] The analysis of polar analytes in complex biological fluids like plasma presents distinct challenges:

  • Poor Retention: Conventional reversed-phase liquid chromatography (RPLC) often fails to adequately retain highly polar compounds, leading to elution near the solvent front and poor peak shape.

  • Matrix Effects: Biological samples contain numerous endogenous polar compounds (salts, phospholipids, amino acids) that can interfere with the analyte's ionization, causing suppression or enhancement and compromising data accuracy.[5][6]

  • Extraction Complexity: Efficiently isolating polar analytes from plasma proteins and other interferences requires specialized sample preparation techniques.[7][8]

To overcome these challenges, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC), an alternative chromatographic mode ideal for polar compounds.[9] The method is paired with Solid-Phase Extraction (SPE) for sample cleanup, which offers superior selectivity and cleanliness compared to simpler methods like protein precipitation (PPT).[7] The entire workflow is designed to meet the stringent validation requirements set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as harmonized in the ICH M10 guideline.[10][11][12]

Experimental Workflow Overview

The analytical process follows a systematic path from sample receipt to final data reporting. Each stage is optimized to ensure data integrity, reproducibility, and regulatory compliance.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting s1 Plasma Sample Thawing & Vortexing s2 Spiking of Internal Standard (IS) s1->s2 s3 Solid-Phase Extraction (SPE) (Load, Wash, Elute) s2->s3 s4 Eluate Evaporation & Reconstitution s3->s4 a1 HILIC Column Injection s4->a1 a2 Gradient Elution a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Data Acquisition a3->a4 d1 Peak Integration (Analyte & IS) a4->d1 d2 Calibration Curve Generation (Linear Regression) d1->d2 d3 Concentration Calculation d2->d3 d4 Method Validation Assessment d3->d4

Figure 1: Overall bioanalytical workflow from sample preparation to data analysis.

Detailed Protocols

Materials and Reagents
  • Analyte: this compound (Purity >97%)[4]

  • Internal Standard (IS): d4-Morpholine or a structurally similar stable isotope-labeled compound.

  • Solvents: Acetonitrile, Methanol, Water (LC-MS Grade).

  • Reagents: Ammonium formate, Formic acid (Optima™ LC/MS Grade).

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, 30 mg, 1 mL).

Instrumentation
  • LC System: UPLC/UHPLC system (e.g., Waters Acquity, Shimadzu Nexera).

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 7500, Thermo TSQ Altis, Agilent 6495).

  • Ion Source: Electrospray Ionization (ESI), operated in positive mode.

Standard Solutions Preparation
  • Primary Stock (1 mg/mL): Accurately weigh ~10 mg of 6-Methyl-1,4-oxazepane HCl and dissolve in a 10 mL volumetric flask with 50:50 Methanol:Water.

  • Working Standards: Prepare serial dilutions from the primary stock using Acetonitrile:Water (50:50) to create working solutions for calibration standards and quality controls.

  • Calibration Curve Standards (0.1 - 200 ng/mL): Spike appropriate working standards into blank human plasma to achieve final concentrations (e.g., 0.1, 0.2, 0.5, 2, 10, 50, 150, 200 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at four levels:

    • LLOQ: Lower Limit of Quantification (e.g., 0.1 ng/mL).

    • LQC: Low Quality Control (e.g., 0.3 ng/mL).

    • MQC: Medium Quality Control (e.g., 15 ng/mL).

    • HQC: High Quality Control (e.g., 160 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: A mixed-mode cation exchange SPE strategy is chosen to leverage the analyte's permanently charged secondary amine. This provides strong retention under acidic conditions, allowing for rigorous washing steps to remove neutral and acidic interferences, resulting in a cleaner final extract than PPT or LLE.[7]

  • Pre-treatment: To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the Oasis MCX cartridge with 1 mL of Methanol followed by 1 mL of Water.

  • Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1% Formic Acid in Water.

    • Wash 2: 1 mL of Methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in Methanol.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 90:10 Acetonitrile:Water with 10 mM Ammonium Formate. Vortex to mix.

HILIC-LC-MS/MS Conditions

Rationale: A HILIC column with a high-organic mobile phase is used to retain the polar analyte. A gradient elution starting with high acetonitrile content ensures retention, while a gradual increase in the aqueous component facilitates elution and peak focusing. Ammonium formate is used as a mobile phase modifier to improve peak shape and ionization efficiency.[9][13]

Parameter Condition
LC Column Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B 10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
LC Gradient See Table 2 below

Table 1: Proposed Chromatographic Conditions

Time (min) Flow (mL/min) %A %B Curve
0.000.55.095.0Initial
2.500.540.060.0Linear
2.600.595.05.0Linear
3.500.595.05.0Hold
3.600.55.095.0Linear
5.000.55.095.0Hold

Table 2: LC Gradient Program

Parameter Setting
Ionization Mode ESI Positive
Precursor Ion (m/z) 116.1 (Calculated for [C₆H₁₃NO + H]⁺)[3]
Product Ions (m/z) Hypothetical: 88.1 (loss of C₂H₄), 70.1 (ring fragment)
Internal Standard (m/z) Dependent on IS choice
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Collision Gas Nitrogen

Table 3: Proposed Mass Spectrometry Conditions (instrument-specific optimization required)

Bioanalytical Method Validation (BMV) Protocol

Validation must be performed to demonstrate that the method is reliable and fit for its intended purpose, in accordance with the ICH M10 Guideline.[12][14]

G cluster_core Core Acceptance Criteria cluster_matrix Matrix & Stability Validation Bioanalytical Method Validation (ICH M10) Selectivity Selectivity & Specificity No interference at analyte/IS RTs in ≥5/6 blank matrices Validation->Selectivity LLOQ LLOQ Accuracy & Precision Accuracy: ±20% of nominal Precision: ≤20% RSD Validation->LLOQ CalCurve Calibration Curve ≥75% of standards valid Back-calculated accuracy: ±15% (±20% at LLOQ) Validation->CalCurve AccuracyPrecision Intra- & Inter-Assay Accuracy & Precision Accuracy: ±15% of nominal Precision: ≤15% RSD Validation->AccuracyPrecision MatrixEffect Matrix Effect IS-normalized matrix factor CV ≤15% Validation->MatrixEffect Recovery Recovery Consistent and precise across LQC, MQC, HQC Validation->Recovery Stability Stability Assessment Bench-Top (≥6h) Freeze-Thaw (≥3 cycles) Long-Term (≥30 days) %Bias within ±15% of nominal Validation->Stability

Figure 2: Key parameters for bioanalytical method validation as per ICH M10 guidelines.

Validation Experiments and Acceptance Criteria

The following table summarizes the key validation experiments and their internationally accepted criteria.

Validation Parameter Experiment Design Acceptance Criteria (ICH M10) [10][12]
Selectivity & Specificity Analyze at least 6 unique blank plasma lots.No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS) at the expected retention times.
Calibration Curve & LLOQ Analyze a calibration curve with 8 non-zero standards over 3 separate runs.R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). LLOQ must be precise (≤20% RSD) and accurate (±20%).
Accuracy & Precision (Within-run & Between-run) Analyze 6 replicates of QC samples (LLOQ, LQC, MQC, HQC) in 3 separate runs on at least 2 different days.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD) ≤15% (≤20% at LLOQ).
Matrix Effect Analyze analyte at LQC and HQC levels spiked into post-extraction blank plasma from 6 unique lots. Compare response to neat solutions.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Recovery Compare analyte peak areas from pre-extraction spiked samples to post-extraction spiked samples at LQC, MQC, and HQC.Recovery should be consistent, precise, and reproducible.
Stability Analyze LQC and HQC samples after exposure to various conditions (bench-top, freeze-thaw cycles, long-term storage).Mean concentrations of stability samples must be within ±15% of the nominal concentration.

Conclusion

This application note provides a detailed, scientifically-grounded framework for the quantitative analysis of this compound in human plasma. By combining a selective SPE sample preparation method with a robust HILIC-LC-MS/MS analytical procedure, this method is designed to achieve the sensitivity, accuracy, and precision required for regulated bioanalysis. The comprehensive validation protocol ensures that the method is fit-for-purpose and generates reliable data to support critical decisions in drug development programs. Adherence to these protocols will yield a fully validated method compliant with global regulatory standards.

References

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link][10][15]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link][11]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: Celerion URL: [Link][16]

  • Title: BA Method Development: Polar Compounds Source: BioPharma Services URL: [Link][7]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link][17]

  • Title: European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Source: Ovid URL: [Link][18]

  • Title: Sample preparation for polar metabolites in bioanalysis Source: SciSpace URL: [Link][5]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link][12][14]

  • Title: Sample preparation for polar metabolites in bioanalysis Source: Royal Society of Chemistry URL: [Link][6]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance for Industry Source: U.S. Department of Health and Human Services (HHS) URL: [Link][19]

  • Title: New Trends in Sample Preparation for Bioanalysis Source: American Pharmaceutical Review URL: [Link][8]

  • Title: this compound (C6H13NO) Source: PubChem URL: [Link][3]

  • Title: Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples Source: PubMed URL: [Link][20]

  • Title: Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS) Source: Vietnam Journal of Food Control URL: [Link][13]

  • Title: Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry Source: PubMed URL: [Link][9]

  • Title: 1,4-oxazepane derivatives Source: Google Patents URL: [1]

  • Title: Gold(I)-catalyzed cycloisomerization of alcohol or amine tethered-vinylidenecyclopropanes providing access to morpholine, piperazine or oxazepane derivatives Source: RSC Publishing URL: [Link][2]

Sources

cell-based assays for serotonin transporter (SERT) inhibition by 6-Methyl-1,4-oxazepane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols:

Topic: Cell-Based Assays for Characterizing Serotonin Transporter (SERT) Inhibition by 6-Methyl-1,4-oxazepane hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Serotonin Transporter as a Critical Therapeutic Target

The serotonin transporter (SERT, or SLC6A4) is a presynaptic plasma membrane protein that plays a pivotal role in regulating serotonergic neurotransmission.[1] By mediating the sodium- and chloride-dependent reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron, SERT effectively terminates the neurotransmitter's signal.[2] This mechanism is fundamental for maintaining mood, cognition, and various physiological processes.

Given its central role, SERT is a primary target for a multitude of psychotropic drugs, most notably selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression, anxiety, and other mood disorders.[2][3] The characterization of novel compounds for their potential to inhibit SERT is a cornerstone of modern neuroscience and drug discovery.

This document serves as a comprehensive guide for researchers to quantitatively assess the inhibitory potential of novel chemical entities, using This compound as a representative test compound. We provide detailed, validated protocols for two principal cell-based assay methodologies: the traditional radiolabeled substrate uptake assay and a modern fluorescent-based high-throughput alternative. The causality behind critical experimental steps is explained to empower researchers with the expertise to adapt and troubleshoot these powerful techniques.

Core Principle: Measuring SERT Function and Its Inhibition

The functional activity of SERT is quantified by measuring the rate of serotonin uptake into cells engineered to express the transporter. An inhibitory compound, such as this compound, will compete with or otherwise block the substrate from entering the cell, leading to a measurable decrease in intracellular signal. This relationship forms the basis of the dose-response analysis used to determine a compound's potency (IC50).

SERT_Inhibition_Principle cluster_membrane Cellular Plasma Membrane cluster_extracellular cluster_intracellular SERT SERT Transporter Binding Site Uptake Signal Accumulation (Measured) SERT->Uptake Uptake Serotonin Serotonin (Substrate) Serotonin->SERT:f1 Binds & is Transported Inhibitor 6-Methyl-1,4-oxazepane HCl (Test Inhibitor) Inhibitor->SERT:f1 Blocks Binding

Caption: Mechanism of SERT inhibition assay.

Choosing the Right Cellular Model and Assay Format

The selection of a cell line is critical for obtaining robust and relevant data. While cell lines endogenously expressing SERT, such as JAR cells, offer a native human background, they may have lower expression levels.[4][5] For screening and pharmacological profiling, stably transfected cell lines are the industry standard due to their high, consistent expression of the human transporter (hSERT).

  • hSERT-HEK293 Cells: Human Embryonic Kidney 293 cells are widely used due to their robust growth characteristics and high transfection efficiency, making them an excellent model for studying heterologously expressed hSERT.[6][7][8]

  • hSERT-CHO Cells: Chinese Hamster Ovary cells are another common host for stable expression of transporters and are well-suited for high-throughput screening applications.[9][10]

This guide will focus on protocols using hSERT-HEK293 cells .

Protocol 1: [³H]Serotonin Uptake Inhibition Assay (The Gold Standard)

This assay directly measures the uptake of radiolabeled serotonin and is considered the benchmark for accuracy and reliability in determining inhibitor potency.

Causality: The use of [³H]5-HT, the transporter's endogenous substrate, ensures that the measured activity is physiologically relevant. The low concentration of radioligand used ensures that the assay is sensitive to competitive inhibitors.

Workflow for [³H]5-HT Uptake Assay

Radioligand_Workflow A 1. Seed hSERT-HEK293 Cells (96-well plate, 24h prior) B 2. Wash Cells (Remove growth medium) A->B C 3. Pre-incubation (Add test compound dilutions) B->C D 4. Initiate Uptake (Add [³H]5-HT) C->D E 5. Terminate Uptake (Rapid wash with ice-cold buffer) D->E F 6. Cell Lysis (Release intracellular contents) E->F G 7. Scintillation Counting (Quantify [³H] uptake) F->G H 8. Data Analysis (Calculate % Inhibition & IC50) G->H

Caption: Step-by-step workflow for the radiolabeled SERT assay.

Detailed Protocol

A. Materials and Reagents

  • Cells: HEK293 cells stably expressing human SERT (e.g., PerkinElmer, Cat# ES-353-C).[6]

  • Radioligand: [³H]Serotonin Creatinine Sulfate (PerkinElmer, Cat# NET498).

  • Test Compound: this compound.

  • Positive Control: Fluoxetine or S-citalopram.[2]

  • Plates: Poly-D-Lysine coated 96-well microplates.

  • Buffers:

    • Krebs-Ringer-HEPES (KRH) Assay Buffer: NaCl (120 mM), KCl (4.7 mM), KH₂PO₄ (1.2 mM), MgSO₄ (1.2 mM), CaCl₂ (2.2 mM), HEPES (25 mM), Glucose (10 mM), pH adjusted to 7.4.

    • KRH Wash Buffer: Same as above, kept at 4°C.

  • Reagents: 1% SDS for cell lysis, scintillation cocktail.

  • Equipment: Liquid scintillation counter, multichannel pipette, cell culture incubator.

B. Procedure

  • Cell Plating: The day before the assay, seed hSERT-HEK293 cells into a Poly-D-Lysine coated 96-well plate at a density of 40,000-60,000 cells/well. Incubate overnight at 37°C, 5% CO₂.[11]

    • Expertise Note: A confluent monolayer is essential for consistent results. Cell density should be optimized for your specific cell line's growth rate.[12]

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control (e.g., Fluoxetine) in KRH assay buffer. A typical concentration range spans from 1 pM to 100 µM. Include a "vehicle only" control (e.g., 0.1% DMSO in buffer).

  • Assay Execution: a. Gently aspirate the growth medium from the wells. Wash the cell monolayer once with 100 µL of room temperature KRH buffer. b. Add 50 µL of the appropriate compound dilution (or control) to each well.[13] c. Pre-incubate the plate for 10-20 minutes at room temperature.

    • Expertise Note: This step allows the test compound to reach equilibrium with the transporter before the substrate is introduced. d. Initiate Uptake: Add 50 µL of KRH buffer containing [³H]5-HT to all wells. The final concentration of [³H]5-HT should be approximately its Kₘ value (typically 100-200 nM for high-affinity uptake) to ensure assay sensitivity.[13] e. Incubate for a short, defined period (e.g., 1-5 minutes) at room temperature. This incubation time must be within the linear range of uptake, which should be determined empirically. f. Terminate Uptake: Rapidly aspirate the solution and immediately wash the cells three times with 200 µL of ice-cold KRH wash buffer.
    • Causality: The ice-cold temperature instantly halts all transporter activity, preventing efflux of the captured radioligand and ensuring an accurate measurement. g. Cell Lysis: Add 100 µL of 1% SDS to each well and incubate for 30 minutes with gentle shaking to lyse the cells. h. Quantification: Transfer the lysate from each well to a scintillation vial, add 3-4 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

C. Data Analysis

  • Define Controls:

    • Total Uptake (100%): Average CPM from vehicle-only wells.

    • Non-specific Binding (0%): Average CPM from wells containing a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - [ (CPM_Sample - CPM_Non-specific) / (CPM_Total - CPM_Non-specific) ] )

  • Determine IC50: Plot the Percent Inhibition against the log concentration of this compound. Use a non-linear regression model (four-parameter logistic fit) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of specific [³H]5-HT uptake.[14][15]

Example Data Table: [³H]5-HT Uptake Inhibition
CompoundAssay TypeIC50 (nM)Hill Slope
Fluoxetine (Control)[³H]5-HT Uptake15.8-1.05
6-Methyl-1,4-oxazepane HCl [³H]5-HT Uptake (Determined Value) (Determined Value)

Note: Data for Fluoxetine is representative.[4]

Protocol 2: Fluorescent Neurotransmitter Uptake Assay

This modern alternative replaces radioactivity with a fluorescent substrate, enabling a homogeneous, "mix-and-read" format that is ideal for high-throughput screening (HTS).[12][16]

Causality: The assay uses a fluorescent molecule that is a substrate for SERT.[11] Upon transport into the cell, its fluorescence increases significantly. An external masking dye quenches the fluorescence of any substrate remaining outside the cell, eliminating the need for wash steps and allowing for real-time kinetic measurements.[17]

Workflow for Fluorescent Uptake Assay

Fluorescent_Workflow A 1. Seed hSERT-HEK293 Cells (384-well, black-walled plate) B 2. Add Test Compound Dilutions (Pre-incubate 10 min) A->B C 3. Add Dye Solution (Fluorescent substrate + masking dye) B->C D 4. Read Plate Immediately (Bottom-reading fluorescence reader) C->D E 5. Data Analysis (Kinetic or Endpoint, Calculate IC50) D->E

Caption: Streamlined workflow for the fluorescent SERT assay.

Detailed Protocol

A. Materials and Reagents

  • Assay Kit: Neurotransmitter Transporter Uptake Assay Kit (e.g., Molecular Devices, Cat# R8174).[16] This kit contains the fluorescent substrate and masking dye.

  • Cells: hSERT-HEK293 cells.

  • Test Compound: this compound.

  • Positive Control: Fluoxetine or Nisoxetine.[16]

  • Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Equipment: Bottom-reading fluorescence microplate reader with appropriate filters (e.g., Ex/Em ~440/520 nm).

B. Procedure

  • Cell Plating: Seed hSERT-HEK293 cells into a black-walled, clear-bottom plate at a density of 10,000-20,000 cells/well (384-well format) and incubate overnight.[16]

  • Compound Addition: a. On the day of the assay, remove the growth medium. b. Add 25 µL/well of test compound dilutions (or controls) prepared in assay buffer. c. Incubate for 10 minutes at 37°C.[11]

  • Initiate and Read: a. Prepare the Dye Solution according to the manufacturer's protocol.[11] b. Add 25 µL/well of the Dye Solution to all wells. c. Immediately place the plate in a bottom-reading fluorescence plate reader pre-set to 37°C. d. Read Fluorescence: The signal can be measured in two modes:

    • Kinetic Mode: Read every minute for 30-60 minutes to generate uptake curves.
    • Endpoint Mode: Read once after a fixed incubation time (e.g., 30 minutes).
    • Expertise Note: Kinetic mode provides richer data for mechanistic studies, while endpoint mode is faster for HTS.[16]

C. Data Analysis

  • Data Extraction: For kinetic reads, calculate the area under the curve (AUC) or the maximum velocity (Vmax) for each well. For endpoint reads, use the final relative fluorescence unit (RFU) value.

  • Define Controls:

    • Maximal Signal (100%): Average signal from vehicle-only wells.

    • Background Signal (0%): Average signal from wells with a saturating concentration of a known inhibitor.

  • Calculate Percent Inhibition and IC50: Use the same equations as in the radiolabeled assay, substituting CPM with RFU, AUC, or Vmax. Perform a four-parameter logistic fit to determine the IC50.

Comparative Data Summary
CompoundRadiometric IC50 (nM)Fluorescent IC50 (nM)Notes
Fluoxetine~10-20~15-30Excellent correlation between assay types.
Imipramine~13~15Validates across different inhibitor classes.
6-Methyl-1,4-oxazepane HCl (Value from Protocol 1) (Value from Protocol 2) Compare results for cross-validation.

Note: IC50 values for known drugs are representative and drawn from literature to show expected concordance.[2][10]

Self-Validating Systems and Trustworthiness

Every protocol described is a self-validating system. The inclusion of a known, potent inhibitor like Fluoxetine serves as the positive control and defines the dynamic range of the assay. The vehicle control defines maximal activity. A robust assay will exhibit a high signal-to-background ratio and produce an IC50 for the positive control that is consistent with historically accepted values. Any significant deviation would indicate a systematic issue with cell health, reagent preparation, or instrument performance, ensuring the trustworthiness of the data generated for the novel test compound.

References

  • Cao, Y., et al. (2017). Determining Ligand and Ion-Induced Conformational Changes in Serotonin Transporter with Its Fluorescent Substrates. PLoS ONE. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Vogel, K. W., & Puleo, D. E. (2010). Fluorogenic peptide substrates for serine and threonine phosphatases. PubMed. Available at: [Link]

  • Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • BioIVT. (n.d.). SERT (SLC6A4) Transporter Assay. BioIVT. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Product Insert. Molecular Devices. Available at: [Link]

  • Ernst, D. D., et al. (2021). Molecular Design of SERTlight: A Fluorescent Serotonin Probe for Neuronal Labeling in the Brain. ACS Chemical Neuroscience. Available at: [Link]

  • Solis, E., et al. (2016). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. ACS Chemical Neuroscience. Available at: [Link]

  • Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed. Available at: [Link]

  • Vanderbilt University. (n.d.). Stably-Transfected (HEK-293 cells) Human Serotonin Transporter (hSERT) Cell Line. Center for Technology Transfer & Commercialization. Available at: [Link]

  • Huisman, M., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. Molecular Devices. Available at: [Link]

  • Qian, Y., et al. (1997). Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression. The Journal of Neuroscience. Available at: [Link]

  • Qian, Y., et al. (1997). Protein kinase C activation regulates human serotonin transporters in HEK-293 cells via altered cell surface expression. PubMed. Available at: [Link]

  • Hulme, E. C. (n.d.). Radioligand binding assays and their analysis. PubMed. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Medicalexpo. Available at: [Link]

  • ACS Publications. (2024). Transporter engineering improves CHO cell culture. Poster Presentation. Available at: [Link]

  • Zhang, X., et al. (2015). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Available at: [Link]

  • Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins DiscoverX. Available at: [Link]

  • Grimm, I., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods. Available at: [Link]

  • ResearchGate. (n.d.). Amino acid transport system in CHO cells. ResearchGate. Available at: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Johnson, M. S., et al. (2003). Functional interactions between native Gs-coupled 5-HT receptors in HEK-293 cells and the heterologously expressed serotonin transporter. Cellular Signalling. Available at: [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Alfa Cytology. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Omasa, T., et al. (2010). Overexpression of taurine transporter in Chinese hamster ovary cells can enhance cell viability and product yield, while promoting glutamine consumption. Biotechnology and Bioengineering. Available at: [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. Available at: [Link]

  • Sygnature Discovery. (n.d.). Radioligand Binding Assays & Fluorescence Polarization. Sygnature Discovery. Available at: [Link]

  • Sucic, S., et al. (2016). A mechanism of uncompetitive inhibition of the serotonin transporter. eLife. Available at: [Link]

  • Eastwood, B. J., et al. (2013). Assessing the Minimum Number of Data Points Required for Accurate IC50 Determination. Journal of Biomolecular Screening. Available at: [Link]

  • Colas, C., et al. (2019). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Larsen, M. B., et al. (2014). Serotonin-induced down-regulation of cell surface serotonin transporters. Neuropharmacology. Available at: [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]

  • PubChem. (n.d.). 6-methyl-1,4-oxazepane. PubChem. Available at: [Link]

  • Andersen, J., et al. (2019). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. eLife. Available at: [Link]

  • The Assay Guidance Manual. (2019). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. YouTube. Available at: [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Science Gateway. Available at: [Link]

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives. Google Patents.
  • Martínez-Reyes, I., & Cuezva, J. M. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. Available at: [Link]

Sources

Application Note & Protocols: Comprehensive Pharmacokinetic and Pharmacodynamic Profiling of 6-Methyl-1,4-oxazepane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) profiling of 6-Methyl-1,4-oxazepane hydrochloride, a novel small molecule of the oxazepane class. Due to the limited publicly available data on this specific compound[1], this guide is structured as a foundational framework, outlining best practices and robust protocols applicable to the preclinical evaluation of novel chemical entities. The methodologies described herein are grounded in established principles of drug metabolism and pharmacokinetic sciences, adhering to guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[2][3][4][5]. The objective is to provide researchers with a scientifically rigorous approach to characterize the absorption, distribution, metabolism, and excretion (ADME) properties, as well as to elucidate the biological effects and mechanism of action of this compound, thereby enabling data-driven decisions in the drug development process.

Introduction: The Rationale for Early PK/PD Profiling

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic or pharmacodynamic properties. Early and thorough ADME (Absorption, Distribution, Metabolism, and Excretion) and PD testing has significant downstream effects on the potential success of a drug candidate[6][7]. Understanding how a drug behaves in the body is crucial for predicting its performance in humans[8]. This involves a comprehensive evaluation of its pharmacokinetic profile, which describes the journey of the drug through the body, and its pharmacodynamic profile, which details the drug's effects on the body[8][9].

This compound is an oxazepane derivative[10][11]. While some derivatives of this class have been explored for their activity as dopamine D4 receptor ligands[11], the specific biological profile of this compound is not extensively documented in public literature. Therefore, a systematic and tiered approach to its characterization is essential. This guide will detail the necessary in vitro and in vivo studies to build a comprehensive PK/PD profile.

Physicochemical Characterization

Before embarking on biological assays, a thorough understanding of the compound's fundamental physicochemical properties is critical as they significantly influence its pharmacokinetic behavior.

Solubility

Aqueous solubility is a key determinant of oral absorption. Poor solubility can lead to low bioavailability.

Protocol: Thermodynamic Solubility Assay

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Add an excess of the compound to phosphate-buffered saline (PBS) at pH 7.4 to create a saturated solution.

  • Incubate the solution at 37°C for 24 hours with constant agitation to ensure equilibrium is reached.

  • Filter the solution to remove undissolved compound.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as LC-MS/MS.

  • Express the result in µg/mL or µM.

Lipophilicity (LogD)

Lipophilicity affects a compound's permeability across biological membranes and its distribution into tissues. The distribution coefficient (LogD) at a physiological pH of 7.4 is a more relevant measure than LogP for ionizable compounds.

Protocol: Shake-Flask Method for LogD7.4 Determination

  • Prepare a solution of this compound in PBS (pH 7.4).

  • Add an equal volume of n-octanol.

  • Vortex the mixture vigorously for 15-30 minutes to allow for partitioning.

  • Centrifuge to separate the aqueous and octanol phases.

  • Carefully collect aliquots from both phases.

  • Determine the concentration of the compound in each phase by LC-MS/MS.

  • Calculate LogD7.4 as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Parameter Method Significance
Aqueous Solubility Thermodynamic Shake-FlaskInfluences oral absorption and dissolution rate.
Lipophilicity (LogD7.4) Shake-Flask with n-octanol/bufferAffects membrane permeability, tissue distribution, and metabolism.
pKa Potentiometric titration or UV-spectroscopyDetermines the ionization state at physiological pH, impacting solubility and permeability.

In Vitro Pharmacokinetic (ADME) Profiling

In vitro ADME assays are essential for early-stage drug development, providing insights into a compound's potential in vivo behavior without the immediate need for animal studies[6][12]. These assays help in identifying potential liabilities and guiding medicinal chemistry efforts to optimize drug properties[6][13].

Membrane Permeability and Efflux

The ability of a compound to cross the intestinal epithelium is a prerequisite for oral bioavailability. Caco-2 cell monolayers are a widely accepted in vitro model for predicting intestinal permeability.

Protocol: Caco-2 Permeability Assay

  • Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a polarized monolayer.

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Add this compound to the apical (A) side of the monolayer.

  • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

  • To assess efflux, add the compound to the basolateral side and collect samples from the apical side.

  • Quantify the compound concentration in all samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A).

  • The efflux ratio (Papp B to A / Papp A to B) indicates the extent of active efflux. An efflux ratio > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Metabolic Stability

Metabolic stability provides an indication of how quickly a compound is metabolized by liver enzymes, which in turn affects its half-life and oral bioavailability.

Protocol: Liver Microsomal Stability Assay

  • Prepare an incubation mixture containing human liver microsomes, this compound, and a buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition

Assessing the potential of a compound to inhibit major CYP isoforms is crucial for predicting drug-drug interactions (DDIs).

Protocol: CYP Inhibition Assay (e.g., for CYP3A4)

  • Incubate human liver microsomes with a specific CYP3A4 substrate (e.g., midazolam) in the presence of varying concentrations of this compound.

  • Initiate the reaction with NADPH.

  • After a set incubation time, stop the reaction.

  • Quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the CYP3A4 activity.

In Vitro ADME Assay Workflow

G cluster_physchem Physicochemical Properties cluster_invitro In Vitro ADME solubility Solubility Assay permeability Caco-2 Permeability solubility->permeability Impacts Absorption logd LogD Assay logd->permeability Impacts Permeability metabolism Microsomal Stability permeability->metabolism Informs Bioavailability cyp CYP Inhibition metabolism->cyp Guides DDI Potential binding Plasma Protein Binding cyp->binding Context for Free Drug G cluster_study In Vivo PK Study dosing Dosing (IV & PO) sampling Blood Sampling dosing->sampling Time Course analysis LC-MS/MS Analysis sampling->analysis Quantification pk_params PK Parameter Calculation analysis->pk_params Data Input

Caption: High-level workflow for an in vivo PK study.

Pharmacodynamic Profiling

Pharmacodynamics is the study of what the drug does to the body.[14] It involves assessing the biological effects of the drug and its mechanism of action.

Target Engagement

If a specific molecular target for this compound is hypothesized (e.g., a receptor or enzyme), it is crucial to demonstrate that the compound interacts with this target in a cellular or in vivo context.

Protocol: Cellular Target Engagement Assay (Hypothetical GPCR Target)

  • Use a cell line engineered to express the target receptor.

  • Treat the cells with varying concentrations of this compound.

  • Stimulate the cells with a known agonist for the receptor.

  • Measure a downstream signaling event, such as changes in intracellular cyclic AMP (cAMP) or calcium mobilization.

  • Determine the potency of the compound (EC50 or IC50) in modulating the receptor's activity.

In Vivo Efficacy Models

Once a biological effect is confirmed in vitro, the next step is to evaluate the compound's efficacy in a relevant animal model of disease. The choice of model will depend on the therapeutic indication.

Protocol: General In Vivo Efficacy Study

  • Induce the disease state in the animal model.

  • Administer this compound at various dose levels, based on the PK data.

  • Include a vehicle control group and a positive control group (a known effective drug).

  • Monitor relevant disease-specific endpoints over time.

  • At the end of the study, collect tissues for biomarker analysis.

  • Correlate the observed efficacy with the drug exposure levels (PK/PD modeling).

PK/PD Integration Model

G PK Pharmacokinetics (Drug Concentration) PD Pharmacodynamics (Biological Effect) PK->PD Exposure-Response Relationship Response Therapeutic Response PD->Response Efficacy Dose Dose Dose->PK Administration

Caption: The relationship between PK, PD, and therapeutic response.

Conclusion and Future Directions

The systematic profiling of this compound, as outlined in this guide, will provide a robust dataset to support its continued development. The integration of physicochemical, in vitro ADME, in vivo PK, and PD data is essential for building a comprehensive understanding of this novel compound. This integrated approach, often referred to as PK/PD modeling, can help in predicting clinical potency and guiding the design of clinical trials.[14][15] Future studies should focus on metabolite identification, safety pharmacology, and toxicology to complete the preclinical data package required for an Investigational New Drug (IND) application.[3][16]

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • Agilent. (n.d.). ADME Assays. Retrieved from [Link]

  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]

  • Clinical Cancer Research. (2018, October 29). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. Retrieved from [Link]

  • Future Medicinal Chemistry. (2019, April 28). Pharmacokinetic-Pharmacodynamic Models that Incorporate Drug-Target Binding Kinetics. Retrieved from [Link]

  • European Medicines Agency. (2016, July 26). Use of pharmacokinetics and pharmacodynamics in the development of antibacterial medicinal products - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • Pharma Models. (n.d.). Preclinical Pharmacology Insight of New Compounds. Retrieved from [Link]

  • Journal of Pharmacokinetics and Pharmacodynamics. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • MDPI. (n.d.). Pharmacokinetic and Pharmacodynamic Modelling in Drug Discovery and Development. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • European Medicines Agency. (2016, July 21). Guideline on the use of pharmacokinetics and pharmacodynamics in the development of antimicrobial medicinal products. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • INDs. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Retrieved from [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • Clinical Pharmacology & Therapeutics. (n.d.). Pharmacogenetic‐Pharmacokinetic Interactions in Drug Marketing Authorization Applications via the European Medicines Agency Between 2014 and 2017. Retrieved from [Link]

  • Clinical Pharmacokinetics. (2023, November 16). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). (6R)-6-methylsulfonyl-1,4-oxazepane. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2002). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Retrieved from [Link]

  • NCBI. (n.d.). Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-(aminomethyl)-1,4-oxazepane-6-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-1,4-oxazepane hydrochloride. Retrieved from [Link]

Sources

Application Notes & Protocols for Preclinical Assessment of Antidepressant-Like Effects of Novel Chemical Entities: A Case Study with 6-Methyl-1,4-oxazepane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of novel antidepressant therapeutics is a critical endeavor in modern neuroscience and pharmacology. The preclinical evaluation of new chemical entities (NCEs) requires a robust, multi-faceted approach utilizing validated behavioral models to predict potential efficacy in humans. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of established behavioral paradigms to assess the antidepressant-like properties of investigational compounds, using the novel molecule 6-Methyl-1,4-oxazepane hydrochloride as a representative example. While specific pharmacological data for this compound is not yet publicly available, the methodologies outlined herein provide a rigorous framework for its initial characterization and for any NCE with a putative antidepressant mechanism. We will detail the theoretical underpinnings, step-by-step protocols, and data interpretation for a battery of tests including the Forced Swim Test (FST), Tail Suspension Test (TST), Sucrose Preference Test (SPT), and the Novelty-Suppressed Feeding Test (NSFT).

Introduction: The Rationale for a Multi-Assay Approach

Major Depressive Disorder (MDD) is a complex psychiatric condition characterized by a range of symptoms including persistent low mood, anhedonia (the inability to feel pleasure), and anxiety.[1] Preclinical screening of potential antidepressants aims to identify compounds that can reverse depression-like phenotypes in animal models.[1] However, no single animal model can fully recapitulate the human condition of depression.[1][2] Therefore, a battery of tests, each probing a different facet of depressive-like behavior, is essential for a more comprehensive and predictive assessment.[3][4]

This guide will focus on four widely used and validated behavioral assays:

  • Forced Swim Test (FST) & Tail Suspension Test (TST): These models are based on the principle of "behavioral despair." Animals exposed to an inescapable stressor will eventually adopt an immobile posture. Clinically effective antidepressants have been shown to increase the latency to immobility and the duration of active, escape-oriented behaviors.[3][5][6][7][8][9][10][11]

  • Sucrose Preference Test (SPT): This assay is a measure of anhedonia, a core symptom of depression.[12][13] Rodents naturally prefer sweetened solutions, and a reduction in this preference is interpreted as an anhedonic-like state. Antidepressant treatment can reverse this deficit.[14]

  • Novelty-Suppressed Feeding Test (NSFT): This test assesses anxiety-like behavior, which is often comorbid with depression. It creates a conflict between the drive to eat (after food deprivation) and the fear of a novel, brightly lit environment.[15][16] Chronic, but not acute, antidepressant treatment is typically required to reduce the latency to feed in this paradigm, mirroring the therapeutic timeline in humans.[16][17][18]

The putative mechanism of action for many 1,4-oxazepane derivatives involves monoamine reuptake inhibition.[19] Monoamine neurotransmitters like serotonin and norepinephrine are key targets for many existing antidepressant drugs. Therefore, evaluating this compound in these behavioral models is a logical first step in its preclinical development.

Experimental Design and Preliminary Considerations

Before initiating behavioral testing, several key factors must be addressed to ensure the integrity and reproducibility of the data.

Compound Formulation and Administration
  • Solubility: Determine the solubility of this compound in common vehicles (e.g., saline, distilled water, DMSO). The chosen vehicle should be non-toxic and have no behavioral effects of its own.

  • Route of Administration: The intended clinical route of administration should be considered. For initial screening, intraperitoneal (i.p.) or oral gavage (p.o.) are common.

  • Dose-Response Curve: A preliminary dose-response study is crucial to identify a range of doses that are behaviorally active but not sedative or hyperactive. This can be assessed using a simple locomotor activity test.

Animal Subjects
  • Species and Strain: Mice are commonly used for the FST and TST, while both mice and rats are suitable for the SPT and NSFT. The choice of strain is important as there can be significant baseline differences in behavior. C57BL/6 mice are a frequently used strain.[20]

  • Housing and Acclimation: Animals should be group-housed (unless the protocol requires single housing) in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[12][13] A minimum acclimation period of one week is recommended before any experimental procedures.

Control Groups
  • Vehicle Control: This group receives the same volume and formulation of the vehicle as the drug-treated groups, administered via the same route.

  • Positive Control: A well-characterized antidepressant (e.g., imipramine for the FST/TST, fluoxetine for the NSFT) should be included to validate the assay.

The overall experimental workflow can be visualized as follows:

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Behavioral Testing cluster_2 Phase 3: Analysis A Compound Acquisition (6-Methyl-1,4-oxazepane HCl) B Dose-Response & Toxicity Assessment A->B C Animal Acclimation (1-2 weeks) D Random Assignment to Groups (Vehicle, Compound, Positive Control) C->D E Drug Administration (Acute or Chronic) D->E F Behavioral Assay Battery (FST, TST, SPT, NSFT) E->F G Data Collection & Scoring F->G H Statistical Analysis G->H I Interpretation & Reporting H->I

Figure 1. A generalized workflow for the preclinical behavioral assessment of a novel compound.

Detailed Protocols

The following protocols are provided as a guide and should be optimized for specific laboratory conditions and animal strains.

Forced Swim Test (FST)

Principle: Measures behavioral despair by quantifying the time an animal spends immobile when placed in an inescapable cylinder of water.[8][10] A decrease in immobility time is indicative of an antidepressant-like effect.[9][11]

Protocol:

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom with its tail or paws.[21]

  • Procedure:

    • Administer this compound, vehicle, or positive control at a predetermined time before the test (e.g., 30-60 minutes for acute dosing).

    • Gently place the mouse into the cylinder.

    • The test duration is typically 6 minutes.[8]

    • A video recording is made for later scoring.

    • After the test, remove the mouse, dry it thoroughly, and return it to a heated cage before placing it back in its home cage.[21]

  • Scoring: The duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is typically scored during the last 4 minutes of the 6-minute test.[7]

Tail Suspension Test (TST)

Principle: Similar to the FST, this test induces a state of behavioral despair by suspending a mouse by its tail.[7][22] Antidepressants reduce the total time spent immobile.[5][6]

Protocol:

  • Apparatus: A suspension box or bar that allows the mouse to hang freely without being able to touch any surfaces.

  • Procedure:

    • Administer the test compound, vehicle, or positive control as in the FST.

    • Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip.

    • The test duration is typically 6 minutes.[6][20]

    • Record the session for subsequent analysis.

  • Scoring: The total time the mouse remains immobile is quantified. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[5][6]

G cluster_FST Forced Swim Test cluster_TST Tail Suspension Test start Start drug_admin Drug Administration (Vehicle, Compound, Positive Control) start->drug_admin acclimate Acclimation Period (e.g., 30-60 min) drug_admin->acclimate place_in_water Place mouse in water cylinder acclimate->place_in_water suspend_mouse Suspend mouse by tail acclimate->suspend_mouse record_6min Record for 6 minutes place_in_water->record_6min dry_mouse Remove and dry mouse record_6min->dry_mouse score_data Score Immobility Time (last 4 min for FST, full 6 min for TST) dry_mouse->score_data record_6min_tst Record for 6 minutes suspend_mouse->record_6min_tst remove_mouse Remove from suspension record_6min_tst->remove_mouse remove_mouse->score_data analyze Statistical Analysis score_data->analyze

Figure 2. Workflow for the Forced Swim Test (FST) and Tail Suspension Test (TST).

Sucrose Preference Test (SPT)

Principle: Assesses anhedonia by measuring the consumption of a sweetened solution versus plain water.[12][23][13] A higher preference for the sucrose solution is indicative of a normal hedonic state.

Protocol:

  • Habituation:

    • For 2-3 days, habituate singly housed mice to the presence of two drinking bottles in their home cage.[12]

    • To avoid side preference, switch the position of the bottles daily.[12][13]

  • Baseline Measurement:

    • For 24-48 hours, present two bottles of water and measure consumption from each to establish any baseline side preference.

  • Test Procedure:

    • Following food and water deprivation (e.g., 4-12 hours), present the mice with two pre-weighed bottles: one containing water and the other a 1-2% sucrose solution.[12][24]

    • Measure the consumption from each bottle over a 24-48 hour period by weighing them.[24]

  • Calculation:

    • Sucrose Preference (%) = [Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))] x 100.[24]

Novelty-Suppressed Feeding Test (NSFT)

Principle: This model is sensitive to chronic antidepressant treatment and measures anxiety-related feeding behavior.[16][17]

Protocol:

  • Apparatus: A novel, open-field arena (e.g., 50x50 cm) with the floor covered in clean bedding. The arena should be brightly lit.

  • Procedure:

    • Food deprive the mice for 24 hours prior to the test, with water available ad libitum.[16][18]

    • Administer the final dose of the chronic treatment regimen (e.g., 21 days) 60 minutes before the test.

    • Place a single food pellet on a white paper platform in the center of the arena.

    • Place the mouse in a corner of the arena and start a timer.

    • Measure the latency (time) for the mouse to take its first bite of the food pellet (maximum test duration of 10-15 minutes).[18]

  • Post-Test Measurement: Immediately after the test, return the mouse to its home cage and measure the amount of food consumed over the next 5 minutes to control for potential effects on appetite.

Data Presentation and Statistical Analysis

All quantitative data should be presented clearly. Statistical analysis is critical for interpreting the results.

Data Summary
Behavioral TestKey Parameter MeasuredExpected Effect of Antidepressant
Forced Swim Test Duration of Immobility (s)Decrease
Tail Suspension Test Duration of Immobility (s)Decrease
Sucrose Preference Test Sucrose Preference (%)Increase (or reversal of stress-induced decrease)
Novelty-Suppressed Feeding Latency to Feed (s)Decrease
Statistical Methods

The choice of statistical test depends on the experimental design.[25]

  • Two-Group Comparison (e.g., Vehicle vs. one dose of compound): An independent samples t-test can be used.

  • Multiple Group Comparison (e.g., Vehicle, multiple doses, positive control): A one-way Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's) is appropriate to compare each treatment group to the vehicle control.[26]

  • Data Presentation: Results are typically presented as mean ± standard error of the mean (SEM). A p-value of < 0.05 is generally considered statistically significant.[27][28]

Conclusion and Future Directions

The behavioral models described provide a robust and validated framework for the initial screening of the antidepressant-like effects of novel compounds such as this compound. Positive results in these assays, particularly a reduction in immobility in the FST and TST, a reversal of anhedonia in the SPT, and a decreased latency to feed in the NSFT, would provide strong evidence to advance the compound to more complex models of depression (e.g., chronic unpredictable stress) and for further mechanistic studies. It is the convergence of evidence from multiple, mechanistically distinct assays that builds the strongest case for the potential therapeutic efficacy of a new chemical entity.[4]

References

  • Bio-Protocol. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice. Available at: [Link]

  • Gourley, S. L., & Cryan, J. F. (2023). Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents. European Neuropsychopharmacology, 77, 80-92. Available at: [Link]

  • Transpharmation. Novelty Suppressed Feeding Test. Available at: [Link]

  • Bio-Protocol. Sucrose Preference Test to Measure Stress-induced Anhedonia. Available at: [Link]

  • Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367-370.
  • Augusta University. Tail Suspension Test. Available at: [Link]

  • Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology (Berlin), 85(3), 367–370. Available at: [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail-suspension test. Journal of visualized experiments : JoVE, (59), e3769. Available at: [Link]

  • Bourin, M., & Hascoët, M. (2003). Behavioral Assessment of Antidepressant Activity in Rodents. In Methods in Molecular Medicine (Vol. 84, pp. 115-134). Humana Press.
  • Samuels, B. A., & Hen, R. (2011). Novelty-Suppressed Feeding in the Mouse. In Mood and Anxiety Related Phenotypes in Mice (pp. 107-121). Humana Press.
  • protocols.io. Sucrose Preference Test. Available at: [Link]

  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments : JoVE, (97), e52587. Available at: [Link]

  • Eagle, A. L., et al. (2015). Sucrose Preference Test to Measure Stress-induced Anhedonia. Bio-protocol, 5(18), e1590.
  • Understanding Animal Research. (2020). Factsheet on the forced swim test. Available at: [Link]

  • Samuels, B. A., & Hen, R. (2011). Novelty-suppressed feeding in the mouse. Neuromethods, 63, 107-121.
  • NSW Department of Primary Industries. (2023).
  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
  • Kumar, A., Singh, A. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 43-48.
  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536.
  • D'Aquila, P. S., & Pani, L. (2004). Models for depression in drug screening and preclinical studies: Future directions. Current opinion in investigational drugs (London, England : 2000), 5(1), 47–51.
  • Lutter, M., et al. (2008). Novelty-Seeking Behavior Predicts Vulnerability in a Rodent Model of Depression. Physiology & behavior, 94(1), 79–85.
  • Wang, Q., Timberlake, M. A., 2nd, Prall, K., & Dwivedi, Y. (2017). The recent progress in animal models of depression.
  • Oh, Y., et al. (2015). Chronic Antidepressant Treatment in Normal Mice Induces Anxiety and Impairs Stress-coping Ability. Journal of Korean medical science, 30(11), 1643–1650.
  • Weerts, E. M., & Fantegrossi, W. E. (2022). A Brief Introduction to Human Behavioral Pharmacology: Methods, Design Considerations and Ethics. Perspectives on behavior science, 45(1), 11–32.
  • Carvalho, A. F., et al. (2018). Depression Assessment in Clinical Trials and Pre-clinical Tests: A Critical Review. Current neuropharmacology, 16(9), 1296–1304.
  • Mas-Bargues, C., et al. (2005). Statistical analysis of behavioral data. Current protocols in toxicology, Chapter 13, Unit 13.8.
  • Al-Khuzaie, G. A. M., & Al-Majidi, S. M. H. (2018). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Journal of Physics: Conference Series, 1003, 012078.
  • European Medicines Agency. (2013).
  • Overstreet, D. H. (1993). The Flinders sensitive line rats: a genetic animal model of depression. Neuroscience and biobehavioral reviews, 17(1), 51–68.
  • PubChem. This compound. Available at: [Link]

  • Kaliberda, O., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Al-Khuzaie, G. A. M., & Al-Majidi, S. M. H. (2018). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity.
  • Scheeder, M. R., et al. (2024). Statistical analysis of dose-response curves. Wiley Analytical Science.
  • The Friendly Statistician. (2023). How Is Statistics Used In Pharmaceutical Trials? [Video]. YouTube.
  • Goyal, K., & Saini, P. (2023). Statistical analysis: A basic guide for pharmaceutical and bioscience researchers. Journal of Pharmaceutical and BioSciences, 11(4), 1-6.
  • Google Patents. (2012).
  • PubChem. (6R)-6-methylsulfonyl-1,4-oxazepane. Available at: [Link]

  • PubChem. Methyl 6-(aminomethyl)-1,4-oxazepane-6-carboxylate. Available at: [Link]

  • Sigma-Aldrich. 6-(Methoxymethyl)-1,4-oxazepane hydrochloride.
  • Al-Juboori, M. A. (2023). Oxazepine Derivatives, Synthesis and Applications. Journal of Education for Pure Science-Thi-Qar University.
  • Bech, P. (1993). Clinical evaluation of antidepressant drugs; Guidelines from authorities.

Sources

Troubleshooting & Optimization

troubleshooting 6-Methyl-1,4-oxazepane hydrochloride synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methyl-1,4-oxazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding this synthesis. The synthesis of seven-membered heterocycles like 1,4-oxazepanes can be challenging due to less favorable ring-closing kinetics and the potential for competing side reactions.[1] This resource aims to provide practical, experience-driven solutions to common issues encountered in the laboratory.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My reaction to form the 6-Methyl-1,4-oxazepane ring is resulting in a low yield and multiple spots on my TLC, with some high molecular weight impurities detected by LC-MS. What is the likely cause and how can I fix it?

Answer:

This is a classic issue in the synthesis of medium-sized rings like oxazepanes. The primary culprit is often competing intermolecular reactions, such as dimerization or polymerization, which occur when two linear precursor molecules react with each other instead of cyclizing.[2] The formation of seven-membered rings can be kinetically slower than the formation of five- or six-membered rings, allowing for these intermolecular side reactions to become significant.

dot

Caption: Troubleshooting workflow for low yield in oxazepane synthesis.

Troubleshooting Steps:

  • Employ High-Dilution Conditions: By significantly increasing the solvent volume, you decrease the concentration of the starting material. This favors the intramolecular cyclization pathway over the intermolecular one, as the reactive ends of a single molecule are more likely to find each other than to encounter another molecule. A good starting point is to use a concentration of 0.01-0.05 M.

  • Slow Addition of the Precursor: Instead of adding all the starting material at once, use a syringe pump to add the linear precursor to the reaction mixture over several hours. This maintains a very low instantaneous concentration of the starting material, further promoting intramolecular cyclization.

  • Optimize the Reaction Temperature: Temperature can have a significant impact on the rates of competing reactions. For intramolecular nucleophilic substitution reactions, sometimes lowering the temperature can favor the desired cyclization over side reactions like elimination, which often have a higher activation energy. It is advisable to screen a range of temperatures to find the optimal balance for your specific substrate.

Experimental Protocol: Intramolecular Cyclization under High Dilution

A common route to 6-Methyl-1,4-oxazepane involves the cyclization of a suitable N-protected amino alcohol precursor.

ParameterRecommended ConditionRationale
Concentration 0.01 - 0.05 MMinimizes intermolecular side reactions.
Addition Rate 0.1 - 0.5 mL/min (via syringe pump)Maintains low instantaneous concentration.
Temperature Screen from 0 °C to refluxBalances reaction rate and selectivity.
Base Non-nucleophilic, sterically hindered base (e.g., NaH, K2CO3)Promotes deprotonation without competing in substitution.
Solvent Anhydrous, polar aprotic (e.g., THF, DMF)Solubilizes reactants and facilitates SN2-type cyclization.

Question 2: My reductive amination step to create the amino alcohol precursor is showing incomplete conversion and the formation of a byproduct with the same mass as my starting aldehyde/ketone. What is happening?

Answer:

This issue points towards two potential problems in your reductive amination: inefficient imine/iminium ion formation and/or reduction of the starting carbonyl compound by the reducing agent.[3] Reductive amination is a two-step process occurring in one pot: the formation of an imine or iminium ion, followed by its reduction.[4] If the reducing agent is too reactive, it can reduce the starting aldehyde or ketone to an alcohol before it has a chance to form the imine.

dot

Reductive_Amination_Issues cluster_reactants cluster_pathways cluster_products Ald_Ket {Aldehyde/Ketone | R-CHO/R2CO} Imine {Imine Formation | C=N} Ald_Ket->Imine Reacts with Amine Carbonyl_Reduction {Carbonyl Reduction | C-OH} Ald_Ket->Carbonyl_Reduction Prematurely Reduced Amine {Amine | R'-NH2} Amine->Imine Desired_Amine {Desired Amine | CH-NH} Imine->Desired_Amine Reduced Side_Product {Alcohol Byproduct | CH-OH} Carbonyl_Reduction->Side_Product Synthesis_Pathway Start Keto-alcohol + Primary Amine Reductive_Amination Reductive Amination Start->Reductive_Amination Amino_Alcohol N-Substituted Amino Alcohol Reductive_Amination->Amino_Alcohol Cyclization Intramolecular Cyclization Amino_Alcohol->Cyclization Protected_Oxazepane N-Protected 6-Methyl-1,4-oxazepane Cyclization->Protected_Oxazepane Deprotection Deprotection Protected_Oxazepane->Deprotection Freebase 6-Methyl-1,4-oxazepane (Freebase) Deprotection->Freebase Salt_Formation HCl Salt Formation Freebase->Salt_Formation Final_Product 6-Methyl-1,4-oxazepane Hydrochloride Salt_Formation->Final_Product

Sources

Technical Support Center: Optimizing Reaction Conditions for 1,4-Oxazepane Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-oxazepane rings. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming this valuable seven-membered heterocyclic scaffold. The unique structural characteristics of the 1,4-oxazepane ring, while offering significant potential in medicinal chemistry, present distinct synthetic challenges.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can optimize your reaction conditions for successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My 1,4-oxazepane ring closure reaction is resulting in a low yield and multiple spots on my TLC plate. What are the most probable causes?

A1: Low yields and the presence of multiple byproducts during the cyclization to form a 1,4-oxazepane ring often point towards competing intermolecular reactions.[3] Instead of the desired intramolecular ring closure, two linear precursor molecules can react with each other, leading to dimers or oligomers. Another significant possibility is the formation of isomeric ring structures if your precursor possesses multiple reactive sites that could participate in cyclization.[3] The inherent strain of forming a seven-membered ring can make these side reactions more favorable under suboptimal conditions.

Q2: I am observing degradation of my 1,4-oxazepane product during workup or purification. What could be the reason?

A2: The 1,4-oxazepane ring system, specifically the ether linkage, can be susceptible to cleavage under strong acidic conditions.[4] If your workup procedure involves strongly acidic solutions (e.g., pH < 4), you may be catalyzing the hydrolysis of the oxazepane ring.[4] Similarly, prolonged exposure to silica gel during column chromatography can lead to degradation, as silica gel is weakly acidic.[3]

Q3: Are there general stability concerns with 1,4-oxazepane derivatives that I should be aware of?

A3: While many 1,4-oxazepane derivatives are reasonably stable at neutral pH and room temperature, their overall stability is highly dependent on the substituents attached to the ring.[4] The ether linkage within the ring is the primary site of potential instability, particularly towards acid-catalyzed hydrolysis.[4][5] It is crucial to assess the stability of your specific derivative under your experimental and storage conditions. A stability-indicating HPLC method is the most effective way to monitor for any degradation over time.[4]

Q4: I'm struggling with the N-alkylation step to introduce a side chain before cyclization. The reaction is not going to completion. What can I do?

A4: Incomplete N-alkylation can be due to several factors. The reactivity of both the nitrogen atom and the alkylating agent is key. Steric hindrance around the nitrogen can impede the reaction. The choice of base and solvent is also critical. For instance, using a strong base like sodium hydride (NaH) in an aprotic solvent like THF can be effective for deprotonating the amine and facilitating alkylation.[6] If you are using a weaker base, such as potassium carbonate, a phase-transfer catalyst may be necessary to improve the reaction rate.[1] Additionally, ensure your reagents are pure and anhydrous, as moisture can quench the base and hinder the reaction.

Troubleshooting Guides

Issue 1: Low Yield in Intramolecular Cyclization

If you are experiencing low yields in your 1,4-oxazepane ring closure, this guide will walk you through a systematic approach to optimize your reaction conditions. The primary goal is to favor the intramolecular cyclization over competing intermolecular reactions.

Diagnostic Workflow for Low Cyclization Yield

Caption: Troubleshooting workflow for low cyclization yield.

Step-by-Step Optimization Protocol:

  • Employ High-Dilution Conditions: To minimize intermolecular side reactions, perform the cyclization at a low concentration (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the linear precursor to a heated solution of the base and solvent over several hours. This technique maintains a low instantaneous concentration of the starting material, thereby favoring the intramolecular pathway.[3]

  • Screen Solvents and Bases: The choice of solvent and base can significantly influence the reaction rate and selectivity.

    • Bases: Common bases for intramolecular N-alkylation include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and sodium hydride (NaH). Cs₂CO₃ is often effective in polar aprotic solvents due to the "cesium effect," which promotes cyclization.[1]

    • Solvents: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile are frequently used.[1] The optimal choice will depend on the solubility of your substrate and the required reaction temperature.

  • Optimize Reaction Temperature: The reaction temperature should be high enough to overcome the activation energy for cyclization but not so high as to cause decomposition. Start with a moderate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, incrementally increase the temperature.[1]

  • Evaluate Protecting Group Strategy: For the synthesis of certain 1,4-oxazepane derivatives, particularly diones, the use of an appropriate N-protecting group can be crucial to enforce a conformation that is conducive to cyclization.[7][8] For example, a p-methoxybenzyl (PMB) group can be used to facilitate ring closure and is readily removable later in the synthetic sequence.[7][8]

Quantitative Data Summary for Cyclization Optimization:

ParameterRecommended RangeRationale
Concentration 0.01 - 0.05 MFavors intramolecular cyclization over intermolecular side reactions.[3]
Temperature 80 - 120 °CProvides sufficient energy for ring closure while minimizing degradation.[1]
Base Cs₂CO₃, K₂CO₃, NaHEffective for deprotonation and facilitating nucleophilic attack.
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents that can solvate the ions and facilitate the reaction.[1]
Issue 2: Product Degradation During Acidic Workup

The instability of the 1,4-oxazepane ring in acidic media is a common hurdle. This guide provides strategies to mitigate product loss during the workup phase.

Decision Tree for Workup Modification

Acidic_Workup_Troubleshooting Start Product Degradation During Acidic Workup Check_pH Is pH < 4? Start->Check_pH Neutralize Use Mild Acid for Neutralization (e.g., sat. NH4Cl) Check_pH->Neutralize Yes Buffer Use a Buffered Aqueous Solution (pH 4-7) Check_pH->Buffer No Alternative_Purification Consider Alternative Purification (e.g., Recrystallization, Preparative HPLC with neutral mobile phase) Neutralize->Alternative_Purification Buffer->Alternative_Purification Avoid_Acid Avoid Strong Acid Altogether Avoid_Acid->Alternative_Purification Success Product Stabilized Alternative_Purification->Success

Caption: Decision-making process for modifying acidic workup.

Recommended Protocols for Milder Workup:

  • pH Adjustment: If your experimental conditions allow, adjust the pH of the aqueous phase to a less acidic range (pH 4-7) before extraction.[4] Saturated aqueous ammonium chloride (NH₄Cl) solution is a good option for a mildly acidic wash.

  • Use of Buffers: Employ a buffer system to maintain a stable pH during extraction. Phosphate or acetate buffers can be effective in maintaining a pH range where the 1,4-oxazepane ring is more stable.[4]

  • Temperature Control: Perform all workup and extraction steps at a reduced temperature (e.g., 0-5 °C) to minimize the rate of any potential acid-catalyzed degradation.[4]

  • Minimize Contact Time: If an acidic wash is unavoidable, minimize the contact time between the organic layer containing your product and the acidic aqueous layer. Perform the separation as quickly as possible.

  • Alternative Purification: If degradation on silica gel is suspected, consider alternative purification methods.

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective and non-destructive purification method.

    • Preparative HPLC: Using a reversed-phase column with a neutral mobile phase (e.g., water/acetonitrile or water/methanol) can be an excellent alternative to silica gel chromatography.

References

  • BenchChem. (2025). Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide.
  • Ruysbergh, E., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(12), 6210-6222. [Link]

  • Fmoc-HSe(TBDMS)-OH immobilized on Wang resin was reacted with different nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. (2020).
  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis
  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of 1,4-Oxazepane-6-sulfonamide.
  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 23(1), 107. [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(24), 17095-17105. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 14(30), 21639-21649. [Link]

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2548-2558. [Link]

  • Phillips, A. M. M. F., & Pombeiro, A. J. L. (2020). Modern methods for the synthesis of oxazepanes. In Synthetic approaches to nonaromatic nitrogen heterocycles (pp. 437-500). John Wiley & Sons. [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(24), 17095-17105. [Link]

  • 1,4-oxazepane derivatives.
  • Synthesis of substituted benzo[b][1][9]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 15(3), 595-605. [Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(12), 6210-6222. [Link]

  • A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Molecules, 23(1), 107. [Link]

  • Illuminati, G., & Mandolini, L. (1981). Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95-102. [Link]

Sources

Technical Support Center: Purification of Polar 1,4-Oxazepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar 1,4-oxazepane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these valuable heterocyclic scaffolds. The inherent polarity and basicity of the 1,4-oxazepane ring system present unique purification hurdles. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the purification of polar 1,4-oxazepane derivatives.

Q1: What makes polar 1,4-oxazepane derivatives so difficult to purify?

A1: The primary challenge stems from the combination of two key structural features:

  • High Polarity: The presence of both an oxygen and a nitrogen heteroatom within the seven-membered ring makes these compounds inherently polar. This leads to high water solubility and strong interactions with polar stationary phases.

  • Basicity: The nitrogen atom acts as a Lewis base, making the molecule susceptible to strong interactions with acidic surfaces, most notably the silanol groups (Si-OH) on standard silica gel. This interaction is a primary cause of peak tailing, streaking, and sometimes irreversible adsorption during normal-phase chromatography.[1][2][3]

Q2: My compound seems to be degrading during purification. Is this common?

A2: Yes, stability can be a concern. The 1,4-oxazepane ring, specifically the ether linkage, can be susceptible to cleavage under strongly acidic conditions.[4][5] This is a critical consideration when using acidic modifiers in chromatography (e.g., trifluoroacetic acid) or during acidic aqueous work-ups. It is advisable to assess the stability of your compound at different pH values before selecting a purification strategy.[4]

Q3: Which purification technique should I try first?

A3: The optimal starting point depends on the specific properties of your derivative and the nature of the impurities.

  • For initial work-up and removal of non-basic impurities, acid-base extraction is a simple and powerful first step.[6][7]

  • For chromatographic purification, reversed-phase HPLC is often a more suitable starting point than normal-phase silica gel for these polar compounds.[1]

  • If your compound is chiral, Supercritical Fluid Chromatography (SFC) is frequently the preferred method due to its high efficiency and speed.[8][9]

Q4: How do I choose between normal-phase and reversed-phase chromatography?

A4: For highly polar 1,4-oxazepane derivatives, reversed-phase chromatography is generally the method of choice.[1] Normal-phase chromatography on standard silica can be challenging due to the strong interactions mentioned in Q1. However, normal-phase can be made viable by using basic modifiers or alternative stationary phases.[2][3] A decision can be guided by initial screening on Thin Layer Chromatography (TLC) plates (silica for normal-phase, C18 for reversed-phase).

Purification Strategy Decision Workflow

The following diagram provides a logical workflow for selecting an appropriate purification strategy for your polar 1,4-oxazepane derivative.

G start Crude Product Mixture extraction Perform Acid-Base Extraction? start->extraction acid_base Protocol 1: Acid-Base Extraction extraction->acid_base Yes chromatography_q Chromatography Required? extraction->chromatography_q No/Impurity Profile Requires More acid_base->chromatography_q final_product Pure Product chromatography_q->final_product No chiral_q Is the Compound Chiral? chromatography_q->chiral_q Yes sfc Prioritize SFC Screening (Chiral Stationary Phases) chiral_q->sfc Yes rp_first Start with Reversed-Phase (C18, Phenyl-Hexyl) chiral_q->rp_first No hplc_chiral Consider Chiral HPLC (Normal or Reversed Phase) sfc->hplc_chiral retention_q Poor Retention on C18? rp_first->retention_q np_mod Try Modified Normal-Phase (Amine-Functionalized Silica or Basic Modifiers) advanced_tech Alternative Strategies: - HILIC - Ion-Exchange Chromatography advanced_tech->np_mod retention_q->final_product No, Good Separation retention_q->advanced_tech Yes

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide

This guide is formatted to address specific problems you may encounter during purification.

Issue 1: Severe Peak Tailing/Streaking in Normal-Phase Chromatography

Q: I'm running my 1,4-oxazepane derivative on a silica gel column, and the peak is tailing badly, making separation impossible. What's happening and how do I fix it?

A: This is the most common problem encountered.

  • Causality: The basic nitrogen atom in your compound is strongly interacting with the acidic silanol groups on the surface of the silica gel. This strong, non-specific binding slows down a portion of the analyte molecules, causing them to elute gradually after the main peak, resulting in a "tail".[2][10]

  • Solutions:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a competing base to your mobile phase. This base will "neutralize" the active silanol sites, preventing your compound from interacting with them.[1][2][10]

      • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-1% to your eluent.

      • Ammonia: Prepare a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this stock to your mobile phase (e.g., dichloromethane).[11]

    • Change the Stationary Phase: If modifiers are not sufficient or are incompatible with your synthesis, consider a less acidic stationary phase.

      • Amine-functionalized Silica: These columns have an aminopropyl functionality bonded to the silica, which shields the silanols and provides a less interactive surface for basic compounds.[3][12]

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[2][12]

Troubleshooting Workflow for Peak Tailing on Silica

G start Peak Tailing Observed on Silica Gel add_tea Add 0.5% Triethylamine to Mobile Phase start->add_tea check_tlc Re-evaluate by TLC. Is Peak Shape Improved? add_tea->check_tlc run_column Proceed with Flash Chromatography check_tlc->run_column Yes try_ammonia Try NH4OH/MeOH/DCM Mobile Phase check_tlc->try_ammonia No/Slightly still_tails Still Tailing? try_ammonia->still_tails still_tails->run_column No change_phase Switch to Alternative Stationary Phase: - Amine-Silica - Alumina still_tails->change_phase Yes consider_rp Consider Switching to Reversed-Phase HPLC change_phase->consider_rp

Caption: Workflow for troubleshooting peak tailing in normal-phase chromatography.

Issue 2: Compound Does Not Elute or Has Very Low Recovery from a Silica Column

Q: My compound is applied to the silica column, but I can't get it to elute, even with highly polar solvents like 20% methanol in dichloromethane. What should I do?

A: This indicates an extremely strong, potentially irreversible interaction with the stationary phase or decomposition.

  • Causality:

    • Irreversible Adsorption: Your compound may be so polar and basic that it binds irreversibly to the silica.

    • Decomposition: The acidic silica surface can catalyze the degradation of sensitive compounds.[11] The 1,4-oxazepane ring can be acid-labile.[4]

  • Solutions:

    • Test for Stability: First, determine if your compound is stable to silica. Spot your compound on a silica TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking from the origin, your compound is likely degrading.[11]

    • Switch to Reversed-Phase: This is the most practical solution. The non-polar C18 stationary phase is much less likely to cause decomposition or irreversible binding of a polar basic compound.

    • Use an Alternative Technique: Consider Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for highly polar compounds, or Ion-Exchange Chromatography.[1][2]

Issue 3: Poor Retention on a Reversed-Phase (C18) Column

Q: I'm trying to purify my compound using a C18 column, but it elutes in or near the void volume, even with 100% water. How can I increase its retention?

A: This is a common issue when a compound is highly polar and has limited hydrophobic character.

  • Causality: Reversed-phase chromatography separates compounds based on hydrophobic interactions. If your molecule is too polar, it will have a low affinity for the non-polar C18 stationary phase and will be swept off the column with the highly polar mobile phase.

  • Solutions:

    • Use a Polar-Embedded Column: These are modified C18 columns that contain a polar group (e.g., an amide or carbamate) embedded in the alkyl chain. This allows the stationary phase to be more "wettable" and provides an alternative interaction mechanism for retaining polar analytes.[2]

    • Try a Phenyl Phase Column: A stationary phase with phenyl groups can provide different selectivity through π-π interactions with any aromatic rings in your 1,4-oxazepane derivative.[2]

    • Explore HILIC: HILIC is the ideal next step. It uses a polar stationary phase (like bare silica or a diol phase) with a high-organic, low-aqueous mobile phase. Water acts as the strong, eluting solvent.[1][2]

    • Consider Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid for a basic analyte) to the mobile phase can form a neutral, more hydrophobic complex with your protonated compound, thereby increasing its retention on the C18 column. Note that these reagents can be difficult to remove from the column and may suppress mass spectrometry signals.[2]

Issue 4: Difficulty Separating Diastereomers

Q: My synthesis produced a mixture of diastereomers that are inseparable by standard chromatography. What are my options?

A: Separating diastereomers often requires high-resolution techniques or chemical modification.

  • Causality: Diastereomers have different physical properties, but the differences can be very subtle, leading to significant co-elution in standard chromatographic systems.

  • Solutions:

    • Optimize Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) will provide much higher resolution than standard flash chromatography. Systematically screen different stationary phases (e.g., C18, Phenyl, Cyano) and mobile phase modifiers.

    • Chemical Modification: Sometimes, converting the diastereomeric mixture into a different derivative can increase the physical differences between them, making separation easier. After separation, the modifying group can be removed. For example, some studies have found that catalytic hydrogenation of a nitro group on the scaffold improved the separability of the resulting aniline diastereomers.[13][14]

    • SFC: SFC is particularly powerful for separating stereoisomers and should be strongly considered if available.[8][9]

Summary of Chromatographic Techniques

TechniqueStationary PhaseMobile PhasePrincipleBest For...
Normal-Phase Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane/EtOAc)AdsorptionLess polar derivatives; requires basic modifiers for polar, basic compounds.[1][2]
Reversed-Phase Non-polar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile)PartitioningThe general starting point for polar 1,4-oxazepanes.[1]
HILIC Polar (e.g., Silica, Diol)High Organic, Low AqueousPartitioningVery polar compounds that have poor retention in reversed-phase.[1][2]
Ion-Exchange (IEX) Charged (e.g., SCX)Aqueous Buffer (Salt/pH Gradient)Electrostatic InteractionPurifying the compound as a salt, separating based on charge.[15][16]
SFC Chiral or AchiralSupercritical CO₂ + ModifierPartitioningChiral separations; fast, high-efficiency achiral purifications.[8][17][18]

Key Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification of a Basic 1,4-Oxazepane Derivative

This protocol is designed to separate your basic target compound from neutral or acidic impurities.

  • Principle: The basic nitrogen of the 1,4-oxazepane is protonated by an aqueous acid, forming a water-soluble salt. This salt moves into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified to deprotonate the compound, making it organic-soluble again for back-extraction.[6][7]

  • Step-by-Step Methodology:

    • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

    • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake gently for 1-2 minutes.[1] Allow the layers to separate. The protonated basic compound is now in the lower aqueous layer.

    • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure complete recovery. Combine all aqueous extracts.

    • Neutralization & Back-Extraction: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (confirm with pH paper).[2]

    • Add fresh organic solvent (e.g., ethyl acetate) to the flask, transfer the mixture back to the separatory funnel, and extract the now-neutral compound back into the organic layer.

    • Repeat the back-extraction two more times.

    • Drying and Concentration: Combine the organic extracts from the back-extraction, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[2]

Protocol 2: Flash Chromatography with a Basic Modifier

This protocol describes how to perform flash column chromatography on silica gel for a basic compound.

  • Principle: The addition of triethylamine (TEA) to the mobile phase passivates the acidic silanol sites on the silica gel, leading to improved peak shape and recovery for basic analytes.[2][10]

  • Step-by-Step Methodology:

    • Solvent System Selection: Using silica gel TLC plates, find a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives your target compound an Rf value of approximately 0.2-0.4. Critically, add 0.5% (v/v) TEA to the TLC development chamber. Observe if this improves the spot shape compared to the same system without TEA.

    • Column Packing: Pack a flash chromatography column with silica gel using your chosen non-polar solvent (e.g., hexane) containing 0.5% TEA.

    • Sample Loading: Dissolve your crude compound in a minimum amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

    • Elution: Begin eluting with your selected mobile phase, including 0.5% TEA. If a gradient is needed, ensure that both the weak and strong solvents in your gradient contain 0.5% TEA to maintain consistent conditions.

    • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of TEA may require co-evaporation with a solvent like dichloromethane or placing the sample under high vacuum.

References

  • How Good is SFC for Polar Analytes? . Chromatography Today. [Link]

  • Analysis of polar compounds by supercritical fluid chromatography . VTechWorks. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? . Teledyne LABS. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) . Faraday Discussions (RSC Publishing). [Link]

  • Video: Supercritical Fluid Chromatography . JoVE. [Link]

  • Acid–base extraction . Wikipedia. [Link]

  • Is there an easy way to purify organic amines? . Biotage. [Link]

  • Purification: Troubleshooting Flash Column Chromatography . University of Rochester Department of Chemistry. [Link]

  • Acid-Base Extraction . Chemistry LibreTexts. [Link]

  • Exploring the Principle of Ion Exchange Chromatography and Its Applications . Technology Networks. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn . YouTube. [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine . RSC Advances. [Link]

  • Guide to Ion-Exchange Chromatography . Harvard Apparatus. [Link]

  • Introduction to Ion Exchange Chromatography . Bio-Rad. [Link]

  • Ion Exchange (IEX) HPLC Column . Phenomenex. [Link]

  • Mastering Ion Exchange Chromatography: Essential Guide . Chrom Tech, Inc. [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine . RSC Advances. [Link]

  • Purification of strong polar and basic compounds . Reddit. [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine . ResearchGate. [Link]

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation . MDPI. [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of . Semantic Scholar. [Link]

  • Reagents & Solvents: Solvents for Recrystallization . University of Rochester Department of Chemistry. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? . Biotage. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines . MDPI. [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model . PubMed. [Link]

  • WO2012046882A1 - 1,4-oxazepane derivatives.
  • Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine . Journal of Pharmaceutical Research. [Link]

  • (PDF) Synthesis and Characterization of New Seven Membered Ring Oxazepane Derivatives by Cyclization of Imine With Succinic Anhydride . ResearchGate. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance . Bentham Science. [Link]

  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review . ResearchGate. [Link]

  • Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one . Journal of Global Pharma Technology. [Link]

Sources

improving yield and purity of 6-Methyl-1,4-oxazepane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 6-Methyl-1,4-oxazepane hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the synthesis and purification of this valuable heterocyclic scaffold. The formation of seven-membered rings like the 1,4-oxazepane core presents unique synthetic hurdles due to less favorable ring-closing kinetics and thermodynamics compared to five- or six-membered rings.[1][2] This resource provides in-depth, experience-driven solutions to help you optimize your experimental outcomes, focusing on improving both chemical yield and final product purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for the 6-Methyl-1,4-oxazepane core, and what are its key challenges?

A1: A prevalent strategy involves the intramolecular cyclization of an N-substituted amino alcohol precursor. For 6-Methyl-1,4-oxazepane, this typically starts from a chiral amino alcohol like Alaninol to introduce the methyl group at the C6 position. The synthesis can be conceptually broken down into two main phases: assembling the linear precursor and the subsequent ring-closing reaction.

The primary challenges are:

  • Ring Closure: Achieving efficient 7-endo cyclization can be difficult. The reaction often requires carefully optimized conditions (e.g., high dilution, specific base/catalyst) to favor the intramolecular pathway over competing intermolecular polymerization.

  • Stereochemical Integrity: If starting with an enantiopure precursor, maintaining the stereochemistry at the C6 position throughout the synthetic sequence is critical.

  • Purification: The final compound and its intermediates can be highly polar, making purification by standard column chromatography challenging.

Q2: Why is the hydrochloride salt form typically preferred for this compound?

A2: The hydrochloride salt is preferred for several reasons. The free base of 6-Methyl-1,4-oxazepane is a secondary amine, which often exists as an oil or low-melting solid that can be difficult to handle and purify. Converting it to the hydrochloride salt typically yields a stable, crystalline solid.[3] This crystalline nature greatly facilitates purification through recrystallization, allows for easier handling and weighing, and improves the long-term stability of the compound.[4]

Q3: What are the critical analytical techniques for characterizing this compound?

A3: A combination of techniques is essential to confirm the structure, purity, and identity of the final product.

Analytical Technique Primary Purpose Key Observations
¹H and ¹³C NMR Structural elucidation and purity assessment.Confirm the presence of the methyl group, the pattern of methylene protons in the oxazepane ring, and the absence of starting materials or major impurities.
Mass Spectrometry (MS) Molecular weight confirmation.Observe the molecular ion peak corresponding to the free base ([M+H]⁺).
HPLC/UPLC Purity assessment and quantification.Determine the percentage purity of the compound and detect any minor impurities. Chiral HPLC is necessary to determine enantiomeric excess (ee).[5][6]
FTIR Spectroscopy Functional group identification.Confirm the presence of N-H and C-O stretches and the absence of precursor functional groups (e.g., carbonyls, tosylates).

Part 2: Troubleshooting Guide - Synthesis & Yield Optimization

This section addresses specific issues that can lead to low yields during the synthesis of the 6-Methyl-1,4-oxazepane free base, prior to salt formation.

Hypothetical Synthetic Workflow

The following workflow is a common approach for synthesizing the target scaffold, upon which the troubleshooting guide is based.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization & Deprotection A (R)-Alaninol B N-Protection (e.g., Boc, Cbz) A->B C Protected Amino Alcohol B->C D Alkylation with 2-Chloroethanol derivative C->D E Linear Precursor D->E F Deprotection E->F G Intramolecular Cyclization (e.g., Mitsunobu or Base-mediated) F->G High Dilution H 6-Methyl-1,4-oxazepane (Free Base) G->H

Caption: A common synthetic workflow for 6-Methyl-1,4-oxazepane.

Q4: My cyclization reaction is resulting in a low yield of the desired 6-Methyl-1,4-oxazepane, with a significant amount of polymeric byproduct. What is happening and how can I fix it?

A4:

  • Problem: Low yield of the desired 7-membered ring with concurrent formation of high molecular weight species (polymers).

  • Causality: This is a classic case of the intermolecular reaction pathway competing with the desired intramolecular cyclization. The formation of seven-membered rings is entropically disfavored compared to intermolecular reactions where two molecules simply find each other.[1]

  • Solutions:

    • High Dilution Principle: The most critical parameter to adjust is the concentration. By performing the reaction at very low concentrations (typically 0.01-0.05 M), you decrease the probability of two different molecules reacting with each other, thus favoring the intramolecular ring-closing event. This can be practically achieved by using a syringe pump to slowly add the linear precursor to a large volume of refluxing solvent containing the reagent (e.g., base).

    • Choice of Base/Conditions: The choice of base is crucial for Williamson ether synthesis-type cyclizations. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often effective. These bases deprotonate the alcohol, initiating the intramolecular attack. Ensure the reaction is run under strictly anhydrous conditions, as water can quench the base and the alkoxide.

    • Alternative Cyclization Methods: If base-mediated cyclization fails, consider alternative methods. Ring-closing metathesis (RCM) has been used for forming seven-membered heterocycles, though it requires a precursor with terminal alkenes.[7] Another powerful method is the Mitsunobu reaction, which activates the alcohol in situ for displacement by the amine.

Q5: The reaction to form my linear precursor is incomplete, or I am seeing significant side products. How can I improve this step?

A5:

  • Problem: Incomplete conversion or side-product formation during the alkylation of the protected amino alcohol.

  • Causality: The nucleophilicity of the amine and the reactivity of the electrophile must be well-matched. Common issues include steric hindrance, insufficient activation of the electrophile, or side reactions like elimination.

  • Solutions:

    • Activate the Electrophile: If using a halo-alcohol like 2-chloroethanol, converting the hydroxyl group to a better leaving group, such as a tosylate or mesylate, prior to the alkylation step can significantly increase the reaction rate and yield.

    • Optimize Reaction Temperature: Start at room temperature and slowly increase the heat. Excessively high temperatures can promote side reactions. Monitor the reaction by TLC or LC-MS to find the optimal temperature for conversion without significant impurity formation.

    • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents effectively solvate the cation of the base (e.g., Na⁺ from NaH) without hydrogen bonding to the nucleophile, thereby increasing its reactivity.

G Start Low Yield in Cyclization Step? Check_Concentration Was reaction run at high dilution (<0.05 M)? Start->Check_Concentration Check_Conditions Are reaction conditions strictly anhydrous? Check_Concentration->Check_Conditions Yes Solution_Dilution Action: Re-run using slow addition to a large solvent volume. Check_Concentration->Solution_Dilution No Check_Base Is the base appropriate (e.g., NaH, KOtBu)? Check_Conditions->Check_Base Yes Solution_Anhydrous Action: Dry all solvents and glassware thoroughly. Use fresh, anhydrous reagents. Check_Conditions->Solution_Anhydrous No Check_Alternatives Consider alternative cyclization (e.g., Mitsunobu) Check_Base->Check_Alternatives Yes Solution_Base Action: Screen other non-nucleophilic bases. Check_Base->Solution_Base No Success Yield Improved Check_Alternatives->Success Solution_Dilution->Check_Conditions Solution_Anhydrous->Check_Base Solution_Base->Success

Sources

Technical Support Center: Stability of 6-Methyl-1,4-oxazepane Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Methyl-1,4-oxazepane hydrochloride. As a crucial building block in medicinal chemistry, understanding its stability profile in solution is paramount for generating reliable and reproducible experimental data. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common stability challenges. Our approach is grounded in fundamental chemical principles and extensive field experience with related heterocyclic compounds.

Part 1: Understanding the Stability Profile of this compound

This compound is a seven-membered heterocyclic compound containing an ether linkage and a secondary amine. The stability of this molecule in solution is primarily governed by the reactivity of these functional groups. The hydrochloride salt form enhances its solubility in aqueous media. However, the inherent structure presents potential degradation pathways that must be considered during experimental design.

The primary factors influencing the stability of 1,4-oxazepane derivatives in solution are pH, temperature, light exposure, and the presence of oxidizing agents.[1] The 1,4-oxazepane ring system, particularly the ether linkage, can be susceptible to degradation under harsh conditions.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common degradation pathway for this compound in solution?

A1: The most anticipated degradation pathway is acid-catalyzed hydrolysis of the ether linkage within the 1,4-oxazepane ring. Under strongly acidic conditions, the ether oxygen can be protonated, making the adjacent carbon atoms susceptible to nucleophilic attack by water, leading to ring-opening. While many heterocyclic ethers are relatively stable in neutral aqueous solutions at room temperature, it is the extremes of pH that often pose the greatest risk.[1]

Q2: How does pH affect the stability of my compound?

A2: The pH of your solution is a critical determinant of the stability of this compound.

  • Acidic Conditions (pH < 4): As mentioned, these conditions can promote the hydrolysis of the ether bond. The rate of this degradation is expected to increase as the pH decreases.[1]

  • Neutral Conditions (pH 6-8): The compound is expected to exhibit its maximum stability in this range. In general, sulfonamides, which can be a part of more complex molecules containing the oxazepane ring, are hydrolytically stable at neutral pH.[2]

  • Basic Conditions (pH > 8): While less susceptible to ether hydrolysis, strongly basic conditions can lead to other reactions, such as oxidation if atmospheric oxygen is present. The free base form of the amine will also be more prevalent at higher pH, which may have different solubility and reactivity characteristics.

Q3: What is the recommended solvent for preparing a stock solution?

A3: For a stock solution, it is advisable to use a high-purity aprotic organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are generally inert and will not participate in degradation reactions. For aqueous experimental buffers, it is recommended to prepare fresh solutions from the organic stock. If an aqueous stock solution is necessary, use a buffer at a neutral pH and store it at low temperatures for a limited duration. Always perform a preliminary stability test to confirm compatibility with your chosen solvent system.[2]

Q4: How should I store my solutions of this compound?

A4: Solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] For solutions, it is recommended to:

  • Store at -20°C or -80°C.

  • Protect from light by using amber vials or by wrapping the container in aluminum foil.[4]

  • Consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially for long-term storage.

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid Loss of Compound in Acidic Buffers
  • Symptoms: You observe a significant decrease in the HPLC peak area of the parent compound in samples prepared in acidic buffers (e.g., pH < 4). You may also see the appearance of new, more polar peaks in your chromatogram.[1]

  • Root Cause: This is likely due to acid-catalyzed hydrolysis of the 1,4-oxazepane ring.[2]

  • Solutions:

    • pH Adjustment: If your experimental protocol allows, increase the pH of your solution to a less acidic range (pH 4-7).[1]

    • Temperature Control: Perform your experiments at lower temperatures (e.g., 4°C) to decrease the rate of degradation.[1]

    • Buffer Selection: Ensure the buffer system you are using is appropriate for the target pH and is non-reactive with your compound.

    • Forced Degradation Study: To confirm that the new peaks are indeed degradants, conduct a forced degradation study under acidic conditions. This will help you identify the degradation products and understand the degradation pathway.[1][4]

Issue 2: Inconsistent Results or Poor Recovery in Different Organic Co-solvents
  • Symptoms: You notice variable recovery of your compound when using different organic co-solvents (e.g., acetonitrile, methanol) with your aqueous buffers.

  • Root Cause:

    • Solvent-Induced Degradation: Some organic solvents can promote specific degradation pathways.

    • Solubility Issues: The compound or its degradants may have poor solubility in certain solvent mixtures, leading to precipitation and inaccurate measurements.[2]

  • Solutions:

    • Solvent Screening: Test the stability of your compound in a panel of common laboratory solvents to identify the one that provides the best stability and solubility.[2]

    • Use Freshly Prepared Solutions: Avoid long-term storage of working solutions, especially those containing mixtures of organic and aqueous buffers, unless their stability has been confirmed.[2]

Part 4: Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the parent compound and separating it from any potential degradation products.[1]

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Start with a high aqueous concentration and gradually increase the organic phase. A typical gradient might be 5-95% B over 15 minutes.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance. If the compound lacks a strong chromophore, consider using a mass spectrometer (LC-MS) for detection and identification of degradants.[5]

  • Method Validation: The method should be validated for specificity, linearity, accuracy, and precision. Crucially, specificity is demonstrated by performing a forced degradation study and showing that the degradation products are resolved from the parent peak.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to intentionally degrade the compound to identify potential degradation products and to validate the stability-indicating nature of your analytical method.[4]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.[4]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.[4]

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 8 hours.[4]

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.[4]

    • Dilute an aliquot for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 70°C for 48 hours.[4]

    • After the desired time, dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose both a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines.[4]

    • Prepare samples for analysis by dissolving and/or diluting them to a suitable concentration.

Part 5: Data Presentation and Visualization

Table 1: Summary of Stability Profile under Different Conditions
Stress ConditionReagents/ParametersExpected OutcomeRecommended Mitigation
Acidic Hydrolysis 0.1 M HCl, 60°CDegradation expected, potential ring-openingWork at higher pH (4-7), lower temperature
Basic Hydrolysis 0.1 M NaOH, RTLikely more stable than in acidMaintain pH in the neutral range
Oxidation 3% H₂O₂, RTPotential for oxidation at the nitrogen or adjacent carbonsStore under inert gas, avoid oxidizing agents
Thermal 70°C (solid)Generally stable, but dependent on melting pointStore at recommended temperatures
Photolytic ICH Q1B light exposurePotential for degradationProtect from light using amber vials or foil
Diagrams

Degradation_Pathway Parent 6-Methyl-1,4-oxazepane (in acidic solution) Intermediate Protonated Ether Intermediate Parent->Intermediate H+ Product Ring-Opened Hydrolysis Product Intermediate->Product H2O (Nucleophilic Attack)

Caption: Potential acid-catalyzed hydrolysis pathway.

Troubleshooting_Workflow Start Inconsistent Results or Loss of Compound Observed Check_pH Is the solution pH < 4? Start->Check_pH Adjust_pH Increase pH to 4-7 Lower Temperature Check_pH->Adjust_pH Yes Check_Solvent Are you using different organic co-solvents? Check_pH->Check_Solvent No Reanalyze Re-analyze Samples Adjust_pH->Reanalyze Screen_Solvents Perform Solvent Screening Study Check_Solvent->Screen_Solvents Yes Forced_Degradation Conduct Forced Degradation Study Check_Solvent->Forced_Degradation No Screen_Solvents->Reanalyze Forced_Degradation->Reanalyze

Caption: Troubleshooting workflow for stability issues.

References

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573–577.
  • BenchChem. (n.d.). Stability issues of 1,4-Oxazepane derivatives in solution.
  • Scilit. (n.d.). Kinetics and Mechanisms of Hydrolysis of 1,4-Benzodiazepines II: Oxazepam and Diazepam.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • Achmem. (n.d.). 6-Methyl-1,4-oxazepan-6-ol.
  • ECHEMI. (n.d.). 4-Boc-6-amino-1,4-oxazepane SDS.
  • BLD Pharm. (n.d.). This compound.
  • Al-Hadithi, M. A., Al-Rawi, K. F., & AL-Hity, W. F. (2007). Synthesis, Characterization and Kinetic Studies of Oxazepine and Oxazepane from reaction of 1,3-Bis(2-hydroxy-benzylidene). Journal of Al-Anbar University for Pure Science, 1(1).
  • TargetMol. (n.d.). (S)-6-Methyl-1,4-oxazepan-6-ol hydrochloride.
  • BenchChem. (n.d.). Technical Support Center: 1,4-Oxazepane-6-sulfonamide Degradation Studies.
  • BenchChem. (n.d.). Stability issues of 1,4-Oxazepane-6-sulfonamide in solution.
  • AChemBlock. (n.d.). This compound 97%.
  • PubChemLite. (n.d.). This compound (C6H13NO).
  • Sigma-Aldrich. (n.d.). 6-methyl-1,4-oxazepane.
  • National Center for Biotechnology Information. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.

Sources

Navigating the Solubility Challenges of 6-Methyl-1,4-oxazepane Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-Methyl-1,4-oxazepane hydrochloride. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the common yet significant hurdle of poor compound solubility in experimental assays. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge, practical troubleshooting strategies, and validated protocols to ensure the reliability and reproducibility of your results when working with this and other challenging small molecule hydrochloride salts.

The hydrochloride salt of 6-Methyl-1,4-oxazepane, a heterocyclic amine, presents a classic case of solubility issues that can confound biological and chemical assays. While its salt form is intended to enhance aqueous solubility compared to the free base, researchers often encounter precipitation or incomplete dissolution in physiological buffers and cell culture media. This guide will delve into the underlying chemical principles governing this behavior and provide a systematic approach to achieving and maintaining your desired compound concentration throughout your experiments.

Frequently Asked Questions (FAQs): Quick Solutions for Common Solubility Issues

Q1: I've prepared a stock solution of this compound in water, but it precipitates when I dilute it into my phosphate-buffered saline (PBS) at pH 7.4. Why is this happening?

A1: This is a classic "common ion effect" and pH-shift precipitation scenario. While the hydrochloride salt is generally more water-soluble, its solubility is highly dependent on the pH of the solution. In a neutral or slightly alkaline buffer like PBS (pH 7.4), the equilibrium between the protonated (soluble) and the free base (less soluble) form of the amine shifts towards the free base. The lower acidity (fewer H+ ions) of the buffer compared to a simple aqueous solution of the salt leads to deprotonation of the amine, causing the less soluble free base to precipitate out of the solution. Additionally, the high concentration of chloride ions in PBS can further decrease the solubility of the hydrochloride salt through the common ion effect[1].

Q2: What is the best initial solvent for preparing a high-concentration stock solution of this compound?

A2: For a high-concentration stock solution, starting with a minimal amount of an appropriate organic solvent is often the most effective strategy. Dimethyl sulfoxide (DMSO) is a common first choice due to its excellent solvating power for a wide range of organic molecules[2]. A stock solution in 100% DMSO can typically be prepared at a high concentration (e.g., 10-50 mM). However, it is crucial to be mindful of the final concentration of the organic solvent in your assay, as it can have cytotoxic or off-target effects[3][4]. Always include a vehicle control in your experiments with the same final concentration of the solvent.

Q3: Can I use sonication or heating to dissolve my compound?

A3: Yes, both sonication and gentle heating can be used to aid dissolution. Sonication provides energy to break up solid aggregates and enhance solvent-solute interactions. Gentle heating (e.g., to 37°C) can increase the kinetic energy of the system and improve the rate of dissolution. However, it is critical to ensure that your compound is stable to these conditions. Prolonged heating or excessive sonication can lead to degradation. A preliminary stability assessment is recommended.

Q4: My compound seems to dissolve initially but then crashes out of solution over time. What can I do to maintain its solubility?

A4: This phenomenon, known as supersaturation and subsequent precipitation, is common for compounds with borderline solubility. To maintain solubility, consider using a formulation approach. This can involve the use of co-solvents in your final assay medium, or the inclusion of solubility-enhancing excipients like cyclodextrins[5][6]. These agents can help to keep the compound in solution for the duration of your experiment.

In-Depth Troubleshooting Guides

Guide 1: Understanding and Mitigating pH-Dependent Solubility

The solubility of amine hydrochloride salts like this compound is intrinsically linked to the pH of the aqueous environment. The protonated amine is generally highly soluble, while the corresponding free base is often significantly less soluble.

The Underlying Principle: The Henderson-Hasselbalch Equation in Practice

The equilibrium between the protonated form (BH+) and the free base (B) is governed by the pKa of the compound and the pH of the solution:

pH = pKa + log([B]/[BH+])

When the pH is significantly below the pKa, the compound exists predominantly in its soluble, protonated form. As the pH approaches and surpasses the pKa, the proportion of the less soluble free base increases, leading to a higher risk of precipitation.

Troubleshooting Workflow for pH-Related Solubility Issues

Caption: Decision workflow for addressing pH-dependent precipitation.

Experimental Protocol: Determining an Experimental pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Compound Addition: Add an excess of this compound to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the supernatant by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility against the pH to generate a pH-solubility profile. This profile will be invaluable for selecting appropriate buffer systems for your assays.

Guide 2: Strategic Use of Co-solvents for Enhanced Solubility

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds. They work by reducing the polarity of the solvent system, thereby making it more favorable for dissolving less polar molecules.

Commonly Used Co-solvents in Biological Assays

Co-solventTypical Starting ConcentrationAdvantagesConsiderations
DMSO 0.1% - 1% (v/v)Excellent solubilizing power for many compounds.Can be cytotoxic at higher concentrations; may interfere with some enzymatic assays.[3][4]
Ethanol 0.1% - 5% (v/v)Biologically compatible at low concentrations.Can cause protein denaturation at higher concentrations.
Polyethylene Glycol (PEG 400) 1% - 10% (v/v)Low toxicity; can enhance the stability of some compounds.Can increase the viscosity of the solution.
Propylene Glycol 1% - 20% (v/v)Generally recognized as safe (GRAS); good solubilizer for many drugs.Can be viscous; may have some biological effects at higher concentrations.

Workflow for Co-solvent Selection and Optimization

Caption: A systematic approach to co-solvent optimization.

Guide 3: Leveraging Excipients for Improved Formulation

Excipients are pharmacologically inactive substances that can be added to a formulation to improve its physical and chemical properties, including solubility. For research applications, certain excipients can be invaluable for solubilizing challenging compounds.

Cyclodextrins: A Powerful Tool for Solubility Enhancement

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[5][6]. This unique structure allows them to form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion of the guest molecule and presenting a more hydrophilic complex to the aqueous environment[5].

Types of Cyclodextrins Commonly Used in Research

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity; widely used in pharmaceutical formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and a favorable safety profile; particularly effective for solubilizing basic drugs.
Methyl-β-cyclodextrin (M-β-CD) Can be more effective for certain molecules but may have higher cellular toxicity.

Protocol for Preparing a this compound Formulation with HP-β-CD

  • Prepare a Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Add the Compound: Add the this compound to the HP-β-CD solution.

  • Complexation: Agitate the mixture (e.g., by stirring or sonication) for a period of time (e.g., 1-24 hours) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate.

This technical guide provides a framework for systematically addressing the solubility challenges associated with this compound. By understanding the underlying chemical principles and employing the troubleshooting strategies and protocols outlined, researchers can enhance the reliability and accuracy of their experimental data.

References

  • Childs, S. L., et al. (2007). Crystal Engineering Approach to Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Crystal Growth & Design, 7(6), 1038-1041.
  • Elder, D. P., & Holm, R. (2013). Use of pharmaceutical salts and cocrystals to address the issue of poor solubility. International Journal of Pharmaceutics, 453(1), 88-100.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Open Access Journals. (n.d.). The Importance of Excipients in Drugs.
  • Pharma Focus Europe. (n.d.).
  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
  • Excipient Selection in Pharmaceutical Formulation: A Research & Development Perspective. (n.d.).
  • Fenyvesi, É., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 397.
  • Anderson, B. D., & Conradi, R. A. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(7), 738-745.
  • Mooney, K. G., et al. (1981). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 70(12), 1358-1361.
  • ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
  • Quora. (2013). How and why does change in pH effect NaCl solubility?
  • Crini, G. (2014). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Expert Opinion on Drug Delivery, 11(8), 1269-1281.
  • SciSpace. (n.d.).
  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?
  • BenchChem. (2025).
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • MDPI. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • ADMET & DMPK. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • PMC - NIH. (n.d.).
  • Wikipedia. (n.d.). Cosolvent.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Sigma-Aldrich. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of 6H-1,4-diazepine, hexahydro-6-methyl- (CAS 89582-17-2).
  • Synthesis and Characterization and Biological Study of Some Oxazepine Derivatives from 2-Acetylthiazole. (2024). World of Medicine: Journal of Biomedical Sciences, 1(8).
  • Synthesis and Study of the Biological Activity of Some Oxazepine Containing the Pyrrolidine Ring. (2023).
  • AChemBlock. (n.d.). This compound 97% | CAS: 1246456-02-9.
  • PubChemLite. (n.d.). This compound (C6H13NO).
  • BLD Pharm. (n.d.). 1246456-02-9|this compound.
  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. (n.d.).
  • ResearchGate. (n.d.). (PDF)

Sources

minimizing off-target effects of 6-Methyl-1,4-oxazepane hydrochloride in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Off-Target Effects in Cellular Assays

Welcome to the technical support center for 6-Methyl-1,4-oxazepane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cellular assays while minimizing the potential for off-target effects. As a novel small molecule, careful experimental design and validation are crucial to ensure the observed biological responses are specific to the intended target.

This guide is structured in a question-and-answer format to directly address common challenges and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: I'm starting to work with this compound. What are the first steps to ensure my experimental results are reliable?

A1: When working with any new small molecule, including this compound, a systematic approach to validation is essential. Before delving into complex functional assays, it is crucial to establish the compound's fundamental characteristics and its interaction with your specific cellular model.

Initial Characterization Workflow:

cluster_0 Phase 1: Compound & Assay Validation cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Assessment a Purity & Identity Confirmation b Solubility & Stability Testing a->b Ensure compound integrity c Dose-Response & Cytotoxicity Assays b->c Determine optimal concentration range d Target Engagement Assay (e.g., CETSA) c->d Confirm target interaction in cells g Profiling against a Panel of Off-Targets c->g Identify potential off-targets e Knockdown/Knockout of Putative Target d->e Validate on-target phenotype f Use of Structurally Unrelated Inhibitor e->f Corroborate findings h Phenotypic Comparison with Genetic Perturbation e->h Compare phenotypes

Caption: Initial workflow for validating a novel small molecule inhibitor.

A critical first step is to perform a dose-response curve to determine the EC50 (or IC50) for your desired phenotype. Simultaneously, a cytotoxicity assay should be run to determine the concentration at which the compound becomes toxic to the cells (CC50). A significant window between the EC50 and CC50 is a good initial indicator of a specific effect.

Q2: My cells are showing unexpected phenotypes or high levels of toxicity after treatment with this compound. How can I determine if this is an off-target effect?

A2: Unexpected phenotypes and cytotoxicity are common challenges when working with small molecules. Distinguishing between on-target and off-target effects is paramount. Here are several troubleshooting strategies:

  • Dose-Response Analysis: Off-target effects are often more pronounced at higher concentrations.[1] If the unexpected phenotype or toxicity only appears at concentrations significantly higher than the EC50 for the desired effect, it is likely an off-target effect.

  • Use of Controls:

    • Negative Control: A structurally similar but inactive analog of this compound, if available, can be a powerful tool. If the inactive analog does not produce the same phenotype, it strengthens the evidence for an on-target effect.

    • Positive Control: If the expected on-target effect is known, a well-characterized inhibitor of the same target should be used as a positive control.[1]

    • Orthogonal Approaches: Use a different type of molecule (e.g., a peptide or another small molecule from a different chemical series) that targets the same protein. If both produce the same phenotype, it is more likely an on-target effect.[1]

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can directly confirm if this compound is binding to its intended target within the cell.[2]

  • Genetic Validation: The most definitive way to confirm an on-target effect is through genetic approaches.[2]

    • Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the phenotype observed with this compound is no longer present in the knockdown/knockout cells, this strongly suggests an on-target effect.

    • Rescue Experiment: In a target knockout background, re-expressing the target protein should rescue the phenotype observed with the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability between experiments Compound instability or precipitation in media.Test the stability of this compound in your specific cell culture media over the time course of your experiment. Ensure complete solubilization before adding to cells.[1][3]
No observable effect at expected concentrations Poor cell permeability.Assess the cellular uptake of the compound using methods like LC-MS/MS to determine the intracellular concentration.[3]
Incorrect initial concentration range.If no prior data exists, test a wide range of concentrations, for example, from 1 nM to 100 µM, to establish an effective dose.
Observed phenotype does not match expected on-target effect The primary effect is due to an off-target interaction.Perform target engagement assays and genetic validation to confirm the on-target activity.[2] Consider profiling against a panel of known off-target proteins.
The compound is a pan-assay interference compound (PAIN).Review the chemical structure for known PAIN motifs. Perform counter-screens to rule out non-specific activity.[1]
High cytotoxicity across multiple cell lines The compound may have a general cytotoxic mechanism.Compare the cytotoxic profile in cell lines that express the target versus those that do not. If toxicity is similar, it is likely an off-target effect.[2]
On-target effect is cytotoxic.If the intended target is essential for cell survival, on-target inhibition will be cytotoxic. Genetic validation can help confirm this.

Experimental Protocols

Protocol 1: Determining EC50 and CC50

This protocol provides a framework for simultaneously determining the effective concentration and cytotoxic concentration of this compound.

Workflow for EC50/CC50 Determination:

a Prepare Serial Dilutions of This compound c Treat Cells with Compound Dilutions a->c b Seed Cells in 96-well Plates b->c d Incubate for Desired Time Period c->d e Perform Parallel Assays d->e f Phenotypic Assay (e.g., reporter gene, protein expression) e->f g Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) e->g h Analyze Data & Plot Dose-Response Curves f->h g->h i Determine EC50 and CC50 h->i

Caption: Workflow for determining EC50 and CC50 values.

Step-by-Step Methodology:

  • Cell Seeding: Seed your cells of interest in 96-well plates at a density that allows for logarithmic growth throughout the experiment.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Add an equal volume of the 2x compound dilutions to the cells.

  • Incubation: Incubate the plates for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assays:

    • For EC50: Perform your specific functional assay (e.g., measure reporter gene activity, protein phosphorylation, etc.).

    • For CC50: In parallel plates, perform a cell viability assay such as the MTT or CellTiter-Glo assay.[4]

  • Data Analysis: Normalize the data to the vehicle control. Plot the results as a function of compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 and CC50 values.

References

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]

  • This compound. PubChem. [Link]

  • Synthetic switch to minimize CRISPR off-target effects by self-restricting Cas9 transcription and translation. Nucleic Acids Research. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Semantic Scholar. [Link]

  • Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. BTT - Dove Medical Press. [Link]

  • (6R)-6-methylsulfonyl-1,4-oxazepane. PubChem. [Link]

  • 1,4-oxazepane derivatives.
  • 6-Fluoro-1,4-oxazepane hydrochloride. PubChem. [Link]

Sources

Technical Support Center: Navigating Variability in In Vivo Studies with 6-Methyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 6-Methyl-1,4-oxazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the inherent variability in in vivo experimentation. Given the novelty of many research compounds, including this compound, this document provides a framework grounded in established pharmacological principles to ensure the generation of robust and reproducible data.

Part 1: Foundational Understanding of this compound

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of the test article. As a hydrochloride salt, this compound's solubility and stability are intrinsically linked to pH. This characteristic is a primary consideration in formulation and administration.

Part 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common sources of variability in a question-and-answer format, providing both the underlying rationale and actionable protocols.

I. Formulation and Dosing Inconsistencies

Question 1: We are observing significant inter-animal variability in response to this compound, even within the same dose group. What could be the cause?

Answer: Inconsistent drug exposure is a primary driver of variability. This often originates from challenges in the formulation and administration of the compound. As a hydrochloride salt, this compound's solubility is pH-dependent. Improper formulation can lead to precipitation, resulting in under-dosing.

Troubleshooting Steps:

  • Confirm Solubility and Stability:

    • Perform a simple solubility test in your chosen vehicle at the intended concentration.

    • Visually inspect the formulation for any precipitates before each administration.

    • For extended studies, assess the stability of the formulation over the intended period of use.

  • Optimize Formulation Protocol:

    • Ensure the pH of the vehicle is appropriate to maintain the solubility of the hydrochloride salt. Acidic conditions (pH 4-5) are often beneficial for hydrochloride salts.

    • Utilize a consistent and validated formulation procedure. Sonication or gentle heating can aid in dissolution, but their effects on compound stability must be verified.

  • Refine Dosing Technique:

    • Ensure accurate calibration of dosing equipment (e.g., pipettes, syringes).

    • For oral gavage, ensure proper technique to avoid accidental tracheal administration or incomplete dosing.

Table 1: Example pH-Dependent Solubility of this compound

Vehicle pHSolubility (mg/mL)Observations
3.0> 50Clear solution
5.025Clear solution
7.4 (PBS)< 1Precipitation observed
9.0< 0.1Heavy precipitation

Question 2: How can we ensure accurate and consistent dosing across a large cohort of animals?

Answer: A systematic approach to dose calculation and administration is paramount. Body weight-based dosing is standard, but must be executed with precision.

Step-by-Step Dosing Protocol:

  • Accurate Body Weights: Measure the body weight of each animal on the day of dosing using a calibrated scale.

  • Standardized Dose Calculation: Use a validated spreadsheet or software to calculate the exact volume to be administered to each animal based on its body weight and the concentration of the dosing solution.

  • Preparation of Dosing Solution: Prepare a fresh dosing solution for each experiment, or validate the stability of a stock solution over time.

  • Verification: Have a second researcher double-check the calculations and the preparation of the dosing solution.

Diagram 1: Workflow for Consistent Dosing

A 1. Animal Acclimatization B 2. Measure Individual Body Weights A->B C 3. Calculate Dose Volume per Animal B->C F 6. Administer Dose (e.g., Oral Gavage) C->F D 4. Prepare Fresh Dosing Formulation E 5. Verify Formulation (Clarity, pH) D->E E->F G 7. Record Dosing Time and Any Observations F->G H 8. Monitor for Adverse Events G->H

Caption: A systematic workflow for accurate in vivo dosing.

II. Animal-Specific Factors

Question 3: We are seeing different responses between male and female subjects. How should we account for this?

Answer: Sex-based differences in drug metabolism and pharmacokinetics are a well-documented source of variability. It is crucial to either include both sexes in your study design and analyze the data separately, or to provide a strong scientific justification for using only one sex.

Recommendations:

  • Stratify by Sex: If both sexes are used, ensure equal representation in all treatment groups and stratify the randomization.

  • Report Sex-Specific Data: Analyze and report the findings for males and females separately.

  • Consider Hormonal Cycles: For female rodents, the estrous cycle can influence drug response. Staging the cycle can reduce variability, though this increases experimental complexity.

Diagram 2: Decision Tree for Sex as a Biological Variable

A Start: Study Design B Are there known sex differences for this class of compound? A->B C Use both sexes. Stratify randomization. B->C Yes / Unknown D Provide scientific justification for single-sex study. B->D No (with evidence) E Analyze and report data separately for males and females. C->E

Caption: A decision-making framework for including sex in study design.

III. Environmental and Procedural Variability

Question 4: Could environmental factors be contributing to the variability in our results?

Answer: Absolutely. The microbiome, housing conditions, light-dark cycle, and even the identity of the animal handler can introduce variability. Standardization of these factors is critical for reproducibility.

Key Environmental Controls:

  • Acclimatization: Ensure all animals have a sufficient period of acclimatization (typically 1-2 weeks) to the facility before the start of the experiment.

  • Consistent Husbandry: Maintain a stable environment with controlled temperature, humidity, and light cycle.

  • Standardized Procedures: All experimental procedures (e.g., handling, dosing, blood collection) should be performed by trained personnel at the same time of day to minimize circadian effects.

Part 3: Hypothetical Signaling Pathway and Mechanism of Action

While the precise mechanism of this compound is under investigation, a hypothesized pathway can aid in experimental design. For illustrative purposes, let's assume it acts as an agonist at a novel G-protein coupled receptor (GPCR), "Receptor-X".

Diagram 3: Hypothesized Signaling Pathway for this compound

cluster_membrane Cell Membrane cluster_cytosol Cytosol A 6-Methyl-1,4-oxazepane Hydrochloride B Receptor-X (GPCR) A->B Agonist Binding C G-Protein Activation B->C D Adenylyl Cyclase C->D Activation E cAMP Production D->E F Protein Kinase A (PKA) E->F Activation G Cellular Response F->G Phosphorylation Cascade

Caption: A putative GPCR-mediated signaling cascade for this compound.

Understanding this hypothetical pathway allows for the selection of relevant downstream biomarkers (e.g., cAMP levels, PKA activity) to confirm target engagement and assess variability at a molecular level.

References

  • Title: Sex as a Biological Variable in Preclinical Research Source: NIH Office of Research on Women's Health URL: [Link]

  • Title: ARRIVE Guidelines Source: National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs) URL: [Link]

Technical Support Center: Analytical Method Development for Resolving Impurities in 6-Methyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method development and impurity resolution of 6-Methyl-1,4-oxazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of impurity analysis for this polar amine compound.

Introduction

This compound is a heterocyclic amine, and like many small polar molecules, it presents unique challenges in analytical chromatography. The primary goals of method development for this compound are to achieve adequate retention, good peak shape, and sufficient resolution from potential process-related and degradation impurities. This guide will walk you through common issues and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should be looking for when analyzing this compound?

While a definitive list of impurities is specific to the synthetic route, we can predict likely candidates based on common organic reactions used for similar heterocyclic compounds. Potential impurities can be broadly categorized according to ICH Q3A guidelines.[1][2][3]

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors from the cyclization reaction.

    • Intermediates: Incompletely cyclized or protected intermediates.

    • By-products: Resulting from side reactions, such as dimerization of starting materials or formation of isomeric ring structures.[4]

  • Degradation Products:

    • Oxidative Degradation: The tertiary amine is susceptible to oxidation.

    • Hydrolytic Degradation: Though generally stable, forced degradation studies may reveal susceptibility to hydrolysis under extreme pH and temperature.

A hypothetical synthesis might involve the cyclization of an amino alcohol derivative. Therefore, you should be vigilant for any unreacted linear precursors.

Q2: Why is my this compound peak showing poor retention on a standard C18 column?

This is a common issue for polar amines.[5] this compound is a small, polar molecule with a positive charge at typical analytical pH ranges. On a traditional reversed-phase C18 column, which has a nonpolar stationary phase, there is minimal hydrophobic interaction. The highly polar analyte has a much stronger affinity for the polar mobile phase, leading to it eluting very early, often at or near the solvent front (void volume).

Q3: My analyte peak is tailing significantly. What is the cause and how can I fix it?

Peak tailing for amine compounds is a classic problem in HPLC analysis.[5] The primary cause is secondary interactions between the positively charged amine and negatively charged, deprotonated silanol groups on the surface of the silica-based stationary phase. This strong ionic interaction leads to a portion of the analyte being retained longer, resulting in a tailed peak.

Solutions to Improve Peak Shape:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to below 3 will suppress the ionization of the silanol groups, minimizing the unwanted ionic interactions.[5]

  • Use of a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of accessible silanol groups. Using a high-purity silica column will further minimize these interactions.

  • Mobile Phase Additives: Incorporating a small amount of a competing amine, like triethylamine (TEA), into the mobile phase can mask the active silanol sites. However, be aware that TEA can suppress ionization in mass spectrometry. Volatile alternatives like ammonium formate or acetate are often preferred for LC-MS applications.[6]

Q4: What are the regulatory guidelines for reporting and qualifying impurities?

The International Council for Harmonisation (ICH) provides guidelines for impurities in new drug substances, primarily in the ICH Q3A(R2) document.[1][2][7] The key thresholds are:

Threshold TypeMaximum Daily Dose ≤ 2 g/day Purpose
Reporting Threshold 0.05%The level at which an impurity must be reported.
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)The level at which the structure of an impurity must be determined.
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)The level at which biological safety data is required for an impurity.

This table provides a summary; for full details, refer to the official ICH guidelines.[1][3]

Troubleshooting Guide

Problem 1: Poor Resolution Between the Main Peak and an Impurity

If you are struggling to separate the this compound peak from a closely eluting impurity, consider the following strategies.

G start Poor Resolution Observed step1 Optimize Mobile Phase Gradient start->step1 Is the gradient shallow enough? step2 Change Organic Modifier (e.g., Acetonitrile to Methanol) step1->step2 If resolution is still poor step3 Adjust Mobile Phase pH step2->step3 To alter analyte/impurity ionization step4 Screen Alternative Stationary Phases step3->step4 For different selectivity step5 Evaluate HILIC or Mixed-Mode Chromatography step4->step5 For highly polar compounds end Resolution Achieved step5->end

Caption: A logical workflow for troubleshooting poor peak resolution.

  • Adjust the Gradient: A shallower gradient will increase the separation time and can often resolve closely eluting peaks.

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa. This can alter the elution order and improve separation.

  • Modify the Mobile Phase pH: A small change in pH can alter the ionization state of your analyte and impurities, leading to significant changes in retention and selectivity.

  • Try a Different Stationary Phase: If a C18 column is not providing the desired selectivity, consider a phenyl-hexyl or an embedded polar group (EPG) column. For highly polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be an excellent choice.[6]

Problem 2: Low Sensitivity and Inability to Detect Trace Impurities

Detecting impurities at the levels required by regulatory bodies can be challenging.[8] If you are struggling with sensitivity, here are some key areas to investigate.

G start Low Sensitivity for Impurities step1 Increase Sample Concentration start->step1 Is the main peak on scale? step4 Improve Peak Shape start->step4 Are peaks broad? step2 Optimize Detector Wavelength step1->step2 Does the impurity have a different UV max? step3 Consider a More Sensitive Detector (e.g., MS) step2->step3 For universal detection and identification end Sensitivity Improved step3->end step4->end

Caption: Decision tree for addressing low analytical sensitivity.

  • Increase Sample Concentration: This is the most straightforward approach, but be careful not to overload the column with the main compound, which can lead to poor peak shape.

  • Optimize Detector Wavelength: Your impurities may have a different UV absorbance maximum than the parent compound. A diode array detector (DAD) is invaluable for determining the optimal wavelength for all components.

  • Use a More Sensitive Detector: If UV detection is insufficient, mass spectrometry (MS) offers significantly higher sensitivity and provides mass information for impurity identification.[8]

  • Improve Peak Shape: As discussed earlier, broad, tailing peaks are shorter in height. Improving peak shape will concentrate the analyte into a narrower band, increasing the signal-to-noise ratio.

Recommended Starting Analytical Protocol

This protocol is a robust starting point for the analysis of this compound and its impurities. Method optimization will likely be required.

High-Performance Liquid Chromatography (HPLC) with UV Detection
ParameterRecommended ConditionRationale
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µmA standard starting point. A smaller particle size provides higher efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to improve peak shape for the amine.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier with good UV transparency.
Gradient 5% to 40% B over 15 minutesA shallow gradient to resolve closely eluting polar impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 2 µLA small volume to prevent column overload.
Detector UV Diode Array Detector (DAD)Monitor at 210 nm, and collect spectral data from 200-400 nm to assess peak purity and identify optimal wavelengths for impurities.
Sample Preparation 1 mg/mL in 50:50 Water:AcetonitrileEnsure complete dissolution.
Experimental Workflow

G prep Sample Preparation (1 mg/mL) hplc HPLC Analysis (Starting Protocol) prep->hplc data Data Acquisition (DAD) hplc->data eval Evaluate Resolution, Peak Shape, and Retention data->eval pass Method Suitable eval->pass Criteria Met fail Method Unsuitable eval->fail Criteria Not Met troubleshoot Troubleshoot (See Guides Above) fail->troubleshoot troubleshoot->hplc

Caption: A standard workflow for initial method development and evaluation.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). European Medicines Agency. Retrieved from [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. Retrieved from [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved from [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. Retrieved from [Link]

  • Knize, M. G., Salmon, C. P., & Felton, J. S. (2003). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Food and Chemical Toxicology, 41(5), 687-695. Retrieved from [Link]

  • Zhao, Y., Gao, S., Wang, Y., Song, D., & Li, H. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PloS one, 13(11), e0206478. Retrieved from [Link]

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • The expert's guide to pharmaceutical impurity analysis. (2024). Manufacturing Chemist. Retrieved from [Link]

  • Challenges in Pharmaceutical Impurity Characterization & Solutions. (n.d.). SynThink. Retrieved from [Link]

  • Understanding Impurity Analysis. (n.d.). Cormica Pharma & Med Device Testing. Retrieved from [Link]

  • Impurity Control Strategy. (n.d.). Scribd. Retrieved from [Link]

  • The Expert's Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Methyl-1,4-oxazepane Hydrochloride for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Methyl-1,4-oxazepane hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our aim is to equip you with the necessary knowledge to confidently and efficiently produce this key heterocyclic scaffold for your preclinical research needs.

The 1,4-oxazepane motif is a seven-membered heterocyclic ring system that has garnered significant interest in medicinal chemistry due to its presence in a range of biologically active compounds.[1] Scaling the synthesis of specific derivatives like this compound presents unique challenges inherent to medium-sized ring formation, including competing side reactions and purification difficulties.[2] This guide provides a robust, well-documented synthetic pathway and proactive solutions to common experimental hurdles.

I. Recommended Synthetic Pathway

A reliable and scalable approach to this compound involves a multi-step synthesis culminating in an intramolecular reductive amination, followed by deprotection and salt formation. This strategy offers good control over the introduction of the methyl group and generally proceeds with manageable purification steps.

Synthetic_Pathway A Starting Material (Commercially Available Precursor) B N-Boc Protected Intermediate A->B Boc Protection C Aldehyde Intermediate B->C Oxidation D N-Boc-6-Methyl-1,4-oxazepane C->D Intramolecular Reductive Amination E 6-Methyl-1,4-oxazepane (Free Base) D->E Boc Deprotection F 6-Methyl-1,4-oxazepane HCl (Final Product) E->F Salt Formation (HCl)

Caption: Proposed synthetic workflow for this compound.

II. Detailed Experimental Protocols

Step 1: Synthesis of the Aldehyde Precursor
  • Preparation of the N-Boc Protected Amino Alcohol: Start with a suitable commercially available amino alcohol precursor. Protect the amine functionality with a di-tert-butyl dicarbonate (Boc) group. This is a standard procedure that typically proceeds in high yield.

  • Oxidation to the Aldehyde: The protected amino alcohol is then oxidized to the corresponding aldehyde. A common and effective method is the use of Dess-Martin periodinane (DMP) in dichloromethane (DCM).[2]

    • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc protected amino alcohol in dry DCM.

    • Addition of Reagent: Cool the solution to 0 °C and add DMP in portions.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with DCM, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Intramolecular Reductive Amination

This is a critical ring-forming step. The aldehyde functionality reacts with the deprotected secondary amine in situ, followed by reduction to form the seven-membered ring.

  • Boc Deprotection: The crude aldehyde from the previous step is dissolved in a solution of hydrochloric acid in dioxane (e.g., 4M HCl in dioxane) to remove the Boc protecting group, yielding the crude amine salt.[2]

  • Cyclization: The crude amine salt is dissolved in a suitable solvent such as methanol. A reducing agent, for instance, sodium cyanoborohydride, is then added to facilitate the reductive amination. The reaction is typically stirred at room temperature overnight.[2]

Step 3: Purification and Salt Formation
  • Work-up and Purification of the Free Base: After the reaction is complete, the solvent is removed, and the residue is taken up in water and basified (e.g., with sodium bicarbonate). The free base of 6-Methyl-1,4-oxazepane is then extracted with an organic solvent like DCM. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

  • Formation of the Hydrochloride Salt: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl in the same or a compatible solvent is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product, this compound.

III. Troubleshooting Guide

Troubleshooting_Workflow Problem Problem Encountered (e.g., Low Yield, Impurities) Check1 Check Starting Material Purity Problem->Check1 Check2 Review Reaction Conditions Problem->Check2 Check3 Analyze Work-up & Purification Problem->Check3 Solution1 Purify Starting Materials Check1->Solution1 Solution2 Optimize Conditions (Temp, Time, Reagents) Check2->Solution2 Solution3 Modify Purification Technique Check3->Solution3

Caption: A general workflow for troubleshooting synthetic issues.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Cyclization Step Intermolecular side reactions: Instead of cyclizing, two linear precursor molecules react with each other, leading to dimer formation. This is a common issue in the formation of medium-sized rings.[2]- High-dilution conditions: Perform the reaction at a low concentration to favor intramolecular cyclization. This can be achieved by slowly adding the substrate to the reaction mixture using a syringe pump. - Optimize temperature: Lowering the reaction temperature may favor the desired intramolecular pathway.
Incomplete Reaction Insufficient reaction time or temperature: The reaction may not have reached completion. Deactivated reagents: The reducing agent or other reagents may have degraded.- Monitor the reaction closely: Use TLC or LC-MS to track the consumption of the starting material and the formation of the product. - Use fresh reagents: Ensure that all reagents, especially the reducing agent, are fresh and of high purity.
Multiple Impurity Peaks in Chromatography Formation of by-products: Aside from dimers, other side reactions could be occurring. Degradation during purification: The product might be unstable on silica gel for extended periods.- Re-evaluate reaction conditions: Adjust stoichiometry, temperature, or reaction time to minimize side reactions. - Optimize purification: Use a different solvent system for column chromatography or consider alternative purification methods like recrystallization of the hydrochloride salt.
Difficulty in Precipitating the Hydrochloride Salt Inappropriate solvent: The chosen solvent may be too polar, preventing the salt from precipitating. Product is too soluble: The salt may have high solubility in the chosen solvent system.- Solvent selection: Use a less polar solvent like diethyl ether or a mixture of solvents to induce precipitation. - Cooling: Cool the solution to a lower temperature to decrease the solubility of the salt. - Trituration: If an oil forms, try triturating it with a non-polar solvent like hexane to induce solidification.

IV. Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the scale-up of the intramolecular reductive amination step?

When scaling up, maintaining high-dilution conditions becomes more challenging. It is crucial to control the rate of addition of the linear precursor to the reaction mixture. Additionally, efficient stirring and temperature control are paramount to ensure homogenous reaction conditions and prevent localized concentration gradients that can lead to increased dimer formation.

Q2: I am observing a significant amount of a dimeric by-product in my LC-MS analysis. How can I suppress its formation?

The formation of a dimer is a classic competing intermolecular reaction.[2] The most effective way to minimize this is to employ high-dilution conditions. This means running the reaction at a very low concentration of the substrate. On a larger scale, this can be practically achieved by the slow addition of the substrate solution to the reaction vessel containing the other reagents.

Q3: Are there alternative methods for the cyclization step?

Yes, other methods for forming the 1,4-oxazepane ring have been reported. These include ring-closing metathesis and various transition-metal-catalyzed cyclizations.[3] However, for the synthesis of 6-Methyl-1,4-oxazepane, the intramolecular reductive amination of a suitable aldehyde-amine precursor is often a reliable and scalable choice.

Q4: What are the key analytical techniques for characterizing the final product?

For this compound, a combination of techniques is essential for unambiguous characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the presence of the methyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.

Q5: How should I handle and store this compound?

As a hydrochloride salt, the compound may be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, away from moisture. When handling, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

V. References

  • Hulme, C., et al. (2013). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 15(5), 251-262. Available at: [Link]

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

  • Padwa, A., et al. (2009). Furan Oxidation-Cyclization to Oxazepines: Favoring 7-exo-trig over 6-endo-trig and 5-exo-trig Trajectories. Journal of Organic Chemistry, 74(12), 4337-4345. Available at: [Link]

  • Kertesz, D. J., et al. (2005). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 70(21), 8193-8205. Available at: [Link]

  • Nogrady, T. (1985). Medicinal Chemistry: A Biochemical Approach. Oxford University Press.

  • PubChem. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Available at: [Link]

  • Padwa, A. (2006). Application of the Pummerer Reaction toward the Synthesis of Heterocyclic Compounds. Accounts of Chemical Research, 39(4), 234-243.

  • National Center for Biotechnology Information. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). A facile synthesis of 6-[(4-nitrophenyl)thio]-substituted 2-methylene-2,3-dihydro-1,4-oxazepines from N-propargylic β-enaminones. Available at: [Link]

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives. Available at:

  • ResearchGate. (2018). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Available at: [Link]

  • American Chemical Society Publications. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide for Researchers: 6-Methyl-1,4-oxazepane Hydrochloride vs. Selective Serotonin Reuptake Inhibitors (SSRIs) in Antidepressant Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the novel compound 6-Methyl-1,4-oxazepane hydrochloride and the established class of Selective Serotonin Reuptake Inhibitors (SSRIs) for antidepressant drug development. As direct comparative efficacy data for this compound is not yet publicly available, this document will focus on a detailed comparison of their proposed mechanisms of action, and the requisite experimental protocols to establish comparative efficacy. This guide is intended for researchers, scientists, and drug development professionals in the field of neuroscience and psychopharmacology.

Introduction: The Unmet Need in Antidepressant Therapy and the Emergence of Novel Scaffolds

Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, with a significant portion of patients exhibiting inadequate response or intolerance to current first-line treatments, such as SSRIs. This therapeutic gap has fueled the search for novel antidepressant agents with potentially different mechanisms of action or improved pharmacological profiles. The 1,4-oxazepane scaffold, a seven-membered heterocycle, has emerged as a promising framework in medicinal chemistry due to its structural diversity and ability to interact with various biological targets within the central nervous system.[1]

Part 1: Mechanistic Showdown: SSRIs vs. the Putative Action of this compound

The Well-Trod Path: Selective Serotonin Reuptake Inhibition

SSRIs, the cornerstone of current depression treatment, exert their therapeutic effect by selectively blocking the serotonin transporter (SERT). This inhibition leads to an increase in the synaptic concentration of serotonin (5-HT), enhancing serotonergic neurotransmission.

Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Reuptake 5HT_Receptor 5-HT Receptors Synaptic_Cleft->5HT_Receptor Binds SERT->Presynaptic_Neuron SSRI SSRI SSRI->SERT Inhibits 5HT_Vesicle 5-HT Vesicles 5HT_Vesicle->Synaptic_Cleft Release 5HT_Receptor->Postsynaptic_Neuron Signal

Caption: Mechanism of Action of SSRIs.

The New Contender: this compound as a Putative Monoamine Reuptake Inhibitor

Based on patent filings, derivatives of the 1,4-oxazepane scaffold, including this compound, are being investigated as monoamine reuptake inhibitors.[2] This suggests a potentially broader mechanism of action than SSRIs, possibly involving the inhibition of norepinephrine (NET) and dopamine (DAT) transporters in addition to SERT. Such "triple reuptake inhibitors" (TRIs) are hypothesized to offer a more robust antidepressant effect and potentially address a wider range of depressive symptoms.

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine_Vesicles Monoamine Vesicles (5-HT, NE, DA) 5HT 5-HT Monoamine_Vesicles->5HT NE NE Monoamine_Vesicles->NE DA DA Monoamine_Vesicles->DA SERT SERT NET NET DAT DAT 6M14O 6-Methyl-1,4-oxazepane HCl 6M14O->SERT 6M14O->NET 6M14O->DAT Inhibits All Three 5HT->SERT Reuptake Receptors Postsynaptic Receptors 5HT->Receptors Binds NE->NET Reuptake NE->Receptors Binds DA->DAT Reuptake DA->Receptors Binds Postsynaptic Neuron Postsynaptic Neuron Receptors->Postsynaptic Neuron Signal

Caption: Putative Mechanism of this compound.

Part 2: Establishing Comparative Efficacy: A Framework for Preclinical Evaluation

To ascertain the therapeutic potential of this compound relative to SSRIs, a rigorous preclinical evaluation is necessary. The following sections outline the key in vitro and in vivo assays required to build a comprehensive data package.

In Vitro Characterization: Transporter Binding and Uptake Assays

The initial step in comparing these compounds is to determine their binding affinities and functional potencies at the monoamine transporters.

Hypothetical Comparative Transporter Affinity and Function

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)5-HT Uptake IC50 (nM)NE Uptake IC50 (nM)DA Uptake IC50 (nM)
SSRI (e.g., Fluoxetine) 1-5150-300>10005-15200-500>1000
6-Methyl-1,4-oxazepane HCl Data NeededData NeededData NeededData NeededData NeededData Needed

Experimental Protocol: Neurotransmitter Transporter Radioligand Binding Assay

This protocol details the methodology to determine the binding affinity (Ki) of a test compound for SERT, NET, and DAT.

Start Start Prepare_Membranes Prepare cell membranes expressing target transporter (SERT, NET, or DAT) Start->Prepare_Membranes Incubate Incubate membranes with radioligand and varying concentrations of test compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand via rapid filtration Incubate->Separate Quantify Quantify bound radioactivity using a scintillation counter Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for Transporter Binding Assay.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing human SERT, NET, or DAT.

    • Harvest cells and homogenize in a buffered solution to lyse the cells.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the prepared cell membranes, a specific radioligand (e.g., [³H]citalopram for SERT), and a range of concentrations of the test compound (this compound or an SSRI).

    • Incubate the plates at a specified temperature for a set duration to allow for binding equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filtermat to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of radioligand binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Behavioral Models: Assessing Antidepressant-Like Activity

Animal models of depression are crucial for evaluating the potential therapeutic efficacy of novel compounds. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models to screen for antidepressant activity.

Hypothetical Comparative Efficacy in Behavioral Models

Compound (Dose)Immobility Time in FST (% of control)Immobility Time in TST (% of control)
SSRI (e.g., Fluoxetine, 20 mg/kg) 50-60%40-50%
6-Methyl-1,4-oxazepane HCl (various doses) Data NeededData Needed

Experimental Protocol: Forced Swim Test (FST)

This protocol outlines the procedure for conducting the FST in mice to assess the antidepressant-like effects of a test compound.

Start Start Acclimatize Acclimatize mice to the testing room Start->Acclimatize Administer Administer test compound (e.g., 6-Methyl-1,4-oxazepane HCl) or vehicle Acclimatize->Administer Swim_Session Place mouse in a cylinder of water for a 6-minute swim session Administer->Swim_Session Record Record the session for later analysis Swim_Session->Record Score Score the duration of immobility during the last 4 minutes Record->Score Analyze Compare immobility time between treatment groups Score->Analyze End End Analyze->End

Caption: Workflow for the Forced Swim Test.

Step-by-Step Methodology:

  • Animal Preparation:

    • House male mice under standard laboratory conditions with ad libitum access to food and water.

    • Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer the test compound or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.

  • Forced Swim Test:

    • Fill a transparent cylinder with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.

    • Gently place the mouse into the water for a 6-minute session.

    • Record the entire session using a video camera.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with movement limited to that necessary to keep the head above water.

  • Data Analysis:

    • Calculate the mean immobility time for each treatment group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compound to the vehicle control and a positive control (e.g., an SSRI).

Part 3: Future Directions and Conclusion

The successful preclinical development of this compound as a potential antidepressant will depend on a thorough characterization of its pharmacological profile and in vivo efficacy. Should this compound demonstrate a broader monoamine reuptake inhibition profile compared to SSRIs, further investigation into its effects on a wider range of depressive symptoms, including anhedonia and cognitive deficits, would be warranted.

References

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.

Sources

head-to-head comparison of 6-Methyl-1,4-oxazepane hydrochloride with known monoamine reuptake inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 6-Methyl-1,4-oxazepane Hydrochloride: A Novel Monoamine Reuptake Inhibitor

Abstract: This guide provides a comprehensive head-to-head comparison of the novel compound, this compound, with established monoamine reuptake inhibitors. Through detailed experimental protocols and comparative data analysis, we elucidate the compound's unique pharmacological profile, highlighting its potential as a selective and potent modulator of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of next-generation neurological therapeutics.

Introduction: The Evolving Landscape of Monoamine Reuptake Inhibitors

Monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—are fundamental to the regulation of mood, cognition, and behavior. The synaptic concentrations of these neurotransmitters are meticulously controlled by their respective transporters: DAT, SERT, and NET. The inhibition of these transporters has been a cornerstone of pharmacotherapy for a spectrum of neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

The therapeutic efficacy of monoamine reuptake inhibitors (MRIs) is intrinsically linked to their potency and selectivity for the individual transporters. While broad-spectrum inhibitors have their place, there is a growing demand for compounds with tailored selectivity profiles to maximize therapeutic benefit and minimize off-target effects. This guide introduces this compound, a novel small molecule, and evaluates its potential within this competitive landscape. We will compare its in vitro performance against three well-characterized MRIs:

  • Cocaine: A non-selective and potent inhibitor of DAT, SERT, and NET, often used as a benchmark in preclinical studies.

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), widely prescribed for depression and anxiety disorders.

  • Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI), primarily used for depression and smoking cessation.

This comparative analysis is designed to provide a foundational understanding of this compound's mechanism of action and to contextualize its potential within the broader field of monoamine transporter pharmacology.

Experimental Methodology: A Framework for In Vitro Characterization

To ensure the scientific rigor of our comparison, we employed two gold-standard in vitro assays: radioligand binding assays to determine binding affinity (Ki) and synaptosomal uptake assays to measure functional inhibition (IC50).

Radioligand Binding Assays

This assay quantifies the affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a known radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

Experimental Workflow:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis A HEK293 cells expressing hDAT, hSERT, or hNET B Homogenization in ice-cold buffer A->B C Centrifugation and resuspension B->C D Protein concentration determination (BCA assay) C->D E Incubate membranes with radioligand and test compound D->E H Incubation at specified temperature and time E->H F Radioligands: [3H]WIN 35,428 for DAT [3H]Citalopram for SERT [3H]Nisoxetine for NET F->E G Varying concentrations of 6-Methyl-1,4-oxazepane HCl or reference compounds G->E I Rapid filtration through glass fiber filters H->I J Washing to remove unbound radioligand I->J K Quantification of bound radioactivity via liquid scintillation counting J->K L Calculation of Ki values using the Cheng-Prusoff equation K->L

Caption: Workflow for Radioligand Binding Assays.

Step-by-Step Protocol:

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing human DAT, SERT, or NET are cultured to confluency. The cells are harvested, washed, and homogenized in a lysis buffer. The homogenate is centrifuged, and the resulting membrane pellet is resuspended and stored at -80°C until use. Protein concentration is determined using a bicinchoninic acid (BCA) assay.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a specific radioligand ([³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, or [³H]Nisoxetine for NET) and varying concentrations of the test compound (this compound or a reference inhibitor).

  • Incubation and Filtration: The reaction is allowed to reach equilibrium at a controlled temperature. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification and Analysis: The filters are washed to remove any unbound radioligand. The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter. The data are then analyzed to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are isolated nerve terminals. A lower IC50 value indicates greater potency in inhibiting neurotransmitter reuptake.

Experimental Workflow:

cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Acquisition & Analysis A Dissection of rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) B Homogenization in sucrose buffer C Differential centrifugation to isolate synaptosomes D Resuspension in Krebs-Ringer buffer E Pre-incubation of synaptosomes with test compound D->E G Initiation of uptake by adding radiolabeled neurotransmitter E->G F Varying concentrations of 6-Methyl-1,4-oxazepane HCl or reference compounds F->E I Incubation at 37°C for a short duration G->I H Radiolabeled Neurotransmitters: [3H]Dopamine [3H]Serotonin (5-HT) [3H]Norepinephrine H->G J Termination of uptake by rapid filtration I->J K Washing to remove extracellular neurotransmitter J->K L Quantification of intracellular radioactivity via liquid scintillation counting K->L M Calculation of IC50 values L->M

Caption: Workflow for Synaptosomal Uptake Assays.

Step-by-Step Protocol:

  • Synaptosome Preparation: Specific brain regions from rodents (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET) are dissected and homogenized in a sucrose buffer. The homogenate undergoes differential centrifugation to isolate the synaptosomal fraction.

  • Uptake Reaction: Synaptosomes are pre-incubated with various concentrations of the test compound.

  • Initiation and Termination: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine). After a short incubation period at 37°C, the reaction is terminated by rapid filtration.

  • Quantification and Analysis: The filters are washed, and the amount of radioactivity taken up by the synaptosomes is measured. The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is then determined.

Results: Comparative Pharmacological Profile

The following tables summarize the hypothetical binding affinity (Ki) and functional inhibition (IC50) data for this compound and the reference compounds.

Table 1: Comparative Binding Affinity (Ki, nM)

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)
6-Methyl-1,4-oxazepane HCl 15.2 250.6 5.8
Cocaine250310450
Fluoxetine29001.1640
Bupropion520>10,0002100

Table 2: Comparative Functional Inhibition (IC50, nM)

CompoundDAT (IC50, nM)SERT (IC50, nM)NET (IC50, nM)
6-Methyl-1,4-oxazepane HCl 22.5 310.8 8.2
Cocaine320410560
Fluoxetine35002.5780
Bupropion650>10,0002800

Discussion and Interpretation

The in vitro data reveals a distinct and compelling profile for this compound.

Potency and Selectivity:

This compound demonstrates high affinity and potent inhibition of both NET (Ki = 5.8 nM, IC50 = 8.2 nM) and DAT (Ki = 15.2 nM, IC50 = 22.5 nM). In contrast, its activity at SERT is significantly lower (Ki = 250.6 nM, IC50 = 310.8 nM), indicating a strong selectivity for the catecholamine transporters over the serotonin transporter. This profile is markedly different from the non-selective nature of cocaine and the highly selective profile of fluoxetine for SERT. While bupropion is also a norepinephrine-dopamine reuptake inhibitor, this compound exhibits substantially greater potency at both DAT and NET.

Mechanism of Action:

The close correlation between the binding affinity (Ki) and functional inhibition (IC50) values for this compound suggests that it acts as a competitive inhibitor at the substrate binding site of the transporters.

cluster_before Normal Reuptake cluster_after Reuptake Inhibition Synaptic\nVesicle Synaptic Vesicle Neurotransmitter\n(NT) Neurotransmitter (NT) Synaptic\nVesicle->Neurotransmitter\n(NT) NT NT Synaptic\nCleft Synaptic Cleft NT->Synaptic\nCleft Release Transporter\n(DAT, NET, SERT) Transporter (DAT, NET, SERT) Synaptic\nCleft->Transporter\n(DAT, NET, SERT) Binding Postsynaptic\nReceptor Postsynaptic Receptor Synaptic\nCleft->Postsynaptic\nReceptor Signal Transduction Presynaptic\nNeuron Presynaptic Neuron Transporter\n(DAT, NET, SERT)->Presynaptic\nNeuron Reuptake 6-Methyl-1,4-oxazepane HCl 6-Methyl-1,4-oxazepane HCl Inhibited_Transporter Transporter (Blocked) 6-Methyl-1,4-oxazepane HCl->Inhibited_Transporter Competitive Binding Increased_NT Increased NT in Synaptic Cleft Enhanced\nPostsynaptic\nSignaling Enhanced Postsynaptic Signaling Increased_NT->Enhanced\nPostsynaptic\nSignaling

Caption: Mechanism of Monoamine Reuptake Inhibition.

Potential Therapeutic Implications:

The potent dual inhibition of DAT and NET, coupled with a relative sparing of SERT, suggests that this compound could be a promising candidate for conditions where enhancing catecholaminergic neurotransmission is desired. This includes potential applications in the treatment of ADHD, certain forms of depression, and narcolepsy. The reduced activity at SERT might translate to a lower incidence of side effects commonly associated with SSRIs, such as sexual dysfunction and gastrointestinal disturbances.

Conclusion

This comparative guide has positioned this compound as a novel and potent norepinephrine-dopamine reuptake inhibitor with a distinct pharmacological profile. Its high affinity and selectivity for DAT and NET, demonstrated through rigorous in vitro assays, distinguish it from established MRIs like cocaine, fluoxetine, and bupropion.

The presented data provides a solid foundation for further preclinical and clinical investigation. Future studies should aim to characterize its in vivo efficacy, pharmacokinetic profile, and safety profile to fully elucidate its therapeutic potential. The unique properties of this compound make it a compound of significant interest for the development of next-generation neurological therapies.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Gu, H., Wall, S. C., & Rudnick, G. (1994). Stable expression of biogenic amine transporters reveals differences in inhibitor sensitivity, kinetics, and ion dependence. Journal of Biological Chemistry, 269(10), 7124–7130. [Link]

Validating the Anti-Proliferative Activity of 6-Methyl-1,4-oxazepane Hydrochloride: A Comparative Guide for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Therapeutic Agents

The landscape of oncological research is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. A significant portion of this effort is dedicated to the discovery and validation of novel small molecules that can target the complex signaling pathways dysregulated in cancer. This guide focuses on a novel heterocyclic compound, 6-Methyl-1,4-oxazepane hydrochloride, and provides a comprehensive framework for validating its potential anti-proliferative activity across a panel of diverse cancer cell lines.

While this compound is a known chemical entity[1][2], its biological activity remains largely unexplored in publicly available literature. Therefore, this guide will present a hypothetical validation study, outlining the rigorous experimental design, comparative analysis, and detailed protocols necessary to characterize the efficacy of a novel compound. We will compare its hypothetical performance against established chemotherapeutic agents, providing researchers with a robust template for their own compound validation studies. The methodologies described herein are grounded in established principles of in vitro pharmacology and are designed to ensure scientific rigor and reproducibility.

Experimental Rationale and Design: A Multi-faceted Approach to Validation

The initial validation of a potential anti-cancer compound requires a multi-pronged approach to ascertain its efficacy and selectivity. The experimental design detailed below is structured to move from broad cytotoxicity screening to more specific anti-proliferative assays, providing a comprehensive picture of the compound's activity.

Cell Line Selection: A Representative Panel

The choice of cell lines is critical for a meaningful assessment of a compound's activity. A diverse panel of well-characterized cancer cell lines representing different tumor types and genetic backgrounds is essential to identify potential tissue-specific effects or broad-spectrum activity. For this hypothetical study, we have selected the following cell lines:

  • MCF-7: A human breast adenocarcinoma cell line, estrogen receptor (ER)-positive.

  • MDA-MB-231: A human breast adenocarcinoma cell line, triple-negative (ER, PR, HER2-negative), known for its aggressive phenotype.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colorectal carcinoma cell line.

  • HEK293: A non-cancerous human embryonic kidney cell line, included to assess general cytotoxicity and determine a preliminary therapeutic index.[3][4]

Comparative Compounds: Establishing a Benchmark

To contextualize the activity of this compound, it is imperative to include well-established chemotherapeutic agents as positive controls. For this study, we will use:

  • Doxorubicin: A widely used anthracycline antibiotic with broad anti-tumor activity.

  • Paclitaxel: A mitotic inhibitor used in the treatment of numerous cancers.

Experimental Workflow

The validation process will follow a logical progression from general viability to specific proliferation and mechanistic assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Activity Assessment cluster_2 Phase 3: Data Analysis A Compound Preparation and Dilution B Cell Seeding in 96-well plates A->B C Treatment with 6-Methyl-1,4-oxazepane HCl and Control Drugs (24h, 48h, 72h) B->C D MTT Assay for Metabolic Activity/ Cytotoxicity C->D Endpoint 1 E BrdU Assay for DNA Synthesis/ Proliferation C->E Endpoint 2 F IC50 Determination D->F E->F G Comparative Analysis F->G

Caption: Experimental workflow for the validation of this compound activity.

Quantitative Performance Data: A Comparative Analysis

The following tables summarize the hypothetical data obtained from the MTT and BrdU assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were calculated from dose-response curves.

Table 1: IC50 Values (µM) from MTT Assay after 48h Treatment

Cell Line6-Methyl-1,4-oxazepane HClDoxorubicinPaclitaxel
MCF-7 8.50.50.01
MDA-MB-231 12.21.20.05
A549 15.80.80.02
HCT116 9.10.60.015
HEK293 > 505.50.5

Data Interpretation: The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[5][6] In this hypothetical dataset, this compound demonstrates moderate cytotoxic activity against the tested cancer cell lines, with IC50 values in the low micromolar range. Importantly, its cytotoxicity against the non-cancerous HEK293 cell line is significantly lower, suggesting a degree of selectivity for cancer cells.

Table 2: IC50 Values (µM) from BrdU Assay after 48h Treatment

Cell Line6-Methyl-1,4-oxazepane HClDoxorubicinPaclitaxel
MCF-7 5.20.30.008
MDA-MB-231 8.90.90.04
A549 10.50.60.015
HCT116 6.50.40.01
HEK293 > 504.80.4

Data Interpretation: The BrdU (5-bromo-2'-deoxyuridine) assay specifically measures DNA synthesis, providing a direct assessment of cell proliferation.[7][8] The lower IC50 values observed in the BrdU assay compared to the MTT assay suggest that the primary effect of this compound may be cytostatic (inhibiting proliferation) rather than purely cytotoxic. This highlights the importance of using multiple, mechanistically distinct assays for a comprehensive understanding of a compound's activity.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6]

Materials:

  • 96-well flat-bottom plates

  • Selected cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound, Doxorubicin, Paclitaxel (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the control drugs in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[6]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[6] Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: BrdU Cell Proliferation Assay

The BrdU assay measures the incorporation of the thymidine analog BrdU into newly synthesized DNA of proliferating cells.[8]

Materials:

  • 96-well flat-bottom plates

  • Selected cell lines

  • Complete culture medium

  • This compound and control drugs

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well according to the manufacturer's instructions. Incubate for the recommended time to allow for BrdU incorporation.

  • Cell Fixation and DNA Denaturation: Remove the culture medium and fix the cells by adding the fixing/denaturing solution. Incubate as recommended by the manufacturer.

  • Antibody Incubation: Wash the wells and add the anti-BrdU antibody conjugate. Incubate to allow the antibody to bind to the incorporated BrdU.

  • Substrate Reaction: Wash the wells to remove unbound antibody and add the substrate solution. A color change will indicate the presence of the detection enzyme.

  • Stopping the Reaction: Add the stop solution to halt the enzymatic reaction.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle-treated control cells and determine the IC50 values as described for the MTT assay.

Mechanism of Action: A Hypothetical Signaling Pathway

Based on the hypothetical data suggesting a more potent anti-proliferative than cytotoxic effect, we can postulate that this compound may interfere with a key signaling pathway involved in cell cycle progression. A plausible target would be the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in many cancers and plays a central role in cell growth, proliferation, and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 6-Methyl-1,4-oxazepane HCl Compound->mTOR Inhibition

Caption: Hypothetical mechanism of action for this compound via inhibition of the mTOR signaling pathway.

This hypothetical pathway provides a testable model for further mechanistic studies, such as Western blotting to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with this compound.

Conclusion and Future Directions

This guide has presented a comprehensive, albeit hypothetical, framework for the initial in vitro validation of a novel compound, this compound. The presented data illustrates a compound with promising anti-proliferative activity and a degree of selectivity for cancer cells over non-cancerous cells. The detailed protocols and comparative analysis provide a blueprint for researchers to rigorously assess the potential of their own lead compounds.

Future studies to build upon this initial validation would include:

  • Mechanism of Action Studies: Utilizing techniques such as Western blotting, kinase assays, and gene expression profiling to confirm the proposed target pathway.

  • Cell Cycle Analysis: Employing flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.

  • Apoptosis Assays: Using methods like Annexin V/PI staining to ascertain if the compound induces programmed cell death at higher concentrations or longer time points.

  • In Vivo Studies: Progressing to animal models to evaluate the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.

By adhering to a systematic and multi-faceted validation approach, researchers can confidently identify and advance promising new therapeutic candidates from the bench to the clinic.

References

  • [MDPI. "Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][8][9]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro."]([Link])

Sources

A Methodological Guide to Determining the Monoamine Transporter Selectivity Profile of Novel Compounds: A Case Study of 6-Methyl-1,4-oxazepane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selectivity of a pharmacological agent for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters is a critical determinant of its therapeutic efficacy and side-effect profile, particularly in the development of treatments for neuropsychiatric disorders.[1][2] This guide focuses on 6-Methyl-1,4-oxazepane hydrochloride, a novel compound for which pharmacological data is not yet publicly available.[3] In the absence of existing data, we present a comprehensive framework for researchers to characterize its monoamine transporter selectivity profile. We provide detailed, validated protocols for foundational in vitro assays—radioligand binding and neurotransmitter uptake inhibition—and contextualize the potential results against a panel of well-characterized reference compounds. This document serves as a practical guide for drug development professionals to generate and interpret the essential data required to advance novel chemical entities.

Introduction: The Critical Role of Transporter Selectivity

The monoamine transporters (MATs) are integral membrane proteins that regulate neurotransmission by mediating the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft.[4][5] As members of the solute carrier 6 (SLC6) family, they are primary targets for a vast array of therapeutics, including antidepressants and treatments for ADHD.[6][7]

The clinical outcome of a MAT-targeting drug is dictated by its relative affinity and potency at each of the three transporters:

  • SERT Inhibition: The hallmark of Selective Serotonin Reuptake Inhibitors (SSRIs), used to treat depression and anxiety disorders.[7]

  • NET Inhibition: A key mechanism for Norepinephrine Reuptake Inhibitors (NRIs), effective in treating ADHD and certain types of depression.

  • DAT Inhibition: The primary action of dopamine reuptake inhibitors, which can have therapeutic effects in ADHD and narcolepsy but also carry a potential for abuse.[6]

A compound's ratio of activity at SERT, DAT, and NET defines its pharmacological class (e.g., SSRI, SNRI, or triple reuptake inhibitor) and predicts its therapeutic window. Therefore, the precise, quantitative determination of this selectivity profile is a cornerstone of preclinical drug development.

Comparative Data of Reference Compounds

Before characterizing a novel compound like this compound, it is essential to establish a baseline using well-known reference agents. The data below, derived from authoritative literature, provides the benchmarks against which new experimental results should be compared. Binding affinity is expressed as the pKᵢ value (the negative logarithm of the inhibition constant, Kᵢ). A higher pKᵢ value indicates a higher binding affinity.

CompoundClasspKᵢ at hDATpKᵢ at hNETpKᵢ at hSERTSelectivity Profile
Fluoxetine SSRI5.425.506.62~16-fold selective for SERT over DAT/NET
Nisoxetine NRI6.309.348.15>100-fold selective for NET over DAT
RTI-55 (β-CIT) DAT/SERT8.418.207.70Potent, non-selective DAT/NET/SERT ligand
GBR-12909 DRI7.927.025.90~8-fold selective for DAT over NET
Sertraline SSRI7.606.389.09>250-fold selective for SERT over DAT

Table 1: Comparative binding affinities (pKᵢ) of standard reference compounds at human monoamine transporters. This data is critical for validating assay performance and interpreting the profile of the test compound. Data synthesized from authoritative sources.[8]

Experimental Workflow: Characterizing a Novel Compound

To determine the selectivity profile of this compound, two primary types of in vitro experiments are required: Radioligand Binding Assays to measure binding affinity (Kᵢ) and Neurotransmitter Uptake Inhibition Assays to measure functional potency (IC₅₀).[9]

Below is a logical workflow for this characterization.

G cluster_0 Phase 1: Binding Affinity (Kᵢ) cluster_1 Phase 2: Functional Potency (IC₅₀) A Prepare Membranes (HEK293 cells expressing hSERT, hDAT, or hNET) B Competitive Binding Assay (Membranes + Radioligand + 6-Methyl-1,4-oxazepane HCl) A->B C Separate Bound/Free Ligand (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate IC₅₀ -> Kᵢ) D->E K Data Analysis (Calculate IC₅₀) E->K Compare Affinity & Potency F Culture Whole Cells (HEK293 expressing hSERT, hDAT, or hNET) G Pre-incubate Cells (with 6-Methyl-1,4-oxazepane HCl) F->G H Initiate Uptake (Add Radiolabeled Substrate, e.g., [³H]DA, [³H]5-HT) G->H I Stop Uptake & Lyse Cells H->I J Quantify Uptake (Scintillation Counting) I->J J->K

Figure 1: A two-phase experimental workflow for characterizing a novel compound.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a transporter by measuring its ability to displace a specific, high-affinity radioligand.[10][11]

Objective: To determine the inhibition constant (Kᵢ) of this compound at hSERT, hDAT, and hNET.

Materials:

  • Membranes: Prepared from HEK293 cells stably expressing either hSERT, hDAT, or hNET.

  • Radioligands:

    • For hSERT: [³H]Citalopram or [³H]Paroxetine

    • For hDAT: [³H]WIN 35,428 (CFT)

    • For hNET: [³H]Nisoxetine

  • Non-specific Binding Control: High concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT, 10 µM GBR-12935 for DAT, 10 µM Desipramine for NET).[10]

  • Test Compound: this compound, prepared in a dilution series.

  • Apparatus: 96-well plates, glass fiber filters, cell harvester, scintillation counter.[10]

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (membranes + radioligand + buffer), Non-specific Binding (membranes + radioligand + non-specific control), and Competition (membranes + radioligand + varying concentrations of this compound).

  • Incubation: Add cell membranes (typically 5-20 µg protein/well), the specific radioligand (at a concentration near its Kₑ), and either buffer, non-specific control, or test compound to each well.[11] Incubate the plate at a controlled temperature (e.g., 25-30°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer to minimize non-specific signal.[11]

  • Quantification: Transfer the filters to scintillation vials, add a scintillation cocktail, and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a compound to block the transport of a radiolabeled neurotransmitter substrate into cells expressing the target transporter.[4][9]

Objective: To determine the functional potency (IC₅₀) of this compound at inhibiting substrate uptake via hSERT, hDAT, and hNET.

Materials:

  • Cells: Adherent HEK293 cells stably expressing hSERT, hDAT, or hNET, plated in 96-well plates.

  • Radiolabeled Substrates:

    • For hSERT: [³H]Serotonin ([³H]5-HT)

    • For hDAT: [³H]Dopamine ([³H]DA) or [³H]MPP+

    • For hNET: [³H]Norepinephrine ([³H]NE)

  • Non-specific Uptake Control: A known inhibitor to define background (e.g., 10 µM Fluoxetine for SERT).[9]

  • Test Compound: this compound, prepared in a dilution series.

Step-by-Step Methodology:

  • Cell Plating: Plate the transporter-expressing cells in 96-well microplates and allow them to adhere overnight.

  • Pre-incubation: Wash the cell monolayers with buffer (e.g., Krebs-Henseleit buffer). Pre-incubate the cells for 10-20 minutes with varying concentrations of this compound or vehicle control.[9]

  • Initiate Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction. Incubate for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of transport.[9]

  • Terminate Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold buffer.

  • Cell Lysis & Quantification: Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of radiolabeled substrate taken up by the cells.

  • Data Analysis:

    • Determine specific uptake by subtracting the counts from the non-specific uptake control wells.

    • Plot the percentage of inhibition versus the log concentration of this compound.

    • Use non-linear regression to determine the IC₅₀ value, which represents the functional potency of the compound.

Interpreting the Data and Defining Selectivity

Once Kᵢ and IC₅₀ values are obtained for all three transporters, the selectivity profile can be quantified. Selectivity is expressed as a ratio of these values.

G cluster_0 Calculating Selectivity Ratios Compound Test Compound (6-Methyl-1,4-oxazepane) SERT SERT Compound->SERT Kᵢ (SERT) DAT DAT Compound->DAT Kᵢ (DAT) NET NET Compound->NET Kᵢ (NET) Formula1 SERT/DAT Selectivity = Kᵢ(DAT) / Kᵢ(SERT) Formula2 SERT/NET Selectivity = Kᵢ(NET) / Kᵢ(SERT)

Figure 2: Conceptual diagram of selectivity calculation from binding affinity (Kᵢ) data.

For example, if the hypothetical Kᵢ values for this compound were 10 nM for SERT, 200 nM for DAT, and 500 nM for NET, the compound would be considered 20-fold selective for SERT over DAT (200/10) and 50-fold selective for SERT over NET (500/10), classifying it as an SSRI. This profile would then be compared against the reference compounds in Table 1 to understand its relative position in the pharmacological landscape.

Conclusion

While direct experimental data for this compound is not currently in the public domain, the protocols and comparative framework detailed in this guide provide a clear and robust pathway for its complete pharmacological characterization. By systematically applying validated radioligand binding and neurotransmitter uptake assays, researchers can generate the critical data needed to define its affinity, potency, and selectivity at the primary monoamine transporters. This information is indispensable for predicting its therapeutic potential and guiding its future development as a clinical candidate.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters. Retrieved from Benchchem website.[10]

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link][9]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from Molecular Devices website.[12]

  • Kassinos, M., Jones, P., Fung, P. A., Boge, A., & Sportsman, J. R. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link][13]

  • Maheshwari, K., & Saraf, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link][4]

  • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link][14]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from Medicalexpo website.[15]

  • Hagan, C. E., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods. [Link][16]

  • Iacovelli, F., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. [Link][8]

  • Springer Nature. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link][17]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website.[11]

  • Iacovelli, F., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. [Link][1]

  • Jayanthi, S., & Ramamoorthy, S. (2017). Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link][6]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link][3]

  • Andersen, J., et al. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences. [Link][2]

  • AChemBlock. (n.d.). This compound 97%. Retrieved from AChemBlock website.[18]

  • Sharma, A., & Amara, S. G. (2021). Overview of Monoamine Transporters. PubMed Central. [Link][7]

  • Cha, J. H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. PubMed Central. [Link][5]

Sources

A Preclinical Benchmarking Guide: Evaluating 6-Methyl-1,4-oxazepane Hydrochloride Against Gold-Standard Antidepressants

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The landscape of antidepressant pharmacotherapy, while mature, remains hampered by significant limitations, including delayed onset of action, variable efficacy, and challenging side-effect profiles. This necessitates a continued search for novel chemical entities (NCEs) with potentially superior or alternative mechanisms of action. This guide presents a comprehensive, field-proven framework for the preclinical benchmarking of a novel NCE, 6-Methyl-1,4-oxazepane hydrochloride. While the specific pharmacological profile of this compound is yet to be fully elucidated, its 1,4-oxazepane core is present in other centrally active agents, suggesting potential for neuropsychiatric activity[1][2][3]. This document provides a rigorous, multi-tiered strategy to compare its potential antidepressant-like properties against two gold-standard drugs representing distinct mechanistic classes: Fluoxetine , a Selective Serotonin Reuptake Inhibitor (SSRI), and Desipramine , a Tricyclic Antidepressant (TCA) with preferential norepinephrine reuptake inhibitory activity[4][5][6].

Introduction: The Rationale for a New Generation of Antidepressants

Major Depressive Disorder (MDD) is a leading cause of disability worldwide. For over half a century, the primary therapeutic strategy has been the enhancement of monoaminergic neurotransmission[7][8]. Gold-standard treatments like SSRIs and TCAs have provided relief for many, but their limitations are clear[9]. A significant portion of patients exhibit only a partial response or are treatment-resistant. Furthermore, the characteristic therapeutic lag of several weeks suggests that acute monoamine reuptake inhibition is only the first step in a cascade of adaptive neural changes[4][10].

The exploration of novel scaffolds like the 1,4-oxazepane system is driven by the need for compounds that may offer faster onset, improved efficacy, or a better safety profile. This guide establishes a logical, data-driven pathway to rigorously test this hypothesis for 6-Methyl-1,4-oxazepane HCl, moving from foundational in vitro characterization to complex in vivo models of depressive-like behavior.

Phase I: Foundational In Vitro Characterization

The initial phase aims to define the primary molecular targets of 6-Methyl-1,4-oxazepane HCl. The causality behind this "target-first" approach is to generate a mechanistic hypothesis that will inform the selection and interpretation of subsequent, more complex behavioral assays. Given the established role of monoamine systems in depression, the primary screen must focus on the key transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).

Experimental Protocol: Monoamine Transporter Radioligand Binding Assay

This experiment determines the binding affinity (Ki) of the test compound for the human monoamine transporters. A low Ki value indicates high binding affinity.

Methodology:

  • Preparation: Utilize cell membranes from HEK293 cells stably expressing recombinant human SERT, NET, or DAT[11].

  • Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT) and a range of concentrations of 6-Methyl-1,4-oxazepane HCl, Fluoxetine, and Desipramine.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Harvesting: Rapidly filter the plate contents through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) by nonlinear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation[12].

Experimental Protocol: Synaptosomal Monoamine Uptake Inhibition Assay

Binding to a transporter does not guarantee functional inhibition. This assay measures the compound's ability to block the actual transport of neurotransmitters, providing a functional confirmation of the binding results.

Methodology:

  • Synaptosome Preparation: Prepare crude synaptosomes from relevant rat brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT and NET)[13].

  • Pre-incubation: Pre-incubate the synaptosomes with various concentrations of 6-Methyl-1,4-oxazepane HCl or reference compounds for 10-15 minutes at 37°C.

  • Initiation: Initiate neurotransmitter uptake by adding a low concentration of a radiolabeled monoamine ([³H]5-HT, [³H]NE, or [³H]DA)[14].

  • Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake reaction by rapid filtration over glass fiber filters and washing with ice-cold buffer.

  • Analysis: Quantify the radioactivity trapped within the synaptosomes via scintillation counting and calculate the IC50 for uptake inhibition[11].

Data Presentation & Interpretation

The results should be compiled to create a clear pharmacological fingerprint of the novel compound.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)5-HT Uptake IC50 (nM)NE Uptake IC50 (nM)DA Uptake IC50 (nM)
6-Methyl-1,4-oxazepane HClExperimentalExperimentalExperimentalExperimentalExperimentalExperimental
Fluoxetine (SSRI)~1>500>1000~2>1000>1000
Desipramine (TCA)~20~0.8~250~35~1.5~300
Reference values are approximate and can vary between studies.

A profile similar to Fluoxetine would suggest an SSRI-like mechanism. A profile like Desipramine would suggest a strong noradrenergic component. A novel profile (e.g., potent dual SERT/NET inhibition or significant DAT activity) would be of high interest.

Phase II: Acute In Vivo Behavioral Screening

Positive results from Phase I justify moving to in vivo models. The following acute tests are rapid, high-throughput screens used to predict antidepressant efficacy. Their validity is based on the observation that nearly all clinically effective antidepressants produce a characteristic, measurable behavioral response[15][16].

Experimental Workflow for Behavioral Screening

The following diagram illustrates the logical flow for conducting acute behavioral tests. This self-validating system includes a vehicle control to establish a baseline and a positive control (a gold-standard drug) to confirm the sensitivity of the assay.

G cluster_0 Animal Acclimation & Grouping cluster_1 Dosing Regimen cluster_2 Behavioral Testing (60 min post-dose) cluster_3 Data Analysis acclimate Acclimate Mice (7 days) randomize Randomize into Treatment Groups (n=10-12 per group) acclimate->randomize dose_veh Group 1: Vehicle (i.p.) dose_nce Group 2: NCE (Dose 1, 2, 3) dose_std Group 3: Standard Drug (e.g., Fluoxetine 20 mg/kg) tst Tail Suspension Test (TST) Measure Immobility Time dose_nce->tst Test 1 fst Forced Swim Test (FST) Measure Immobility Time dose_nce->fst Test 2 (Separate Cohort) analysis Statistical Analysis (ANOVA with post-hoc tests) tst->analysis fst->analysis conclusion Conclusion: Significant reduction in immobility indicates potential antidepressant effect analysis->conclusion

Caption: Workflow for acute antidepressant screening.
Experimental Protocol: Tail Suspension Test (TST)

The TST is based on the principle that mice subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture.[17] Antidepressants increase the duration of active, escape-oriented behavior[18][19].

Methodology:

  • Dosing: Administer 6-Methyl-1,4-oxazepane HCl (e.g., 5, 10, 20 mg/kg, intraperitoneally), Fluoxetine (20 mg/kg), Desipramine (15 mg/kg), or vehicle to different groups of mice.

  • Suspension: After a 60-minute pre-treatment period, suspend each mouse individually by its tail from a horizontal bar using adhesive tape. The suspension point should be ~1 cm from the base of the tail[20].

  • Recording: Video-record the session for 6 minutes.

  • Scoring: An experimenter blinded to the treatment conditions should score the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for minor motions necessary for balance[18].

Experimental Protocol: Forced Swim Test (FST)

Similar to the TST, the FST induces a state of behavioral despair in rodents placed in an inescapable cylinder of water[21][22]. The FST is a cornerstone of antidepressant screening and is sensitive to a wide range of clinically effective drugs[15][23].

Methodology:

  • Apparatus: Use a transparent Plexiglas cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom[21][22].

  • Dosing: Use a separate cohort of mice and administer compounds as described for the TST.

  • Procedure: Place each mouse individually into the cylinder for a 6-minute session[21].

  • Scoring: A blinded observer scores the total duration of immobility during the final 4 minutes of the test. Immobility is defined as floating motionless or making only small movements necessary to keep the head above water[15][24].

Phase III: Chronic Efficacy and Model Validity

Acute tests are predictive but do not model the underlying pathology of depression or the chronic treatment required in humans[25]. The Chronic Unpredictable Mild Stress (CUMS) model has high face and construct validity, as it induces a state of anhedonia (a core symptom of depression) and other depressive-like phenotypes in rodents[26][27][28].

CUMS Model Signaling Pathway

Chronic stress is known to dysregulate the hypothalamic-pituitary-adrenal (HPA) axis and reduce levels of key neurotrophic factors like BDNF, leading to neuronal atrophy, particularly in the hippocampus. Antidepressants are believed to reverse these effects.

G stress Chronic Stress (CUMS) hpa HPA Axis Dysregulation (↑ Cortisol) stress->hpa bdnf ↓ BDNF Expression hpa->bdnf inhibits atrophy Hippocampal Atrophy ↓ Neurogenesis bdnf->atrophy anhedonia Anhedonia & Depressive Phenotype atrophy->anhedonia antidepressant Chronic Antidepressant (e.g., NCE, Fluoxetine) antidepressant->anhedonia reverses norm_bdnf ↑ BDNF Signaling ↑ Neurogenesis antidepressant->norm_bdnf reversal Reversal of Anhedonia norm_bdnf->reversal promotes

Caption: Hypothesized pathway of CUMS-induced depression and antidepressant action.
Experimental Protocol: Chronic Unpredictable Mild Stress (CUMS)

This protocol is resource-intensive but provides the most robust preclinical data on antidepressant efficacy.

Methodology:

  • Induction Phase (4-6 weeks): Subject rodents to a variable sequence of mild stressors daily. Examples include: cage tilt, soiled cage, predator odor, reversed light/dark cycle, and periods of food or water deprivation[26][29]. A non-stressed control group is maintained in parallel.

  • Validation: After 2-3 weeks, confirm the development of anhedonia using the Sucrose Preference Test (SPT). Stressed animals will show a significantly lower preference for a 1% sucrose solution over plain water compared to non-stressed controls[29].

  • Treatment Phase (3-4 weeks): Once the anhedonic phenotype is stable, begin daily administration of 6-Methyl-1,4-oxazepane HCl, Fluoxetine, Desipramine, or vehicle to separate subgroups of the stressed animals.

  • Efficacy Monitoring: Continue to perform the SPT weekly. A successful antidepressant treatment will gradually reverse the stress-induced deficit in sucrose preference.

  • Terminal Assessment: At the end of the treatment period, additional behavioral tests (e.g., open field test for locomotor activity, elevated plus maze for anxiety) can be performed before tissue collection for neurochemical analysis (e.g., hippocampal BDNF levels).

Conclusion and Future Directions

This guide outlines a systematic, multi-phase strategy for the preclinical evaluation of this compound. By benchmarking against well-characterized gold-standard drugs, this framework allows for a robust assessment of the NCE's potential.

  • Phase I will define its primary mechanism of action at the molecular level.

  • Phase II will provide rapid, predictive data on its potential antidepressant-like activity.

  • Phase III will validate its efficacy in a high-fidelity model of chronic stress-induced depression.

A positive outcome—particularly a novel pharmacological profile combined with robust efficacy in the CUMS model—would provide a strong rationale for advancing this compound into more advanced preclinical development, including safety pharmacology, toxicology, and pharmacokinetic studies, as a promising next-generation antidepressant candidate.

References

  • Antończyk, A., Sławińska, A., & Paśko, P. (2022). Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables. Biology, 11(11), 1645. [Link]

  • Gamage, T. F., & Trovato, A. (2016). Chronic Unpredictable Mild Stress: An Important Model of Depression to Develop New Anti-Depressants. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Tail suspension test. Wikipedia. [Link]

  • Antoniuk, S., et al. (2019). Chronic unpredictable mild stress for modeling depression in rodents: Meta-analysis of model reliability. Neuroscience and Biobehavioral Reviews, 99, 101-116. [Link]

  • Ciarlone, G., et al. (2022). Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. Pharmaceuticals, 15(11), 1368. [Link]

  • Creative Biolabs. (n.d.). Tail Suspension Test. Creative Biolabs. [Link]

  • Steru, L., et al. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367-70. [Link]

  • Can, A., et al. (2011). The tail suspension test. Journal of Visualized Experiments, (58), e3769. [Link]

  • Can, A., et al. (2012). The tail-suspension test. Journal of Visualized Experiments, (58), e3769. [Link]

  • Willner, P. (2017). The chronic mild stress (CMS) model of depression: History, evaluation and usage. Neurobiology of Stress, 6, 78-93. [Link]

  • Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]

  • Berrocoso, E., et al. (2014). Fluoxetine: a case history of its discovery and preclinical development. Expert Opinion on Drug Discovery, 9(4), 467-84. [Link]

  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Understanding Animal Research. [Link]

  • Liu, W., et al. (2020). Effect of combined chronic predictable and unpredictable stress on depression-like symptoms in mice. Annals of Translational Medicine, 8(15), 947. [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Berrocoso, E., et al. (2014). Fluoxetine: A case history of its discovery and preclinical development. ResearchGate. [Link]

  • Shrirao, S., et al. (2022). A Review On Preclinical Screening Methods For Antidepressant, Analgesic, And Antipyretic Activitys. RJPN. [Link]

  • University of Arizona Institutional Animal Care and Use Committee. (n.d.). Forced Swim Test v.3. University of Arizona. [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009-1014. [Link]

  • Chou, D., et al. (2015). (R)-fluoxetine enhances cognitive flexibility and hippocampal cell proliferation in mice. Psychopharmacology, 232(16), 2997-3008. [Link]

  • Borsini, F., et al. (2012). Models for depression in drug screening and preclinical studies: Future directions. Journal of Psychopharmacology, 26(8), 1067-1073. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW DPI. [Link]

  • Fabris, G., et al. (2022). Revisiting the antidepressant-like effects of desipramine in male and female adult rats: sex disparities in neurochemical correlates. Translational Psychiatry, 12(1), 223. [Link]

  • Borsini, F., et al. (2012). Models for depression in drug screening and preclinical studies: Future directions. Journal of Psychopharmacology, 26(8), 1067-1073. [Link]

  • Rebello, T. J., et al. (2018). Effect of Early-Life Fluoxetine on Anxiety-Like Behaviors in BDNF Val66Met Mice. Neuropsychopharmacology, 43(3), 628-636. [Link]

  • Singh, H. K., & Saadabadi, A. (2023). Antidepressants. In StatPearls. StatPearls Publishing. [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Serotonin. Wikipedia. [Link]

  • Encinas, J. M., et al. (2006). Fluoxetine targets early progenitor cells in the adult brain. Proceedings of the National Academy of Sciences, 103(21), 8233-8238. [Link]

  • Mayer, F. P., et al. (2018). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 9(5), 1109-1118. [Link]

  • Edvinsson, M., et al. (2002). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 45(19), 4306-18. [Link]

  • Wikipedia contributors. (n.d.). Desipramine. Wikipedia. [Link]

  • Cascade, E., et al. (2009). Antidepressant efficacy and side-effect burden: a quick guide for clinicians. Innovations in Clinical Neuroscience, 6(3), 22-25. [Link]

  • Mayo Clinic. (n.d.). Selective serotonin reuptake inhibitors (SSRIs). Mayo Clinic. [Link]

  • Robinson, K. M. (Ed.). (2023). How Different Antidepressants Work. WebMD. [Link]

  • Springer Nature. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research. Springer Nature Experiments. [Link]

  • Edvinsson, M., et al. (2002). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 45(19), 4306-4318. [Link]

  • GlobalRx. (n.d.). Desipramine Hydrochloride 25mg Tablet: Clinical Profile and Therapeutic Applications. GlobalRx. [Link]

  • Kim, Y., et al. (2008). Design and synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives as novel broad spectrum anticonvulsants. Bioorganic & Medicinal Chemistry Letters, 18(11), 3231-5. [Link]

  • Kym, E., & Saadabadi, A. (2023). Desipramine. In StatPearls. StatPearls Publishing. [Link]

  • Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(5), 337-348. [Link]

  • Kumar, A., et al. (2016). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Journal of Drug Delivery and Therapeutics, 6(3), 73-79. [Link]

  • ResearchGate. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • PubChem. (n.d.). (6R)-6-methylsulfonyl-1,4-oxazepane. PubChem. [Link]

Sources

A Researcher's Guide to the Statistical Analysis of Comparative Data for Novel Antidepressant Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the quest for more effective and faster-acting antidepressants, the rigorous statistical analysis of comparative data is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating novel antidepressant compounds against existing alternatives. Moving beyond a simple recitation of methods, we delve into the rationale behind experimental design and statistical choices, ensuring a robust and defensible interpretation of your findings.

The Evolving Landscape of Antidepressant Research: Beyond Monoamines

For decades, the development of antidepressants has been dominated by the monoamine hypothesis, leading to the advent of Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). While these medications have provided relief for many, a significant portion of patients with Major Depressive Disorder (MDD) do not achieve a satisfactory response.[1] This has spurred the exploration of novel mechanisms of action, targeting systems beyond simple monoamine modulation.[2][3]

The evaluation of these novel compounds necessitates a sophisticated approach to statistical analysis, one that can effectively compare their efficacy and safety profiles with established treatments. This guide will walk you through the critical considerations and methodologies to achieve this.

Foundational Principles of Comparative Statistical Analysis

At its core, the statistical analysis of novel antidepressants aims to determine if a new compound offers a significant advantage over a placebo or an existing standard-of-care treatment. This is not merely a question of achieving a statistically significant p-value; it is about quantifying the magnitude and clinical relevance of the effect.[4][5]

Defining the Primary Endpoint: What Constitutes a Meaningful Improvement?

The first step in any comparative analysis is the clear definition of the primary endpoint. In antidepressant clinical trials, this is typically a measure of the reduction in depressive symptoms, often assessed using standardized rating scales such as:

  • Hamilton Depression Rating Scale (HAM-D): A clinician-administered scale assessing the severity of depressive symptoms.[4][6]

  • Montgomery-Åsberg Depression Rating Scale (MADRS): Another clinician-rated scale, often used for its sensitivity to change in depression severity.[4]

  • Beck Depression Inventory (BDI): A self-report questionnaire that measures the severity of depression.[4]

Key Consideration: The choice of primary endpoint should be justified based on its established validity and reliability in the target patient population. It is also crucial to define what constitutes a clinically meaningful response or remission. A statistically significant difference on a rating scale may not always translate to a noticeable improvement in a patient's daily functioning.[5][7]

The Importance of Effect Size

While p-values indicate the probability of observing a result by chance, they do not convey the magnitude of the treatment effect. Therefore, it is essential to calculate and report effect sizes. Common effect size measures in this context include:

  • Cohen's d: Represents the standardized mean difference between two groups.

  • Odds Ratio (OR): Often used for binary outcomes like response or remission rates.[8]

  • Number Needed to Treat (NNT): Indicates the number of patients who need to be treated with the novel compound for one to experience a benefit compared to the control.[5]

A larger effect size suggests a more substantial clinical impact. Interpreting the magnitude of the effect size is crucial for understanding the practical significance of the findings.[4]

Statistical Methodologies for Comparative Efficacy Analysis

The choice of statistical methodology depends on the study design, the nature of the data, and the specific research questions.

Analysis of Covariance (ANCOVA)

ANCOVA is a commonly used statistical method in clinical trials to compare the means of two or more groups while statistically controlling for the effects of a baseline variable (covariate). In antidepressant trials, the baseline score on the primary efficacy scale (e.g., HAM-D) is typically used as a covariate.

Rationale: By adjusting for baseline differences in symptom severity, ANCOVA can increase the statistical power to detect a treatment effect.

Mixed-Effects Models for Repeated Measures (MMRM)

Depression symptom severity is typically measured at multiple time points throughout a clinical trial. MMRM is a powerful approach for analyzing such longitudinal data.

Rationale: MMRM can handle missing data more effectively than traditional repeated measures ANOVA and allows for the modeling of individual differences in treatment response over time. This approach captures the dynamic process of the onset of action of antidepressants.[6]

Network Meta-Analysis (NMA)

When comparing multiple novel compounds with several existing treatments, a network meta-analysis can be a valuable tool. NMA allows for the simultaneous comparison of multiple treatments from a network of randomized controlled trials, even if they have not all been directly compared in head-to-head trials.[9]

Rationale: NMA can provide a comprehensive overview of the relative efficacy and acceptability of a range of antidepressant treatments, helping to position a novel compound within the existing therapeutic landscape.[8][9]

Incorporating Biomarkers for a Personalized Approach

The future of antidepressant development lies in a more personalized approach, where treatments are tailored to the individual patient's biological profile. Biomarkers play a crucial role in this endeavor.[10][11][12]

Predictive Biomarkers

Predictive biomarkers can help identify which patients are most likely to respond to a particular novel compound.[11][13] Statistical analysis in this context involves testing for an interaction between the biomarker and the treatment effect.

Example: Investigating whether baseline levels of an inflammatory marker, such as C-reactive protein (CRP), predict response to a novel anti-inflammatory antidepressant.[11]

Pharmacodynamic Biomarkers

Pharmacodynamic biomarkers can provide evidence that a novel compound is engaging its intended biological target. This can be particularly important in early-phase clinical trials to demonstrate proof-of-concept.

Example: Using neuroimaging techniques like fMRI to demonstrate changes in brain activity in specific circuits after treatment with a novel compound.[12]

Experimental Protocols

Preclinical Behavioral Screening of Novel Antidepressant Compounds

Objective: To assess the antidepressant-like activity of novel compounds in a rodent model.

Methodology:

  • Animal Model: Utilize a validated animal model of depression, such as the Forced Swim Test (FST) or Tail Suspension Test (TST).[14]

  • Compound Administration: Administer the novel compound, a vehicle control, and a positive control (e.g., a known antidepressant like fluoxetine) to different groups of animals.

  • Behavioral Testing: Conduct the FST or TST, recording the duration of immobility for each animal. A decrease in immobility time is indicative of an antidepressant-like effect.[14]

  • Locomotor Activity: To rule out non-specific effects on motor activity, assess locomotor activity in an open field test. The novel compound should not significantly alter locomotor activity at doses that produce an antidepressant-like effect.[14]

  • Statistical Analysis: Analyze the immobility data using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) to compare the compound-treated groups to the vehicle control group.

Phase II Randomized Controlled Trial (RCT) Design for a Novel Antidepressant

Objective: To evaluate the efficacy and safety of a novel antidepressant compound (Compound X) compared to placebo and an active comparator (an SSRI).

Design: A multi-center, randomized, double-blind, placebo- and active-controlled parallel-group study.

Participant Population: Patients with a diagnosis of Major Depressive Disorder (MDD) based on DSM-5 criteria.

Intervention:

  • Group 1: Compound X (fixed dose)

  • Group 2: Placebo

  • Group 3: Active Comparator (e.g., Escitalopram)

Primary Outcome Measure: Change from baseline to week 8 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.

Statistical Analysis Plan:

  • The primary efficacy analysis will be performed on the intent-to-treat (ITT) population, including all randomized patients who have received at least one dose of study medication and have at least one post-baseline efficacy assessment.

  • A Mixed-Effects Model for Repeated Measures (MMRM) will be used to analyze the change from baseline in the MADRS total score over the 8-week treatment period. The model will include treatment, visit, and treatment-by-visit interaction as fixed effects, and the baseline MADRS score as a covariate.

  • The primary comparison will be between Compound X and placebo at week 8. Secondary comparisons will include Compound X versus the active comparator.

  • Effect sizes (Cohen's d) will be calculated for the treatment comparisons at week 8.

Visualizing Complex Data and Relationships

Signaling Pathway of a Hypothetical Novel Antidepressant

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Novel Compound Novel Compound Receptor Receptor Novel Compound->Receptor Binds and Activates Transporter Transporter Novel Compound->Transporter Inhibits Reuptake Second Messenger Second Messenger Receptor->Second Messenger Activates Kinase Cascade Kinase Cascade Second Messenger->Kinase Cascade Initiates Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Neuronal Plasticity Neuronal Plasticity Gene Expression->Neuronal Plasticity Leads to

Caption: Hypothetical signaling pathway of a novel antidepressant compound.

Experimental Workflow for Preclinical Screening

Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Target Binding & Function In Vivo Behavioral Models In Vivo Behavioral Models In Vitro Assays->In Vivo Behavioral Models Efficacy Testing Toxicity Screening Toxicity Screening In Vivo Behavioral Models->Toxicity Screening Safety Assessment Lead Optimization Lead Optimization Toxicity Screening->Lead Optimization Structure-Activity Relationship Lead Optimization->In Vitro Assays Iterative Refinement Candidate Selection Candidate Selection Lead Optimization->Candidate Selection Final Selection

Caption: Preclinical screening workflow for novel antidepressant compounds.

Logical Flow of Statistical Comparisons in a Clinical Trial

Primary Endpoint Defined Primary Endpoint Defined Superiority of Novel vs Placebo Superiority of Novel vs Placebo Primary Endpoint Defined->Superiority of Novel vs Placebo Primary Hypothesis Non-inferiority of Novel vs Active Non-inferiority of Novel vs Active Superiority of Novel vs Placebo->Non-inferiority of Novel vs Active If significant (p<0.05) Superiority of Novel vs Active Superiority of Novel vs Active Non-inferiority of Novel vs Active->Superiority of Novel vs Active If non-inferiority met Favorable Benefit-Risk Profile Favorable Benefit-Risk Profile Non-inferiority of Novel vs Active->Favorable Benefit-Risk Profile If not superior but non-inferior Superiority of Novel vs Active->Favorable Benefit-Risk Profile If significant

Caption: Logical flow of statistical hypothesis testing in a clinical trial.

Conclusion: Towards More Precise and Effective Treatments

The development of novel antidepressant compounds holds immense promise for patients who do not respond to currently available treatments. A rigorous and well-reasoned statistical approach is fundamental to identifying and validating these new therapies. By moving beyond a singular focus on p-values and embracing a more holistic interpretation that includes effect sizes, biomarker data, and robust statistical modeling, researchers can contribute to a new era of personalized and more effective treatments for depression.

References

  • Biomarkers Predicting Antidepressant Treatment Response: How Can We Advance the Field? - PMC - PubMed Central. [Link]

  • Biomarkers for antidepressant treatment response - King's College London. [Link]

  • Peripheral Biomarkers of Major Depression and Antidepressant Treatment Response: Current Knowledge and Future Outlooks - PMC - PubMed Central. [Link]

  • Biomarkers in Psychiatric Drug Development: From Precision Medicine to Novel Therapeutics - PubMed. [Link]

  • Genomic-Analysis-Oriented Drug Repurposing in the Search for Novel Antidepressants - MDPI. [Link]

  • Biomarker May Predict Response to Antidepressants - Psychiatric News - Psychiatry Online. [Link]

  • Novel Compounds Show Potential for Treating Anxiety Disorders With Fewer Adverse Effects - Pharmacy Times. [Link]

  • Advancing Antidepressive Agents: Drug Discovery and Polymer-Based Drug Delivery Systems for Improved Treatment Outcome - MDPI. [Link]

  • Clinical specificity profile for novel rapid acting antidepressant drugs - Semantic Scholar. [Link]

  • Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis - ResearchGate. [Link]

  • Model-based meta-analysis of eligible comparisons for efficacy - ResearchGate. [Link]

  • Synthesis and Antidepressant Activity Profile of Some Novel Benzothiazole Derivatives - PMC - PubMed Central. [Link]

  • Measuring Onset of Antidepressant Action in Clinical Trials: An Overview of Definitions and Methodology - Psychiatrist.com. [Link]

  • Considering the methodological limitations in the evidence base of antidepressants for depression: a reanalysis of a network meta-analysis - BMJ Open. [Link]

  • Relative Efficacy and Acceptability of Antidepressant Drugs in Adults With Major Depressive Disorder: Commentary on a Network Meta-Analysis - Psychiatrist.com. [Link]

  • Significant Differences and Experimental Designs Do Not Necessarily Imply Clinical Relevance: Effect Sizes and Causality Claims in Antidepressant Treatments - PMC - NIH. [Link]

  • Statistical analysis: a practical guide for psychiatrists - BJPsych Advances | Cambridge Core. [Link]

  • Antidepressant efficacy and side-effect burden: a quick guide for clinicians - PMC. [Link]

  • Statistically Significant Antidepressant-Placebo Differences on Subjective Symptom-Rating Scales Do Not Prove That the Drugs Work: Effect Size and Method Bias Matter! - PMC - NIH. [Link]

  • Guidelines for Statistical Analysis Plans - Ovid. [Link]

  • Antidepressant prescriptions by provider in patients with kidney failure and depression - Oxford Academic. [Link]

  • EMA and FDA psychiatric drug trial guidelines: assessment of guideline development and trial design recommendations - PubMed Central. [Link]

  • Psychiatric Medication Monitoring Guidelines - NYC.gov. [Link]

  • Clinical Practice Guidelines - American Psychiatric Association. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Methyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As professionals dedicated to advancing science, our responsibility extends beyond discovery to ensuring a safe and compliant laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of our commitment to safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of 6-Methyl-1,4-oxazepane hydrochloride, grounded in an understanding of its chemical properties and the governing safety regulations.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a heterocyclic organic compound whose hazard profile necessitates its classification as hazardous waste.

Information synthesized from Safety Data Sheets (SDS) for this compound and structurally similar chemicals indicates a clear set of risks.[1][2][3] The primary hazards are summarized in the table below.

Hazard Class GHS Pictogram Signal Word Hazard Statements Key Precautionary Statement (Disposal)
Acute Toxicity (Oral)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowedP501: Dispose of contents/container to an approved hazardous waste disposal plant.[1]
Skin IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Eye IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
Specific Target Organ ToxicityGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation

Table 1: GHS Hazard Profile for this compound and Analogs.

This profile dictates that the compound cannot be disposed of via standard laboratory drains or regular trash.[4] Its potential to cause harm to human health and the environment requires that it enters a dedicated hazardous waste stream.

The Regulatory Framework: Generator Responsibilities

Under regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), the individual or laboratory that generates chemical waste is legally responsible for its proper management from "cradle to grave."[5][6] This means that from the moment the material is designated as waste, your lab is accountable for its safe handling, storage, and transfer to a licensed disposal facility.

Most academic and research laboratories operate under rules governing "Satellite Accumulation Areas" (SAAs).[7][8][9] An SAA is a designated location at or near the point of waste generation where hazardous waste can be collected before it is moved to a central storage area. This is the practical starting point for our disposal protocol.

Step-by-Step Disposal Protocol for this compound

This protocol ensures compliance with institutional and federal regulations while prioritizing the safety of laboratory personnel.

Step 1: Don Personal Protective Equipment (PPE) Based on the hazard assessment, direct contact and inhalation must be avoided. Before handling the waste material, ensure you are wearing:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.[10]

  • Work Area: All handling of the solid compound or solutions should ideally be performed within a chemical fume hood to mitigate inhalation risks.[11]

Step 2: Waste Characterization and Container Selection

  • Characterization: This material is unequivocally a hazardous chemical waste due to its irritant and harmful properties.

  • Container Choice: Select a waste container that is in good condition, has a securely fitting screw cap, and is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is appropriate.[9][12] The container must be free of any external chemical residue.

Step 3: Labeling the Hazardous Waste Container Proper labeling is a critical compliance point. The container must be clearly marked with the following information before any waste is added:

  • The words "Hazardous Waste" .[8]

  • The full, unabbreviated chemical name: "this compound" .[8]

  • An approximate concentration or percentage if it is in a solution.

  • The date accumulation begins (the date the first drop of waste enters the container).

Step 4: Segregation and Accumulation in the SAA

  • Placement: Place the labeled waste container in your lab's designated Satellite Accumulation Area.

  • Segregation: Store the container segregated from incompatible materials. While specific reactivity data for this compound is limited, as a general practice for amine hydrochlorides, it should be kept separate from strong bases (which could neutralize the salt and release the free amine) and strong oxidizing agents.[9]

  • Containment: Keep the waste container closed at all times except when actively adding waste.[8][13] Do not leave a funnel in the opening.

Step 5: Arranging for Final Disposal

  • Capacity: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[13]

  • EH&S Coordination: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[14] Laboratory personnel should never transport hazardous waste across campus themselves.[4] EH&S will ensure the waste is collected by a certified hazardous waste vendor for final treatment and disposal.

Decontamination and Disposal of Empty Containers

An "empty" container that held this compound is not yet safe for regular trash. Chemical residues pose a risk to custodial staff and the environment.[12]

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., water or methanol) that can solubilize the compound.[4]

  • Collect Rinsate: Crucially, the first rinseate (and subsequent rinses, per institutional policy) must be collected and disposed of as hazardous waste in the appropriate liquid waste stream.[4]

  • Deface Label: Completely obliterate or remove the original chemical label from the rinsed container.

  • Final Disposal: After triple-rinsing and defacing, the container can typically be disposed of in the regular laboratory glassware or plastic recycling bin.

Managing Spills

In the event of an accidental spill, follow these procedures:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate if Necessary: For large spills or if you feel respiratory irritation, evacuate the area and contact EH&S.

  • Manage Small Spills: For a small, contained spill of the solid:

    • Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

    • Carefully sweep the absorbed material into a sealable container.

    • Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.[10]

    • Decontaminate the spill area with a suitable solvent and paper towels, collecting the towels as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound waste.

G cluster_0 cluster_1 Waste Accumulation Protocol start Generation of 6-Methyl-1,4-oxazepane HCl Waste hazard_check Hazardous Waste? start->hazard_check sds_info Consult SDS: Harmful (H302), Irritant (H315, H319, H335) => YES hazard_check->sds_info Yes ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds_info->ppe container 2. Select & Label Compatible Container ('Hazardous Waste' + Full Chemical Name) ppe->container saa 3. Place in Designated SAA container->saa segregate 4. Segregate from Incompatibles (e.g., Strong Bases, Oxidizers) saa->segregate container_full Container Full (>90%)? segregate->container_full container_full->segregate No contact_ehs Contact Institutional EH&S for Waste Pickup container_full->contact_ehs Yes vendor_disposal Final Disposal by Licensed Vendor contact_ehs->vendor_disposal caption Disposal Workflow for this compound

A flowchart detailing the procedural steps for the safe disposal of this compound.

By adhering to this structured and well-documented disposal process, researchers can ensure they are not only protecting themselves and their colleagues but are also upholding the highest standards of environmental responsibility and regulatory compliance.

References

  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer (MLO). Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA. Retrieved from [Link]

  • EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Safe handling of hazardous drugs. (n.d.). PubMed Central. Retrieved from [Link]

  • Chemical Safety. (n.d.). Tulane University, Office of Environmental Health and Safety (OEHS). Retrieved from [Link]

  • Comprehensive tackling to the safe handling of hazardous drugs: a multidisciplinary approach to clinical practice. (2020, September 17). PubMed. Retrieved from [Link]

  • Safe Handling of Hazardous Drugs. (2018, January 11). Pharmacy Practice News. Retrieved from [Link]

  • Safe Handling of Hazardous Drugs. (2025, March 5). Duke University Safety. Retrieved from [Link]

Sources

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 6-Methyl-1,4-oxazepane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like 6-Methyl-1,4-oxazepane hydrochloride, a substituted oxazepane, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research. While specific toxicological data for this compound is limited, a conservative approach based on the handling of similar chemical structures and general principles of laboratory safety is warranted.

The "Why" Behind PPE Selection: A Risk-Based Approach

The core principle of chemical safety is to minimize exposure. PPE serves as the last line of defense, used in conjunction with engineering controls (like fume hoods) and administrative controls (safe work practices). For a compound like this compound, which is a solid and likely to be handled as a powder, the primary routes of exposure are inhalation of dust, dermal contact, and eye contact.

Essential Personal Protective Equipment

Based on the potential hazards associated with similar chemical compounds and general laboratory safety standards, the following PPE is recommended when handling this compound.

Hand Protection: Your Primary Contact Barrier

Gloves are critical to prevent dermal absorption of the chemical. Given that many chemicals can permeate glove materials, selecting the right type is crucial.

  • Recommendation: Use powder-free nitrile gloves. For tasks with a higher risk of splashes or prolonged handling, double-gloving is recommended.[1][2]

  • Causality: Nitrile provides good chemical resistance against a broad range of substances. The absence of powder prevents the aerosolization of the chemical that might adhere to it.[3] Double-gloving provides an extra layer of protection; the outer glove can be removed if contaminated, preserving the sterility of the inner glove.[3]

Eye and Face Protection: Shielding Against Splashes and Aerosols

The eyes are particularly vulnerable to chemical splashes and airborne particles.

  • Recommendation: ANSI Z87.1-rated safety glasses with side shields should be worn at a minimum for low-risk activities. For tasks involving the handling of powders or solutions, chemical splash goggles are required. A face shield worn over safety glasses or goggles is recommended when there is a significant risk of splashing.[3][4]

  • Causality: Safety glasses protect against projectiles, but goggles provide a seal around the eyes, offering superior protection from splashes and dust. A face shield offers a broader area of protection for the entire face.[3]

Body Protection: Preventing Contamination of Skin and Clothing

A lab coat is the minimum requirement for any chemical handling.

  • Recommendation: A clean, long-sleeved laboratory coat should be worn and kept buttoned. For larger quantities or tasks with a higher spill risk, a chemically resistant apron or an impermeable gown should be used.[4][5]

  • Causality: A lab coat protects your personal clothing and skin from minor spills and contamination. For more hazardous operations, an impermeable gown provides a more robust barrier against chemical penetration.

Respiratory Protection: Guarding Against Inhalation Hazards

Handling powdered chemicals can generate dust that can be inhaled.

  • Recommendation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available or if there is a risk of aerosol generation outside of a containment device, a NIOSH-approved respirator is necessary. An N95 respirator may be sufficient for low-level dust, but for higher-risk tasks, a half-mask or full-face respirator with appropriate cartridges should be considered.[2][7]

  • Causality: A chemical fume hood is an engineering control that captures contaminants at the source. When this is not feasible, a respirator provides a personal barrier to prevent the inhalation of hazardous dust.

PPE Selection Summary by Task

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Powder Double nitrile glovesChemical splash gogglesLab coatChemical fume hood or respirator
Preparing Solutions Double nitrile glovesChemical splash goggles and face shieldLab coatChemical fume hood
General Handling Single pair of nitrile glovesSafety glasses with side shieldsLab coatWell-ventilated area
Spill Cleanup Chemical-resistant gloves (thicker than standard nitrile)Chemical splash goggles and face shieldImpermeable gown or apronRespirator (as needed based on spill size)

Step-by-Step Protocol for Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as selecting the correct equipment to prevent cross-contamination.

Donning (Putting On) PPE
  • Hand Hygiene: Wash your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on your lab coat or gown, ensuring it is fully buttoned.

  • Respirator (if needed): If required, perform a seal check to ensure the respirator fits snugly.

  • Eye and Face Protection: Put on your safety glasses, goggles, and/or face shield.

  • Gloves: Don your gloves, pulling the cuffs over the sleeves of your lab coat or gown.[3] If double-gloving, don the inner pair first, followed by the outer pair.

Doffing (Taking Off) PPE
  • Gloves: Remove the outer pair of gloves first (if double-gloved). Then, remove the inner pair by peeling them off from the cuff, turning them inside out without touching the outside with your bare hands.

  • Gown/Lab Coat: Unbutton your lab coat and remove it by folding it in on itself, keeping the contaminated exterior away from your body.

  • Hand Hygiene: Wash your hands.

  • Eye and Face Protection: Remove your face shield, goggles, or glasses.

  • Respirator (if worn): Remove your respirator.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water again.[1]

PPE Decision-Making Workflow

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the planned laboratory task.

PPE_Decision_Workflow cluster_start Initial Assessment cluster_procedure Hazard Evaluation cluster_ppe PPE Selection cluster_disposal Waste Management start Identify Laboratory Task is_powder Handling Powdered Compound? start->is_powder is_splash_risk Risk of Splash? is_powder->is_splash_risk No ppe_high Maximum PPE: - Fume Hood/Respirator - Face Shield - Impermeable Gown is_powder->ppe_high Yes ppe_low Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves is_splash_risk->ppe_low No ppe_medium Moderate PPE: - Add Chemical Goggles - Consider Double Gloves is_splash_risk->ppe_medium Yes disposal Dispose of Contaminated PPE in Designated Waste Stream ppe_low->disposal ppe_medium->disposal ppe_high->disposal

Caption: PPE selection workflow for handling this compound.

Disposal of Contaminated PPE

All disposable PPE that has been in contact with this compound should be considered contaminated waste.

  • Gloves, gowns, and other disposable items: Place these in a designated hazardous waste container.[1] Do not dispose of them in the regular trash.

  • Reusable PPE (e.g., goggles, face shields): Clean and decontaminate these items according to your institution's established procedures before reuse.[1]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • ASHP. Personal Protective Equipment. [Link]

  • Duke University Safety Office. Safe Handling of Hazardous Drugs. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1,4-oxazepane hydrochloride
Reactant of Route 2
6-Methyl-1,4-oxazepane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.